Product packaging for Lumisterol-d3(Cat. No.:)

Lumisterol-d3

Cat. No.: B1159078
M. Wt: 399.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lumisterol-d3 is a high-purity, deuterated stable isotope-labeled standard essential for the precise quantification of lumisterol in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). Lumisterol is a secosteroid produced in the skin through the photoisomerization of 7-dehydrocholesterol and previtamin D3 following exposure to ultraviolet B (UVB) radiation . Once considered biologically inert, recent research has revealed that lumisterol is a precursor for a range of biologically active hydroxy-metabolites generated via novel pathways involving enzymes like CYP11A1 and CYP27A1 . These endogenous hydroxylumisterols have been detected in human serum, epidermis, and adrenal glands, confirming the activity of this pathway in vivo . Research into lumisterol derivatives has uncovered significant photoprotective properties. These compounds can protect skin cells against UVB-induced damage by reducing oxidative stress and DNA damage, and by activating the NRF2-mediated antioxidant response and p53 signaling . Furthermore, specific hydroxy-derivatives of lumisterol demonstrate potent anti-proliferative and anti-cancer activity, including against malignant melanoma cell lines, by inhibiting cell proliferation and migration . The mechanism of action for these compounds involves interactions with key nuclear receptors. Lumisterol hydroxy-derivatives can function as inverse agonists on retinoic acid-related orphan receptors (RORα and RORγ) and as ligands for the liver X receptors (LXRα and LXRβ) and the aryl hydrocarbon receptor (AhR) , modulating pathways related to immunity, metabolism, and inflammation. Research also explores their potential to inhibit viral replication machinery, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, indicating broad therapeutic potential . By providing unmatched accuracy in quantifying lumisterol, this compound enables advanced research in photobiology, dermatology, cancer research, and metabolic studies, facilitating the exploration of this emerging class of bioactive secosteroids.

Properties

Molecular Formula

C₂₈H₄₁D₃O

Molecular Weight

399.67

Synonyms

(3β,9β,10α,22E)-Ergosta-5,7,22-trien-3-ol-d3;  9.beta.,10α-Ergosta-5,7,22-trien-3-ol-d3;  9β,10α-Ergosta-5,7,22-trien-3.beta.-ol-d3;  9β,10α-Ergosterol-d3;  Lumisterol2-d3;  _x000B_

Origin of Product

United States

Foundational & Exploratory

The Photochemical Genesis of Lumisterol-D3: A Technical Guide to its Formation from 7-Dehydrocholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation of lumisterol-D3 (L3) from 7-dehydrocholesterol (B119134) (7-DHC), a critical process in steroid photochemistry with significant biological implications. This document details the underlying photochemical principles, experimental methodologies for L3 synthesis and quantification, and the intricate signaling pathways activated by L3 and its derivatives. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the described processes. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of photobiology, steroid chemistry, and drug development, offering a foundational understanding of this compound formation and its biological relevance.

Introduction

The exposure of 7-dehydrocholesterol (7-DHC), the metabolic precursor to cholesterol, to ultraviolet B (UVB) radiation initiates a cascade of photochemical reactions that are fundamental to the synthesis of vitamin D3. While the conversion to vitamin D3 is the most well-known outcome, prolonged or high-dose UVB exposure leads to the formation of several photoisomers, including this compound (L3).[1][2] Initially considered an inactive byproduct, recent research has unveiled the significant biological activities of L3 and its hydroxylated metabolites, positioning them as potent signaling molecules with potential therapeutic applications.[3][4] This guide elucidates the photochemical transformation of 7-DHC into L3, providing a detailed technical overview for scientific professionals.

Photochemical Formation of this compound

The formation of this compound from 7-dehydrocholesterol is not a direct conversion but rather a multi-step photochemical process.

2.1. The Photochemical Pathway

The primary event in this pathway is the absorption of UVB photons (in the range of 280-320 nm) by the conjugated diene system in the B-ring of 7-DHC.[2] This absorption leads to an electrocyclic ring-opening reaction, breaking the C9-C10 bond and forming the unstable intermediate, pre-vitamin D3. Pre-vitamin D3 exists in a dynamic equilibrium with 7-DHC and can undergo further photoisomerization upon continued UVB exposure. One of the key photoisomers formed from pre-vitamin D3 is this compound, through a cis-trans isomerization and subsequent ring closure. Another major photoisomer formed is tachysterol (B196371).[3] The relative yields of these photoproducts are dependent on various factors, including the wavelength of UV radiation, the duration of exposure, the solvent, and the temperature.[1][5]

Photochemical_Formation 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-vitamin D3 Pre-vitamin D3 7-Dehydrocholesterol->Pre-vitamin D3 UVB (280-320 nm) Pre-vitamin D3->7-Dehydrocholesterol UVB This compound This compound Pre-vitamin D3->this compound UVB Tachysterol Tachysterol Pre-vitamin D3->Tachysterol UVB Tachysterol->Pre-vitamin D3

2.2. Quantitative Aspects of this compound Formation

Experimental Condition7-DHC (%)Pre-vitamin D3 (%)This compound (%)Tachysterol (%)Reference
Irradiation of 7-DHC in THF with a 400W high-pressure mercury lamp at -10°C for 150 min -21159
Irradiation of 7-DHC (10 mg/L in ethanol) with 312 nm UVB for 30 min at room temperature 96.1---[1]
Irradiation of 7-DHC (10 mg/L in ethanol) with 254 nm UVC for 30 min at room temperature 95.5---[1]

Experimental Protocols

3.1. General Protocol for UV Irradiation of 7-Dehydrocholesterol

This protocol provides a general framework for the photochemical synthesis of this compound.

  • Preparation of 7-DHC Solution: Dissolve 7-dehydrocholesterol in a suitable solvent (e.g., ethanol, tetrahydrofuran) to a desired concentration (e.g., 10 mg/L).[1]

  • UV Irradiation: Place the solution in a quartz reaction vessel and irradiate with a UV lamp. A medium-pressure mercury lamp is a common choice. The selection of specific wavelengths (e.g., using filters) can influence the product distribution. Maintain a constant temperature during irradiation using a cooling system.[1]

  • Monitoring the Reaction: At regular intervals, withdraw aliquots of the reaction mixture for analysis by High-Performance Liquid Chromatography (HPLC) to monitor the consumption of 7-DHC and the formation of photoproducts.

  • Work-up and Purification: Once the desired conversion is achieved, evaporate the solvent under reduced pressure. The resulting residue containing a mixture of 7-DHC, pre-vitamin D3, this compound, and tachysterol can be purified using preparative HPLC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_solution Prepare 7-DHC Solution uv_irradiation UV Irradiation prep_solution->uv_irradiation hplc_monitoring HPLC Monitoring uv_irradiation->hplc_monitoring purification Preparative HPLC Purification hplc_monitoring->purification

3.2. Analytical Methodology: HPLC Analysis of Photoproducts

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of 7-dehydrocholesterol and its photoproducts.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of methanol (B129727) and water is a typical mobile phase, often run in a gradient mode to achieve optimal separation.

  • Detection: The photoproducts can be detected by their UV absorbance at specific wavelengths (e.g., 265 nm for vitamin D3 and 7-DHC).[1]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Signaling Pathways of this compound and its Derivatives

This compound and its hydroxylated metabolites are now recognized as biologically active molecules that modulate various signaling pathways, primarily through interaction with nuclear receptors.

4.1. Nuclear Receptor Signaling

L3 and its derivatives have been shown to interact with several nuclear receptors, including:

  • Vitamin D Receptor (VDR): While not as potent as calcitriol (B1668218) (1,25-dihydroxyvitamin D3), L3 derivatives can bind to the VDR and modulate its activity.[6]

  • Retinoid-Related Orphan Receptors (RORs): Hydroxylated L3 metabolites can act as inverse agonists for RORα and RORγ, suggesting a role in regulating inflammatory responses and cellular differentiation.[7]

  • Aryl Hydrocarbon Receptor (AhR): L3 derivatives can also interact with the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[6]

  • Liver X Receptors (LXRs): Recent studies have identified L3 and its derivatives as ligands for LXRs, nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation. Activation of LXRs by L3 derivatives can induce the expression of target genes such as ABCA1, which is involved in cholesterol efflux.[1][8]

Signaling_Pathways cluster_receptors Nuclear Receptors cluster_responses Cellular Responses L3 This compound & Derivatives VDR VDR L3->VDR RORs RORs L3->RORs AhR AhR L3->AhR LXRs LXRs L3->LXRs Gene_Expression Modulation of Gene Expression VDR->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects RORs->Anti_Inflammatory AhR->Gene_Expression LXRs->Gene_Expression Gene_Expression->Anti_Inflammatory Anti_Proliferative Anti-proliferative Effects Gene_Expression->Anti_Proliferative

4.2. Downstream Cellular Effects

The activation of these nuclear receptors by this compound and its metabolites leads to a range of cellular responses, including:

  • Anti-inflammatory Effects: By acting as inverse agonists of RORs and modulating other pathways, L3 derivatives can suppress the production of pro-inflammatory cytokines.[9]

  • Anti-proliferative Activity: L3 and its hydroxylated forms have been shown to inhibit the proliferation of various cell types, including cancer cells.[10]

  • Regulation of Gene Expression: L3 derivatives can modulate the expression of genes involved in cellular differentiation, lipid metabolism, and antioxidant responses. For example, activation of LXR by 20(OH)L3 has been shown to upregulate the expression of ABCA1 and other LXR-dependent genes.[1][6]

Signaling PathwayKey Downstream Target Genes/ProcessesCellular OutcomeReference
LXR Activation ABCA1, other LXR-dependent genesCholesterol efflux, anti-inflammation[1][6]
ROR Inverse Agonism Inhibition of pro-inflammatory cytokine expressionAnti-inflammatory response[7]
VDR Modulation Regulation of genes involved in cell cycle and differentiationAnti-proliferative, pro-differentiative effects[6]
NF-κB Inhibition Downregulation of NF-κB target genesAnti-inflammatory response[11]

Conclusion

The photochemical conversion of 7-dehydrocholesterol to this compound represents a fascinating and biologically significant pathway. No longer considered an inert byproduct, this compound and its derivatives have emerged as potent signaling molecules with diverse cellular effects. This technical guide has provided a comprehensive overview of the formation of this compound, from the fundamental photochemical reactions to detailed experimental protocols and an exploration of its complex signaling networks. The quantitative data and visual diagrams presented herein are intended to serve as a valuable resource for researchers and professionals, fostering a deeper understanding of this compound and stimulating further investigation into its therapeutic potential. As research in this field continues to evolve, a thorough comprehension of the principles outlined in this guide will be essential for advancing our knowledge of steroid photochemistry and its impact on human health.

References

Photochemical Synthesis of Lumisterol-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical synthesis of deuterated Lumisterol (B196343) (Lumisterol-d3), a crucial labeled compound for metabolism, pharmacokinetic, and mechanistic studies in drug development. This document details the underlying photochemical principles, experimental protocols for synthesis and purification, and quantitative data to support reproducible research.

Introduction

Lumisterol is a key photoisomer of pre-vitamin D3, formed upon prolonged exposure to UVB radiation.[1][2][3] Its deuterated form, this compound, serves as an invaluable internal standard for mass spectrometry-based quantification and as a tracer in metabolic research. The synthesis of this compound involves two primary stages: the preparation of a deuterated precursor, typically 7-dehydrocholesterol (B119134) (7-DHC), followed by a controlled photochemical conversion. This guide outlines a robust methodology for this synthesis, drawing from established principles of sterol chemistry and photobiology.

Photochemical Reaction Pathway

The photochemical synthesis of Lumisterol originates from 7-dehydrocholesterol (7-DHC). Upon absorption of UVB light (290-315 nm), 7-DHC undergoes a ring-opening reaction to form pre-vitamin D3.[4][5] Pre-vitamin D3 exists in a conformational equilibrium. Further irradiation of pre-vitamin D3 can lead to its photoisomerization to form Lumisterol and Tachysterol. The formation of Lumisterol involves the reformation of the B-ring of the sterol nucleus.[2][3] To synthesize this compound, a deuterated version of 7-DHC is utilized as the starting material.

Photochemical_Synthesis 7-Dehydrocholesterol-d3 7-Dehydrocholesterol-d3 Pre-vitamin D3-d3 Pre-vitamin D3-d3 7-Dehydrocholesterol-d3->Pre-vitamin D3-d3 UVB (290-315 nm) This compound This compound Pre-vitamin D3-d3->this compound UVB Tachysterol-d3 Tachysterol-d3 Pre-vitamin D3-d3->Tachysterol-d3 UVB

Caption: Photochemical conversion of 7-Dehydrocholesterol-d3 to this compound.

Experimental Protocols

This section details the proposed experimental procedures for the synthesis of this compound, starting from the deuteration of a suitable precursor followed by photochemical conversion.

Synthesis of Deuterated 7-Dehydrocholesterol (7-DHC-d3)

A plausible method for the synthesis of [6,7,7-²H₃] 7-dehydrocholesterol can be adapted from the established procedures for deuterating Δ⁵-sterols.[6]

Materials:

  • 7-Dehydrocholesterol

  • Pyridine (B92270)

  • p-Toluenesulfonyl chloride

  • Sodium bicarbonate

  • Acetone

  • Deuterium (B1214612) oxide (D₂O)

  • Sodium borodeuteride (NaBD₄)

  • Dichloromethane

  • Methanol

Procedure:

  • Tosylation: Dissolve 7-dehydrocholesterol in dry pyridine and add p-toluenesulfonyl chloride. Heat the reaction mixture to form the tosylate derivative.

  • Cyclosteroid Formation: The crude tosylate is treated with sodium bicarbonate in an acetone/water mixture to yield the 3α,5α-cyclosteroid derivative.

  • Deuterium Exchange: The cyclosteroid is subjected to base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position.

  • Reduction: The resulting 6-oxo-cyclosteroid is reduced with sodium borodeuteride to introduce a third deuterium atom at the C-6 position.

  • Rearrangement: The deuterated 6α-hydroxy-3α,5α-cyclosteroid is then rearranged to yield [6,7,7-²H₃] 7-dehydrocholesterol.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Photochemical Conversion of 7-DHC-d3 to this compound

Materials:

  • Deuterated 7-dehydrocholesterol (7-DHC-d3)

  • Ethanol (or other suitable solvent like 1-propanol (B7761284) or diethyl ether)[7][8]

  • Low-pressure mercury lamp (or UV LEDs emitting at 280-300 nm)[7][8]

  • Quartz reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Solution Preparation: Prepare a solution of 7-DHC-d3 in a suitable solvent (e.g., 1-10% w/v in ethanol).[8]

  • Irradiation: Place the solution in a quartz reaction vessel and irradiate with a low-pressure mercury lamp. The reaction temperature can be maintained between 20-85°C.[7] The irradiation time will vary depending on the lamp intensity and desired conversion but can range from 30 to 300 minutes.[7]

  • Monitoring: Monitor the reaction progress by periodically analyzing aliquots of the reaction mixture using HPLC.

  • Termination: Once the desired ratio of this compound is achieved, stop the irradiation.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by preparative HPLC on a C18 column to isolate this compound from the remaining 7-DHC-d3, Pre-vitamin D3-d3, and Tachysterol-d3.[9]

Data Presentation

The following tables summarize quantitative data related to the photochemical conversion process, based on literature values for similar reactions.

Table 1: Typical Reaction Mixture Composition after Photochemical Conversion of 7-DHC

ComponentPercentage Range (%)Reference
Pre-vitamin D385 - 91[7]
Tachysterol0.5 - 6.0[7]
Lumisterol1.0 - 3.0[7]
7-Dehydrocholesterol1.0 - 8.5[7]

Table 2: Experimental Conditions for Photochemical Conversion

ParameterValueReference
Starting Material7-Dehydrocholesterol[7][8]
SolventEthanol, 1-Propanol, Diethyl ether[7][8]
Concentration1 - 10% (w/v)[8]
Light SourceLow-pressure mercury lamp, UV LEDs[7][8]
Wavelength280 - 300 nm[8]
Temperature20 - 85°C[7]
Irradiation Time30 - 300 minutes[7]

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis of 7-DHC-d3 cluster_photochem Photochemical Conversion cluster_purification Purification Start Start Tosylation Tosylation Start->Tosylation Cyclosteroid_Formation Cyclosteroid Formation Tosylation->Cyclosteroid_Formation Deuterium_Exchange Deuterium Exchange Cyclosteroid_Formation->Deuterium_Exchange Reduction Reduction Deuterium_Exchange->Reduction Rearrangement Rearrangement Reduction->Rearrangement Purification_1 Purification (Chromatography) Rearrangement->Purification_1 7-DHC-d3 7-DHC-d3 Purification_1->7-DHC-d3 Solution_Prep Prepare 7-DHC-d3 Solution 7-DHC-d3->Solution_Prep Irradiation UVB Irradiation Solution_Prep->Irradiation Monitoring HPLC Monitoring Irradiation->Monitoring Crude_Product Crude_Product Monitoring->Crude_Product Purification_2 Preparative HPLC Crude_Product->Purification_2 This compound This compound Purification_2->this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive framework for the photochemical synthesis of this compound. By combining established methods for sterol deuteration with controlled photochemical conversion, researchers can reliably produce this essential labeled compound. The detailed protocols, quantitative data, and workflow diagrams presented herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting advancements in drug metabolism and related fields.

References

The Physiological Relevance of Lumisterol-D3 in Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumisterol-D3 (L3), a photoproduct of previtamin D3 isomerization in the skin, has long been considered an inert byproduct of vitamin D synthesis. However, emerging evidence challenges this dogma, revealing L3 and its downstream metabolites as biologically active molecules with significant physiological relevance in skin homeostasis, photoprotection, and the regulation of inflammatory responses. This technical guide provides an in-depth analysis of the formation, metabolism, and multifaceted functions of L3 in the skin, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Understanding the nuanced roles of L3 and its derivatives opens new avenues for therapeutic intervention in dermatology and drug development.

Formation and Metabolism of this compound in the Skin

Upon exposure to ultraviolet B (UVB) radiation, 7-dehydrocholesterol (B119134) (7-DHC) in the epidermis is converted to previtamin D3.[1][2] Prolonged UVB exposure leads to the photoisomerization of previtamin D3 into L3 and tachysterol3 (T3).[3][4] L3 is not a terminal product; it serves as a substrate for further enzymatic modification, primarily by the cytochrome P450 enzyme CYP11A1.[3][5] This initiates a novel metabolic pathway, producing a series of hydroxylated L3 derivatives, including 20-hydroxylumisterol (20(OH)L3), 22-hydroxylumisterol (22(OH)L3), 24-hydroxylumisterol (24(OH)L3), and 20,22-dihydroxylumisterol (20,22(OH)2L3).[3][6] These metabolites have been detected in human epidermis and serum, indicating their systemic availability and potential for widespread physiological effects.[1][2][7]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Formation and metabolism of this compound in the skin."

Quantitative Analysis of this compound and its Metabolites

Quantitative data underscores the significant presence of L3 and its derivatives in human skin and circulation. The following tables summarize the reported concentrations and binding affinities, providing a basis for understanding their physiological potency.

Table 1: Concentrations of this compound and Related Sterols in Human Epidermis and Serum

CompoundEpidermis (ng/mg protein)Serum (ng/mL)Reference
7-Dehydrocholesterol (7-DHC)227.3 ± 59.4~21.8 (55 nM)[2][7]
This compound (L3)2.5 ± 1.1Not explicitly quantified, but stated to be almost equal to 7-DHC[2][7]
20(OH)L38.34 ± 1.1310.10 ± 1.85[7]
22(OH)L312.19 ± 4.863.08 ± 0.77[7]
20,22(OH)2L31.55 ± 0.961.25 ± 0.45[7]
Tachysterol3 (T3)25.1 ± 5.27.3 ± 2.5[2]
Vitamin D30.2 ± 0.05Not explicitly quantified[2]

Table 2: Binding Affinities and Activities of this compound Derivatives on Nuclear Receptors

CompoundReceptorAssay TypeActivityEC50/IC50 (M)Reference
This compound (L3)LXRαLanthaScreen TR-FRETAgonist10⁻⁶ - 10⁻⁸[8][9]
20(OH)L3LXRαLanthaScreen TR-FRETAgonist10⁻⁶ - 10⁻⁸[8][9]
22(OH)L3LXRαLanthaScreen TR-FRETAgonist10⁻⁶ - 10⁻⁸[8][9]
24(OH)L3LXRαLanthaScreen TR-FRETLanthaScreen TR-FRETAgonist10⁻⁶ - 10⁻⁸
20,22(OH)2L3LXRαLanthaScreen TR-FRETAgonist10⁻⁶ - 10⁻⁸[8][9]
This compound (L3)LXRβLanthaScreen TR-FRETAgonist10⁻⁵ - 10⁻⁹[8][9]
20(OH)L3LXRβLanthaScreen TR-FRETAgonist10⁻⁵ - 10⁻⁹[8][9]
22(OH)L3LXRβLanthaScreen TR-FRETAgonist10⁻⁵ - 10⁻⁹[8][9]
24(OH)L3LXRβLanthaScreen TR-FRETAgonist10⁻⁵ - 10⁻⁹[8][9]
20,22(OH)2L3LXRβLanthaScreen TR-FRETAgonist10⁻⁵ - 10⁻⁹[8][9]
This compound (L3)VDRCompetitive BindingWeak Binding>20 x 10⁻⁶ (Kd)[10]
HydroxylumisterolsRORα/γReporter Gene AssayInverse AgonistNot specified[2][7]

Signaling Pathways and Physiological Functions

L3 and its hydroxylated metabolites exert their biological effects through a complex interplay with multiple signaling pathways, demonstrating a departure from the classical vitamin D endocrine system.

Nuclear Receptor Modulation

Vitamin D Receptor (VDR): Unlike vitamin D3 metabolites, L3 exhibits very low affinity for the VDR.[10] However, some hydroxylumisterols are suggested to interact with a non-genomic binding site on the VDR, potentially mediating rapid cellular responses.[2][3]

Retinoid-related Orphan Receptors (RORs): Hydroxylumisterols have been identified as inverse agonists of RORα and RORγ.[2][7] By inhibiting the constitutive activity of these receptors, which are involved in inflammatory and autoimmune responses, L3 derivatives can exert anti-inflammatory effects in the skin.

Liver X Receptors (LXRs): L3 and its hydroxylated metabolites are potent agonists of both LXRα and LXRβ.[8][9][11][12] Activation of LXRs in keratinocytes is known to regulate lipid metabolism, epidermal differentiation, and barrier function, as well as to suppress inflammatory responses.

dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Nuclear receptor-mediated signaling of this compound."

Photoprotective Mechanisms

L3 and its derivatives contribute to the skin's defense against UVB-induced damage through multiple mechanisms:

  • Antioxidant Response: They can activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.

  • DNA Damage Repair: Studies have shown that pretreatment of keratinocytes with L3 derivatives can reduce UVB-induced DNA damage, as measured by the comet assay, and enhance the repair of photoproducts.

  • Modulation of p53: L3 metabolites can influence the p53 signaling pathway, a critical component of the cellular response to DNA damage, promoting cell cycle arrest and apoptosis of damaged cells to prevent the propagation of mutations.

G

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L3's physiological relevance in the skin.

Quantification of this compound and its Metabolites by LC-MS/MS

Objective: To accurately quantify L3 and its hydroxylated derivatives in human skin and serum.

Methodology:

  • Sample Preparation:

    • Epidermis: Homogenize skin biopsies and extract lipids using a modified Bligh-Dyer method with a chloroform:methanol (1:2, v/v) solvent system.

    • Serum: Perform liquid-liquid extraction using a mixture of methyl-tert-butyl ether (MTBE) and methanol.

    • Incorporate deuterated internal standards for each analyte to correct for extraction efficiency and matrix effects.

    • Saponify the lipid extract with ethanolic potassium hydroxide (B78521) to release esterified sterols.

    • Perform solid-phase extraction (SPE) on the non-saponifiable fraction using a C18 cartridge to remove interfering lipids.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A linear gradient from 80% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry:

      • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

      • Detection: Multiple reaction monitoring (MRM) mode.

      • MRM Transitions: Specific precursor-to-product ion transitions for L3 and each of its hydroxylated metabolites and their corresponding internal standards are monitored.

Alkaline Comet Assay for DNA Damage Assessment

Objective: To evaluate the protective effect of L3 derivatives against UVB-induced DNA damage in keratinocytes.

Methodology:

  • Cell Culture and Treatment:

    • Culture human keratinocytes (e.g., HaCaT cells) in appropriate medium.

    • Pre-treat cells with varying concentrations of L3 derivatives or vehicle control for 24 hours.

    • Wash cells with phosphate-buffered saline (PBS) and irradiate with a specific dose of UVB (e.g., 50 mJ/cm²).

  • Comet Assay Procedure:

    • Harvest cells by trypsinization and resuspend in ice-cold PBS.

    • Embed the cell suspension in low-melting-point agarose (B213101) on a microscope slide pre-coated with normal-melting-point agarose.

    • Lyse the cells in a high-salt alkaline lysis solution (pH 10) overnight at 4°C.

    • Perform electrophoresis in an alkaline buffer (pH > 13) to allow for DNA unwinding and migration of fragmented DNA.

    • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).

  • Data Analysis:

    • Visualize comets using a fluorescence microscope.

    • Quantify DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Nuclear Receptor Activation Reporter Gene Assay

Objective: To determine the agonist or inverse agonist activity of L3 derivatives on VDR, RORs, and LXRs.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line with low endogenous receptor expression (e.g., HEK293T or specific keratinocyte lines).

    • Co-transfect cells with:

      • An expression vector for the full-length nuclear receptor (e.g., pCMV-hVDR).

      • A reporter plasmid containing a luciferase gene driven by a promoter with response elements for the specific receptor (e.g., VDRE-luc).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Use a lipid-based transfection reagent according to the manufacturer's protocol.

  • Compound Treatment and Luciferase Assay:

    • After 24 hours of transfection, treat the cells with a range of concentrations of the L3 derivative or a known agonist/inverse agonist as a positive control.

    • Incubate for an additional 24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine EC50 or IC50 values.

Conclusion and Future Directions

The evidence presented in this technical guide firmly establishes this compound and its metabolites as bioactive components of the skin's defense and regulatory systems. Their ability to modulate multiple signaling pathways, including those governed by VDR, RORs, and LXRs, highlights their pleiotropic effects on skin health. The quantitative data on their abundance and receptor interactions provide a strong rationale for their physiological significance.

For researchers and scientists, further exploration of the specific downstream targets of L3-activated pathways will provide a more comprehensive understanding of their roles in skin biology. For drug development professionals, the unique pharmacological profile of L3 derivatives, particularly their non-calcemic nature and potent anti-inflammatory and photoprotective properties, presents exciting opportunities for the development of novel topical and systemic therapies for a range of dermatological conditions, from inflammatory skin diseases to photoaging and skin cancer prevention. The detailed experimental protocols provided herein offer a robust framework for advancing research in this promising field.

References

Lumisterol-D3: A Comprehensive Technical Guide to a UVB Radiation Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lumisterol-D3 (L3) is a key photoproduct formed in the skin upon exposure to ultraviolet B (UVB) radiation. Initially considered an inactive byproduct of vitamin D3 synthesis, recent research has unveiled its significant biological activities and those of its downstream metabolites. This technical guide provides an in-depth exploration of this compound, from its photochemical synthesis and metabolism to its diverse physiological roles and the experimental methodologies used to study it. Quantitative data is presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of this compound and its derivatives.

Introduction

Exposure of the skin to UVB radiation initiates a cascade of photochemical reactions, primarily known for the synthesis of vitamin D3. This process begins with the conversion of 7-dehydrocholesterol (B119134) (7-DHC) to pre-vitamin D3, which then thermally isomerizes to vitamin D3. However, with prolonged UVB exposure, pre-vitamin D3 can also be photoisomerized into other stereoisomers, including this compound (L3) and tachysterol.[1][2][3] The formation of L3 was initially regarded as a mechanism to prevent vitamin D intoxication from excessive sun exposure.[4] However, emerging evidence demonstrates that L3 is not an inert byproduct but a prohormone that can be metabolized into a series of biologically active hydroxylumisterols.[1][4][5] These metabolites have been shown to exert a range of effects, including anti-proliferative, anti-inflammatory, and photoprotective activities, opening new avenues for therapeutic development.[1][2][6]

Photochemical Synthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to the vitamin D3 pathway in the skin.

Formation from 7-Dehydrocholesterol

Upon absorption of UVB radiation (280-320 nm), 7-dehydrocholesterol (7-DHC), abundant in the epidermis, undergoes a ring-opening reaction to form pre-vitamin D3.[3][4] While pre-vitamin D3 can thermally isomerize to the more stable vitamin D3, continued exposure to UVB can lead to the photoisomerization of pre-vitamin D3 into this compound and tachysterol.[3] This process is a crucial regulatory step that limits the excessive production of vitamin D3.

Metabolic Activation by Cytochrome P450 Enzymes

Once formed, this compound can be metabolized by cytochrome P450 enzymes, primarily CYP11A1 and CYP27A1, into various hydroxylated derivatives.[1][2] These enzymes, also involved in steroidogenesis and vitamin D metabolism, introduce hydroxyl groups at different positions on the L3 molecule, leading to a variety of biologically active compounds.

Key hydroxylumisterol metabolites include:

  • 20-hydroxy-lumisterol-D3 (20(OH)L3)

  • 22-hydroxy-lumisterol-D3 (22(OH)L3)

  • 24-hydroxy-lumisterol-D3 (24(OH)L3)

  • 20,22-dihydroxy-lumisterol-D3 (20,22(OH)₂L3)

  • 25-hydroxy-lumisterol-D3 (25(OH)L3)

  • (25R)-27-hydroxy-lumisterol-D3 ((25R)-27(OH)L3)

  • (25S)-27-hydroxy-lumisterol-D3 ((25S)-27(OH)L3)[1][2][5]

Quantitative Data

The following tables summarize the available quantitative data on the concentration of this compound and its metabolites in human tissues.

Table 1: Concentration of 7-Dehydrocholesterol (7-DHC) and this compound (L3) in Human Epidermis and Serum

CompoundEpidermis (ng/mg protein)Serum (ng/mL)
7-DHC184 ± 2821.2 ± 1.8
L32.0 ± 0.320.9 ± 2.9

Data adapted from Slominski et al. (2017).[4]

Table 2: Concentration of this compound (L3) and its Hydroxy-derivatives in Human Epidermis and Serum

CompoundEpidermis (pg/mg protein)Serum (pg/mL)
L32000 ± 30020900 ± 2900
20(OH)L321.8 ± 3.4114.7 ± 25.1
22(OH)L32.6 ± 0.412.5 ± 2.2
24(OH)L31.8 ± 0.34.8 ± 0.8
20,22(OH)₂L31.9 ± 0.35.1 ± 0.9

Data adapted from Slominski et al. (2017).[4]

Biological Activities and Signaling Pathways

Hydroxylated derivatives of this compound exhibit a range of biological activities by modulating various signaling pathways.

Anti-Proliferative Effects

Hydroxylumisterols, such as 20(OH)L3, 22(OH)L3, 24(OH)L3, and 20,22(OH)₂L3, have been shown to inhibit the proliferation of epidermal keratinocytes in a dose-dependent manner.[4] This anti-proliferative activity is comparable to that of 1,25-dihydroxyvitamin D3.[4]

Interaction with Nuclear Receptors

The biological effects of L3 and its metabolites are mediated through their interaction with several nuclear receptors:

  • Vitamin D Receptor (VDR): Some hydroxylumisterols can act as partial agonists on the VDR.[4]

  • Retinoic Acid Orphan Receptors (RORα and RORγ): L3 derivatives can function as inverse agonists on RORα and RORγ.[4][7]

  • Liver X Receptors (LXRα and LXRβ): L3 and its derivatives have been identified as ligands for LXRs, acting as agonists or inverse agonists depending on the specific metabolite and receptor subtype.[8][9]

  • Aryl Hydrocarbon Receptor (AhR): CYP11A1-derived vitamin D3 hydroxyderivatives, and likely hydroxylumisterols, can act as agonists on the AhR.[7]

The interaction with these receptors allows hydroxylumisterols to modulate the expression of a wide range of genes involved in cell proliferation, differentiation, and inflammation.[4][8]

Photoprotective Effects

Pre-treatment of human keratinocytes with L3 and its hydroxyderivatives has been shown to protect against UVB-induced DNA damage.[10] This protective effect involves the activation of the Nrf2-dependent antioxidant response and the p53 tumor suppressor pathway.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Synthesis and Purification of this compound and its Derivatives

Protocol: Photochemical Synthesis of this compound

  • Dissolve 7-dehydrocholesterol (7-DHC) in a suitable solvent (e.g., ethanol (B145695) or THF).

  • Irradiate the solution with a high-pressure mercury lamp equipped with a Vycor filter at a controlled low temperature (e.g., -10°C) for a specified duration (e.g., 150 minutes).[11]

  • Monitor the reaction progress using HPLC to determine the composition of pre-vitamin D3, lumisterol (B196343), tachysterol, and remaining 7-DHC.

  • Concentrate the reaction mixture in vacuo.

  • Purify the resulting products using preparative HPLC with a suitable mobile phase (e.g., ethyl acetate (B1210297) in hexane).[11]

Protocol: Enzymatic Synthesis of Hydroxylumisterols

  • Incubate this compound with recombinant CYP11A1 or CYP27A1 enzymes in a reconstituted system containing necessary co-factors (e.g., adrenodoxin (B1173346), adrenodoxin reductase, and NADPH for CYP11A1).[2][3]

  • Extract the products using an organic solvent (e.g., dichloromethane).

  • Purify the hydroxylated metabolites using HPLC with a C18 column and a suitable gradient of solvents (e.g., methanol-water or acetonitrile-water).[3]

  • Characterize the purified products using mass spectrometry and NMR to confirm their structures.[2]

Quantification of this compound and its Metabolites by LC-MS/MS

Protocol: Sample Preparation from Serum

  • To a serum sample (e.g., 220 µL), add an internal standard solution containing deuterated analogues of the analytes.[12][13]

  • Precipitate proteins by adding a mixture of methanol (B129727) and isopropanol.[12][13]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) on the supernatant to further purify and concentrate the analytes.

  • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.[12]

Protocol: LC-MS/MS Analysis

  • Utilize an ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (TQ-S).[12]

  • Employ a suitable C18 column for chromatographic separation.

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) mode for the detection and quantification of each analyte and its corresponding internal standard, based on their specific precursor-to-product ion transitions.[12]

Cell Proliferation Assay

Protocol: Adherent Cell Proliferation Assay

  • Seed adherent cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • After cell attachment, treat the cells with various concentrations of hydroxylumisterols or a vehicle control.

  • Incubate the plate for a desired period (e.g., 24, 48, 72 hours).

  • Assess cell proliferation using a suitable method, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU/EdU Incorporation Assay: Measures DNA synthesis in proliferating cells.[14]

    • CyQUANT Cell Proliferation Assay: Measures cellular DNA content by binding a fluorescent dye.[15]

    • Incucyte® Live-Cell Analysis: Monitors cell confluence over time in a label-free manner.[16]

  • Read the plate using a microplate reader (spectrophotometer or fluorometer) appropriate for the chosen assay.

  • Calculate the percentage of cell proliferation inhibition compared to the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Lumisterol_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UVB UVB 7-DHC 7-DHC UVB->7-DHC Photoconversion Pre-D3 Pre-D3 7-DHC->Pre-D3 L3 L3 Pre-D3->L3 Photoisomerization CYP11A1 CYP11A1 L3->CYP11A1 CYP27A1 CYP27A1 L3->CYP27A1 Hydroxylumisterols Hydroxylumisterols CYP11A1->Hydroxylumisterols CYP27A1->Hydroxylumisterols VDR VDR Hydroxylumisterols->VDR RORa_g RORa_g Hydroxylumisterols->RORa_g LXR LXR Hydroxylumisterols->LXR AhR AhR Hydroxylumisterols->AhR Gene_Expression Gene_Expression VDR->Gene_Expression RORa_g->Gene_Expression LXR->Gene_Expression AhR->Gene_Expression Biological_Effects Biological_Effects Gene_Expression->Biological_Effects Anti-proliferation, Anti-inflammation, Photoprotection

Caption: Signaling pathways of this compound and its metabolites.

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassay Biological Assays Start 7-DHC UVB_Irradiation UVB Irradiation Start->UVB_Irradiation HPLC_Purification_L3 HPLC Purification of L3 UVB_Irradiation->HPLC_Purification_L3 Enzymatic_Hydroxylation Enzymatic Hydroxylation (CYP11A1/CYP27A1) HPLC_Purification_L3->Enzymatic_Hydroxylation HPLC_Purification_Hydroxylumisterols HPLC Purification of Hydroxylumisterols Enzymatic_Hydroxylation->HPLC_Purification_Hydroxylumisterols Treatment Treatment with Hydroxylumisterols HPLC_Purification_Hydroxylumisterols->Treatment Sample_Prep Sample Preparation (Serum/Tissue) LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Quantification Quantification of L3 & Metabolites LC_MS_MS->Quantification Cell_Culture Cell Culture (e.g., Keratinocytes) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay Treatment->Proliferation_Assay Gene_Expression_Analysis Gene Expression Analysis Treatment->Gene_Expression_Analysis Biological_Activity Assessment of Biological Activity Proliferation_Assay->Biological_Activity Gene_Expression_Analysis->Biological_Activity

Caption: General experimental workflow for this compound research.

Conclusion

This compound, once relegated to the status of an inert byproduct, is now recognized as a pivotal player in the skin's response to UVB radiation. Its metabolism into a diverse array of biologically active hydroxyderivatives highlights a novel endocrine system within the skin. These molecules, with their potent anti-proliferative, anti-inflammatory, and photoprotective properties, present exciting opportunities for the development of new therapeutic agents for a variety of dermatological and systemic conditions. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the scientific and clinical potential of this compound and its metabolites. Continued investigation into the precise mechanisms of action and the development of robust analytical and experimental methodologies will be crucial in translating this knowledge into tangible clinical benefits.

References

The Uncharted Territory of Vitamin D Metabolism: A Technical Guide to the Biological Significance of Vitamin D3 Photoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, renowned for its crucial role in calcium homeostasis and bone health, undergoes a complex series of transformations upon exposure to ultraviolet B (UVB) radiation. Beyond the canonical pathway leading to the active hormone calcitriol, a fascinating and less-explored landscape of photoisomers, primarily tachysterol (B196371) (T3) and lumisterol (B196343) (L3), emerges. These compounds, once considered inert byproducts, are now recognized as biologically active molecules with unique metabolic fates and physiological functions. This technical guide provides an in-depth exploration of the biological significance of vitamin D3 photoisomers, focusing on their formation, metabolism, interaction with nuclear receptors, and their genomic and non-genomic signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the untapped therapeutic potential of these novel secosteroids.

Data Presentation: Quantitative Analysis of Photoisomer Activity

The biological activity of vitamin D3 photoisomers and their metabolites is a critical area of investigation. The following tables summarize the available quantitative data on their binding affinity to the Vitamin D Receptor (VDR) and their anti-proliferative effects.

LigandBinding Affinity MetricValueRelative Affinity to CalcitriolReference
Tachysterol Derivatives
25-hydroxytachysterol3Dissociation Constant (Kd)22 nMLower (Calcitriol Kd is sub-nanomolar)[1]
5,6-trans-vitamin D3Dissociation Constant (Kd)560 nMSignificantly Lower[1]
25-hydroxy-5,6-trans-vitamin D3Dissociation Constant (Kd)58 nMLower[1]
TachysterolDissociation Constant (Kd)> 20 µMNegligible[1]
Lumisterol Derivatives
LumisterolDissociation Constant (Kd)> 20 µMNegligible[1]
Calcitriol (Reference) Dissociation Constant (Kd)~0.1 - 1 nM100%[1]

Table 1: Vitamin D Receptor (VDR) Binding Affinities of Vitamin D3 Photoisomers and Their Derivatives.

CompoundCell LineAssayIC50 ValueReference
Tachysterol and Derivatives
Tachysterol3Human Keratinocytes³H-thymidine incorporationSignificant inhibition only at 10⁻⁶ M[1]
25-hydroxytachysterol3Human Keratinocytes³H-thymidine incorporation~10- to 100-fold more active than tachysterol3[1]
Lumisterol and Derivatives
LumisterolHuman Keratinocytes³H-thymidine incorporationSignificant inhibition only at 10⁻⁶ M[1]
(25R)-27-hydroxyL3A375 Melanoma CellsSRB assayIn the pM range[2]
Vitamin D3 Analogs (for comparison)
1,25(OH)₂D₃A375 Melanoma CellsSRB assay1.15 nM[2]
CalcipotriolHEK293T cellsCYP24A1-Luciferase AssayAC50 = 0.0009 µM[3]
1,25(OH)₂D₃HEK293T cellsCYP24A1-Luciferase AssayAC50 = 0.65 nM[3]

Table 2: Anti-proliferative and Transcriptional Activities of Vitamin D3 Photoisomers and Related Compounds.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.

cluster_skin Skin (Epidermis) 7-DHC 7-Dehydrocholesterol (B119134) Pre-D3 Previtamin D3 7-DHC->Pre-D3 UVB Vitamin D3 Vitamin D3 Pre-D3->Vitamin D3 Thermal Isomerization Tachysterol Tachysterol Pre-D3->Tachysterol UVB Lumisterol Lumisterol Pre-D3->Lumisterol UVB

Caption: Formation of Vitamin D3 and its photoisomers from 7-dehydrocholesterol in the skin upon UVB exposure.

cluster_genomic Genomic Signaling Pathway Ligand 1,25(OH)2D3 or Photoisomer Metabolite VDR VDR Ligand->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Transcription Gene Transcription VDRE->Transcription Protein Protein Synthesis Transcription->Protein Response Biological Response (e.g., cell differentiation, CYP24A1 expression) Protein->Response

Caption: The canonical genomic signaling pathway of Vitamin D and its analogs.

cluster_nongenomic Non-Genomic Signaling Pathway Ligand 1,25(OH)2D3 or Photoisomer Membrane_VDR Membrane VDR (VDR/PDIA3) Ligand->Membrane_VDR Second_Messengers Second Messengers (Ca²⁺, cAMP, IP₃, DAG) Membrane_VDR->Second_Messengers Kinases Protein Kinases (PKA, PKC, MAPK) Second_Messengers->Kinases Rapid_Response Rapid Cellular Response (e.g., ion channel modulation, intracellular signaling) Kinases->Rapid_Response

Caption: The rapid non-genomic signaling pathway initiated by Vitamin D analogs at the cell membrane.

cluster_workflow Experimental Workflow: VDR Binding Assay VDR_Source Prepare VDR Source (recombinant or cell lysate) Incubation Incubate VDR, Radioligand, and Competitor VDR_Source->Incubation Radioligand Radiolabeled Ligand ([³H]1,25(OH)₂D₃) Radioligand->Incubation Competitor Unlabeled Competitor (Photoisomer) Competitor->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC₅₀ determination) Quantification->Analysis

Caption: Workflow for a competitive Vitamin D Receptor (VDR) binding assay.

Experimental Protocols

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the VDR.[4]

  • Materials:

    • Purified VDR (recombinant or from tissue homogenates).

    • Radiolabeled ligand: [³H]1,25(OH)₂D₃.

    • Unlabeled competitor ligands (e.g., tachysterol, lumisterol, and their metabolites).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM dithiothreitol, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, combine the purified VDR, a fixed concentration of [³H]1,25(OH)₂D₃, and varying concentrations of the unlabeled competitor ligand in the assay buffer.

    • Equilibrium: Incubate the mixture at 25°C for 4 hours to allow the binding to reach equilibrium.

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the VDR-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, using non-linear regression analysis.

Cell Proliferation Assay: ³H-Thymidine Incorporation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[5][6]

  • Materials:

    • Target cells (e.g., human keratinocytes, cancer cell lines).

    • Cell culture medium and supplements.

    • Test compounds (vitamin D3 photoisomers).

    • [³H]-Thymidine.

    • Trichloroacetic acid (TCA).

    • Sodium hydroxide (B78521) (NaOH).

    • Scintillation counter.

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow for 24-48 hours.

    • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for 4-24 hours to allow its incorporation into newly synthesized DNA.

    • Harvesting:

      • Wash the cells with ice-cold PBS.

      • Precipitate the DNA by adding cold 5% TCA.

      • Solubilize the cells with 0.25 N NaOH.

    • Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the counts per minute (CPM) of treated cells to control cells to determine the percentage of inhibition or stimulation of proliferation.

    • Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.

VDR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate the VDR and induce the transcription of a reporter gene.[7][8][9][10]

  • Materials:

    • Host cell line (e.g., HEK293, COS-7).

    • VDR expression vector.

    • Luciferase reporter vector containing a Vitamin D Response Element (VDRE) upstream of the luciferase gene.

    • Transfection reagent.

    • Test compounds.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Transfection: Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

    • Treatment: After allowing the cells to recover and express the transfected plasmids (typically 24 hours), treat them with various concentrations of the test compounds.

    • Incubation: Incubate the cells for another 24-48 hours to allow for VDR activation and luciferase expression.

    • Cell Lysis: Lyse the cells to release the luciferase enzyme.

    • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the light output using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC₅₀ value, the concentration of the compound that produces 50% of the maximal response.

Conclusion

The photoisomers of vitamin D3, tachysterol and lumisterol, along with their hydroxylated metabolites, represent a promising new frontier in vitamin D research and drug development. Their distinct biological activities, mediated through both genomic and non-genomic pathways, suggest potential therapeutic applications in areas such as cancer, immunology, and dermatology, with the added advantage of potentially reduced calcemic side effects. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the physiological roles and pharmacological potential of these fascinating molecules. A deeper understanding of their mechanisms of action will be instrumental in unlocking their full therapeutic utility.

References

The Metabolism of Lumisterol-d3 by CYP11A1: A Novel Pathway with Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lumisterol-d3 (L3), a photoproduct of 7-dehydrocholesterol (B119134) (7-DHC) formed during prolonged exposure to UVB radiation, was traditionally considered a biologically inert byproduct of vitamin D3 synthesis.[1][2] However, emerging research has unveiled a novel metabolic pathway for L3 initiated by the cytochrome P450 enzyme CYP11A1, also known as P450scc (side-chain cleavage enzyme).[1][2][3] This discovery challenges the long-held assumption of L3's inactivity and opens new avenues for research into its physiological roles and therapeutic potential. CYP11A1, a mitochondrial enzyme renowned for its pivotal role in converting cholesterol to pregnenolone—the first and rate-limiting step in steroidogenesis—demonstrates a broader substrate specificity that includes vitamin D compounds and their isomers.[4][5][6][7][8] This guide provides a comprehensive technical overview of the metabolism of this compound by CYP11A1, detailing the enzymatic process, the resulting metabolites, experimental methodologies for its study, and the potential signaling pathways these novel molecules may influence.

The Enzymatic Conversion of this compound by CYP11A1

The metabolism of L3 by CYP11A1 involves a series of hydroxylation reactions on the sterol's side chain. Unlike the side-chain cleavage of cholesterol, the primary action of CYP11A1 on L3 is hydroxylation, leading to a variety of hydroxylated derivatives.[1][4]

Metabolic Pathway

Incubation of L3 with either bovine or human CYP11A1 results in the formation of several products. The initial and major hydroxylation events occur at positions C22 and C24 of the side chain.[1][4] 22-hydroxylumisterol (22(OH)L3) can be further metabolized by CYP11A1 through hydroxylation at C20 to produce 20,22-dihydroxylumisterol (20,22(OH)2L3).[1][2] A minor subsequent reaction involves the cleavage of the C20-C22 bond of the dihydroxylated intermediates, yielding pregnalumisterol (pL).[1][2]

The major metabolites identified are:

  • 24-hydroxy-L3 (24(OH)L3) [1][2]

  • 22-hydroxy-L3 (22(OH)L3) [1][2]

  • 20,22-dihydroxy-L3 (20,22(OH)2L3) [1][2]

Minor metabolites include:

  • Pregnalumisterol (pL) [1][2]

  • Trihydroxy-L3 products [1]

  • 20-hydroxy-L3 (20(OH)L3) [3][9]

The capability of tissues expressing CYP11A1, such as the adrenal glands, to metabolize L3 has been demonstrated, suggesting this pathway is active in vivo.[1][4]

Lumisterol_Metabolism L3 This compound (L3) OH_L3_22 22(OH)L3 L3->OH_L3_22 CYP11A1 OH_L3_24 24(OH)L3 L3->OH_L3_24 CYP11A1 OH2_L3 20,22(OH)2L3 OH_L3_22->OH2_L3 CYP11A1 pL Pregnalumisterol (pL) OH2_L3->pL CYP11A1 (minor)

Caption: Metabolic pathway of this compound by CYP11A1.

Quantitative Data on L3 Metabolism by CYP11A1

The catalytic efficiency of CYP11A1 for L3 is noteworthy, although less than that for its primary substrate, cholesterol, or for vitamin D3.

SubstrateEnzyme SourceCatalytic Efficiency (Relative to Cholesterol/D3)Major ProductsReference
This compound (L3)Bovine CYP11A1~20%24(OH)L3, 22(OH)L3, 20,22(OH)2L3[1][2]
Vitamin D3Bovine CYP11A1~50% (of cholesterol)20(OH)D3, 20,22(OH)2D3[10]

Experimental Protocols

The study of L3 metabolism by CYP11A1 involves several key experimental procedures, from enzymatic assays to product analysis.

Enzymatic Assay for L3 Metabolism

A reconstituted enzyme system is typically used to assess the metabolism of L3 by CYP11A1 in vitro.

  • Reagents and Materials:

    • Purified recombinant human or bovine CYP11A1.

    • Adrenodoxin (Adx) and Adrenodoxin Reductase (AdR), the electron transfer partners for CYP11A1.[5]

    • This compound (L3) substrate.

    • 2-hydroxypropyl-β-cyclodextrin for solubilizing L3.[1]

    • NADPH as a source of reducing equivalents.

    • Incubation buffer (e.g., 40 mM KPi, pH 7.2, containing 1 mM EDTA).[11]

    • Liposomes (e.g., from dilauroylglycerol-3-phosphatidylcholine) to create a membrane-like environment.[11]

  • Incubation Procedure:

    • A reaction mixture is prepared containing the buffer, liposomes, L3 (dissolved in cyclodextrin), CYP11A1, Adx, and AdR.

    • The mixture is pre-incubated to allow for reconstitution of the enzyme system.

    • The enzymatic reaction is initiated by the addition of NADPH.

    • Incubations are carried out at 37°C for a specified time.

    • The reaction is stopped, typically by the addition of an organic solvent like ethyl acetate.

  • Product Extraction:

    • The reaction mixture is vigorously vortexed with an organic solvent (e.g., ethyl acetate) to extract the sterols.

    • The mixture is centrifuged to separate the organic and aqueous phases.

    • The organic layer containing the L3 metabolites is collected and evaporated to dryness under a stream of nitrogen.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Reagents Prepare Reagents: - CYP11A1, Adx, AdR - this compound - Buffer, NADPH Mix Create Reaction Mixture Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (e.g., with ethyl acetate) Incubate->Stop Extract Extract Sterols Stop->Extract Analyze HPLC & LC/MS Analysis Extract->Analyze Identify NMR for Structure ID Analyze->Identify

Caption: Experimental workflow for CYP11A1-mediated L3 metabolism.
Analysis of Metabolites

The extracted sterols are analyzed using chromatographic and spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • The dried extract is redissolved in a suitable solvent (e.g., methanol).

    • The sample is injected onto a C18 reverse-phase HPLC column.

    • Metabolites are separated using a gradient of solvents, such as a water-methanol or water-acetonitrile system.

    • Elution is monitored by UV absorbance, typically in the range of 200-300 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For identification and quantification, HPLC is coupled to a mass spectrometer.

    • LC-MS allows for the determination of the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns, which helps in identifying the hydroxylated products.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For definitive structural elucidation of novel metabolites, larger quantities are produced and purified by HPLC.

    • The purified compounds are then analyzed by NMR to determine the precise location of the hydroxyl groups on the L3 molecule.[1]

Signaling Pathways and Biological Activity

The discovery that L3 is metabolized into a series of hydroxyderivatives is significant because these metabolites are not inert. They have been shown to possess biological activity, suggesting potential physiological roles.

CYP11A1-derived hydroxyderivatives of vitamin D3 and lumisterol (B196343) can interact with several nuclear receptors, indicating a broader signaling potential beyond the classical vitamin D pathway.[16][17]

  • Retinoic Acid Orphan Receptors (RORs): Hydroxylated L3 metabolites have been shown to act as inverse agonists on RORα and RORγ.[18] RORs are involved in regulating circadian rhythm, metabolism, and immunity.

  • Vitamin D Receptor (VDR): These novel metabolites can act on the non-genomic pocket of the VDR.[9] This suggests an alternative mechanism of VDR activation compared to the classical genomic pathway initiated by 1,25-dihydroxyvitamin D3.[19]

  • Aryl Hydrocarbon Receptor (AhR) and Liver X Receptors (LXRs): There is evidence that CYP11A1-derived vitamin D3 hydroxyderivatives can also interact with AhR and LXRs, further expanding their potential biological functions.[16][20]

The biological activities of these L3 metabolites include antiproliferative effects on certain cancer cell lines and potential roles in skin photoprotection.[9][18]

Signaling_Pathways cluster_metabolites L3 Hydroxyderivatives cluster_receptors Nuclear Receptors cluster_effects Biological Effects Metabolites 20(OH)L3, 22(OH)L3, 24(OH)L3, 20,22(OH)2L3 RORs RORα and RORγ Metabolites->RORs Inverse Agonist VDR VDR (non-genomic pocket) Metabolites->VDR Activation AhR_LXR AhR and LXRs Metabolites->AhR_LXR Interaction Effects - Antiproliferative - Photoprotection - Immune Modulation RORs->Effects VDR->Effects AhR_LXR->Effects

Caption: Potential signaling pathways of L3 hydroxyderivatives.

Conclusion

The metabolism of this compound by CYP11A1 represents a significant expansion of our understanding of vitamin D-related pathways. What was once considered an inactive photoproduct is now recognized as a substrate for a key steroidogenic enzyme, leading to the formation of biologically active hydroxyderivatives. This novel pathway has implications for skin biology, cancer research, and immunology. Further investigation into the in vivo concentrations of these metabolites and their precise physiological functions will be crucial for elucidating their full therapeutic potential. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore this exciting new area of sterol biochemistry.

References

A Technical Guide to the Interaction of Lumisterol-d3 with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular interactions between Lumisterol-d3 (L3) and its hydroxyderivatives with various nuclear receptors. Traditionally considered an inactive photoisomer of previtamin D3, recent findings have revealed that L3 metabolites are biologically active molecules that modulate key signaling pathways through receptors beyond the classical Vitamin D Receptor (VDR), presenting new opportunities for therapeutic development. This document summarizes the current understanding of these interactions, presents available quantitative data, details common experimental methodologies, and visualizes the core signaling pathways.

Core Interactions with Nuclear Receptors

This compound and its hydroxylated metabolites have been identified as pleiotropic ligands that interact with several nuclear receptors, often in a manner distinct from classical vitamin D3 compounds. These interactions include agonism of Liver X Receptors (LXRs) and inverse agonism of Retinoic Acid-Related Orphan Receptors (RORs), with minimal interaction with the genomic pathway of the Vitamin D Receptor (VDR).[1][2]

Liver X Receptors (LXRα and LXRβ)

Metabolites of L3 demonstrate high-affinity binding to the ligand-binding domains (LBD) of both LXRα and LXRβ.[3][4][5] The majority of these derivatives function as LXR agonists, activating the receptor and inducing the expression of LXR target genes.[1][3][6] This signaling cascade plays a crucial role in cholesterol metabolism and inflammation.[7] The activation involves ligand binding, recruitment of co-activators, and subsequent binding to LXR-response elements (LXREs) on target gene promoters, such as the ABCA1 gene.[3]

LXR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus L3_deriv Lumisterol (B196343) Metabolite LXR LXRα / LXRβ L3_deriv->LXR Binds & Activates L3_deriv->LXR RXR RXR LXR->RXR Heterodimerizes Coactivator Co-activators LXR->Coactivator TargetGene LXR Target Gene (e.g., ABCA1) LXR->TargetGene Binds to LXRE & Initiates Transcription RXR->Coactivator RXR->TargetGene Binds to LXRE & Initiates Transcription Coactivator->TargetGene Binds to LXRE & Initiates Transcription mRNA mRNA TargetGene->mRNA Protein Protein (e.g., ABCA1 transporter) mRNA->Protein Translation

LXR Agonist Signaling Pathway for Lumisterol Derivatives.
Retinoic Acid-Related Orphan Receptors (RORα and RORγ)

Several hydroxylated derivatives of lumisterol, including 20(OH)L3, 22(OH)L3, and 20,22(OH)2L3, function as inverse agonists of RORα and RORγ.[2][8] Inverse agonism involves the ligand binding to the receptor and promoting a conformational change that leads to the dissociation of co-activators and/or the recruitment of co-repressors. This action inhibits the constitutive transcriptional activity of RORs, downregulating the expression of target genes such as those involved in Th17 cell differentiation (e.g., IL-17).[2][9] This positions hydroxylumisterols as potential modulators of inflammatory and autoimmune responses.[10]

ROR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Hydroxy_L3 Hydroxylumisterol (e.g., 20(OH)L3) ROR RORα / RORγ Hydroxy_L3->ROR Binds Hydroxy_L3->ROR Corepressor Co-repressors ROR->Corepressor TargetGene ROR Target Gene (e.g., IL17A) ROR->TargetGene Binds to RORE & Represses Transcription Corepressor->TargetGene Binds to RORE & Represses Transcription

ROR Inverse Agonist Signaling for Hydroxylumisterols.
Vitamin D Receptor (VDR)

Unlike vitamin D3 metabolites, lumisterol itself demonstrates very poor binding affinity for the genomic-site of the VDR.[11] However, molecular modeling and VDR translocation studies suggest that certain hydroxylumisterols may act on the non-genomic "A-pocket" of the VDR.[2] This interaction does not appear to trigger transcriptional activity via the Vitamin D Response Element (VDRE) but may initiate alternative, rapid signaling cascades.[2][12]

Quantitative Data Summary

The available quantitative data on the binding and activity of lumisterol and its derivatives are limited in publicly accessible literature. While many studies describe interactions as "high affinity," specific dissociation constants (Kd) or EC50 values are often not provided in abstracts.[3][5] The table below summarizes the currently available data.

CompoundReceptor/TargetAssay TypeValueReference
LumisterolVitamin D Receptor (VDR)Binding AffinityKd > 20 µM[11]
25(OH)L3SARS-CoV-2 RdRpInhibition AssayIC50 = 0.5 µM[10]
20S(OH)L3SARS-CoV-2 RdRpInhibition AssayIC50 = 1 µM[10]
L3 DerivativesLXRα / LXRβCo-activator Assay"High Affinity Binding"[3][4][5]
HydroxylumisterolsRORα / RORγReporter Assay"Inverse Agonist Activity"[2][8]

Experimental Protocols & Methodologies

The characterization of lumisterol derivative interactions with nuclear receptors relies on a suite of specialized biochemical and cell-based assays.

LanthaScreen™ TR-FRET Co-activator Assay

This technique is a high-throughput, fluorescence-based method used to quantify the binding of a ligand to a nuclear receptor's LBD and its subsequent recruitment of a co-activator peptide.[13]

  • Principle: The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged receptor LBD and a fluorescein-labeled co-activator peptide. When the ligand induces co-activator recruitment, the Tb and fluorescein (B123965) are brought into proximity, allowing FRET to occur. Test compounds (like L3 derivatives) that promote this interaction increase the FRET signal.

  • Methodology:

    • Reagent Preparation: A GST-tagged LXR-LBD, a Tb-labeled anti-GST antibody, a fluorescein-labeled co-activator peptide, and the test lumisterol compound are prepared in assay buffer.

    • Incubation: The components are combined in a microplate well and incubated to allow binding and complex formation to reach equilibrium.

    • Detection: The plate is read on a TR-FRET-capable plate reader, which excites the terbium donor (at ~340 nm) and measures emission from both the terbium (~495 nm) and the fluorescein acceptor (~520 nm) after a time delay.

    • Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates ligand-induced co-activator recruitment (agonism).

TRFRET_Workflow cluster_assay TR-FRET Co-activator Assay Workflow start Combine Reagents: - GST-LXR-LBD - Tb-Ab - Fluor-Coactivator - L3 Derivative incubation Incubate to allow complex formation start->incubation detection Read Plate (TR-FRET Reader) incubation->detection analysis Calculate Emission Ratio (520nm / 495nm) detection->analysis result Increased Ratio = LXR Agonism analysis->result

Workflow for a TR-FRET Nuclear Receptor Co-activator Assay.
Dual-Luciferase® Reporter Assay

This cell-based assay is a cornerstone for measuring the transcriptional activity of nuclear receptors in response to a ligand.[14][15] It can be configured to measure both agonism and inverse agonism.

  • Principle: The system uses two plasmids transfected into a host cell line (e.g., CHO, HaCaT).[3]

    • Reporter Plasmid: Contains a luciferase gene (e.g., Firefly luciferase) downstream of a promoter with specific response elements (e.g., LXRE for LXR or RORE for ROR).

    • Expression/Control Plasmid: This can be a plasmid to overexpress the nuclear receptor of interest. It also contains a second, constitutively expressed luciferase gene (e.g., Renilla luciferase) to serve as an internal control for transfection efficiency and cell viability.[16]

  • Methodology:

    • Transfection: Host cells are co-transfected with the reporter and control plasmids. If the cell line doesn't endogenously express the receptor, a third plasmid for receptor expression is included.

    • Treatment: After an incubation period to allow for plasmid expression, cells are treated with various concentrations of the lumisterol test compound.

    • Cell Lysis: Cells are lysed to release the expressed luciferase enzymes.

    • Luminescence Measurement: The lysate is transferred to a luminometer plate. First, the substrate for Firefly luciferase is added, and luminescence is measured. Then, a second reagent is added that quenches the Firefly reaction and provides the substrate for Renilla luciferase, and its luminescence is measured.

    • Analysis: The Firefly luminescence is normalized to the Renilla luminescence for each sample. An increase in the normalized signal relative to a vehicle control indicates agonism, while a decrease indicates inverse agonism.

Luciferase_Workflow cluster_workflow Dual-Luciferase Reporter Assay Workflow transfection 1. Co-transfect Cells with: - Reporter Plasmid (LXRE/RORE-Luc) - Control Plasmid (Renilla-Luc) treatment 2. Treat Cells with Lumisterol Derivative transfection->treatment lysis 3. Lyse Cells treatment->lysis measurement 4. Measure Luminescence: - Add Firefly Substrate -> Read - Add Renilla Substrate -> Read lysis->measurement analysis 5. Normalize Firefly Signal to Renilla Signal measurement->analysis result Determine Agonism or Inverse Agonism analysis->result

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lumisterol (B196343) Derivatives as Inverse Agonists of Retinoic Acid-Related Orphan Receptors (RORs)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Retinoic acid-related orphan receptors (RORs), particularly the RORγ isoform, have emerged as critical therapeutic targets for a range of autoimmune and inflammatory diseases due to their central role in the differentiation of pro-inflammatory T helper 17 (Th17) cells. This guide provides a comprehensive technical overview of a novel class of ROR modulators: hydroxylated derivatives of Lumisterol. Lumisterol, a photoproduct of vitamin D3 synthesis, is metabolized into active compounds that function as potent inverse agonists of RORα and RORγ. By suppressing the constitutive activity of these receptors, hydroxylumisterols inhibit the expression of key inflammatory cytokines, including Interleukin-17 (IL-17), offering a promising therapeutic avenue. This document details their biosynthesis, mechanism of action, quantitative effects, and the experimental protocols used for their characterization.

Introduction to RORs and Lumisterol

Retinoic Acid-Related Orphan Receptors (RORs)

The ROR family, comprising RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3), are ligand-dependent nuclear receptors that regulate a wide array of physiological processes, including development, metabolism, circadian rhythms, and immunity.[1] The thymus-specific isoform of RORγ, RORγt, is the master transcriptional regulator for the differentiation of Th17 cells.[2][3] Th17 cells are crucial for host defense against certain pathogens but are also key drivers in the pathophysiology of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis through their production of pro-inflammatory cytokines like IL-17A.[2][4] The constitutive activity of RORγt makes it a prime target for inverse agonists—ligands that bind to the receptor and reduce its basal level of activity.

Lumisterol and its Bioactive Derivatives

Lumisterol (L3) is a stereoisomer of 7-dehydrocholesterol (B119134) (7DHC). During exposure to UVB radiation, 7DHC in the skin is converted to pre-vitamin D3. Prolonged UVB exposure can cause pre-vitamin D3 to isomerize into L3 and tachysterol.[5] Once considered an inactive byproduct, L3 is now known to be a substrate for enzymatic hydroxylation by cytochrome P450 enzymes, notably CYP11A1 and CYP27A1.[6][7] This process generates a series of biologically active monohydroxy- and dihydroxy-metabolites, including 20(OH)L3, 22(OH)L3, 24(OH)L3, and 20,22(OH)₂L3.[1][8] These hydroxylumisterols have been identified as inverse agonists of RORα and RORγ, forming the basis of their therapeutic potential.[1][9][10]

Biosynthesis and Signaling Pathways

Biosynthesis of Hydroxylumisterols

The formation of active lumisterol derivatives is a multi-step process initiated by UVB radiation and completed by enzymatic action. The pathway begins with 7-DHC, the precursor to both vitamin D3 and lumisterol.

G cluster_photo Photochemical Conversion (Skin) cluster_enzymatic Enzymatic Hydroxylation DHC 7-Dehydrocholesterol (7DHC) PreD3 Pre-vitamin D3 DHC->PreD3 UVB (280-320 nm) L3 Lumisterol (L3) PreD3->L3 Prolonged UVB OH_L3 Hydroxylumisterols (e.g., 20(OH)L3, 22(OH)L3, 24(OH)L3, 20,22(OH)2L3) L3->OH_L3 CYP11A1, CYP27A1 G cluster_pathway RORγ Signaling Pathway in Th17 Cell cluster_inhibition Mechanism of Inhibition RORg RORγt RORE RORE (Promoter Region) RORg->RORE binds RORg->Block Coactivator Co-activators Coactivator->RORE recruited IL17 IL-17A / IL-17F Transcription RORE->IL17 initiates Inflammation Inflammation & Autoimmunity IL17->Inflammation promotes L3_deriv Hydroxylumisterols (Inverse Agonist) L3_deriv->RORg binds to Block->Coactivator blocks recruitment G cluster_constructs Plasmid Constructs cluster_process Assay Workflow P1 Vector 1: GAL4-DBD + RORγ-LBD Transfect 1. Co-transfect Host Cells P1->Transfect P2 Vector 2: UAS + Luciferase Gene P2->Transfect Treat 2. Add Lumisterol Derivative Transfect->Treat Lyse 3. Lyse Cells & Add Substrate Treat->Lyse Read 4. Measure Luminescence Lyse->Read Analyze 5. Calculate IC50 Read->Analyze

References

The Silent Partner: A Technical Guide to the Non-Genomic Actions of Lumisterol-D3 via the Vitamin D Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Message: This document provides an in-depth technical exploration of the non-genomic signaling activities of Lumisterol-D3 (L3) and its hydroxyderivatives, focusing on their interaction with the Vitamin D Receptor (VDR). It delineates the current understanding of the rapid, membrane-initiated signaling cascades, offers detailed experimental protocols for their investigation, and presents quantitative data where available.

Executive Summary

Beyond the well-established genomic functions of vitamin D metabolites, a growing body of evidence reveals a landscape of rapid, non-transcriptional signaling. These actions are initiated at the cell membrane and involve a cast of molecular players, including a non-traditional conformation of the Vitamin D Receptor (VDR). This compound, a photoisomer of vitamin D3, and its hydroxylated metabolites are emerging as key modulators of these non-genomic pathways. Unlike the canonical ligand 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), which primarily acts through the VDR's genomic pocket to regulate gene expression, lumisterol (B196343) derivatives appear to favor a distinct, alternative binding site on the VDR, triggering a cascade of downstream signaling events. This guide synthesizes the current knowledge, providing a technical framework for researchers aiming to explore this novel signaling axis for therapeutic development.

The Non-Genomic VDR Signaling Paradigm

Classical VDR signaling involves ligand binding to the nuclear receptor, heterodimerization with the Retinoid X Receptor (RXR), and translocation to the nucleus to act as a transcription factor—a process that takes hours to manifest cellular effects.[1] Non-genomic actions, in contrast, are characterized by their rapidity, occurring within seconds to minutes, and are independent of gene transcription and protein synthesis.[2]

The key components of this rapid response pathway are:

  • Membrane-Associated VDR (mVDR): A subpopulation of VDR is localized to the plasma membrane, often within specialized lipid raft microdomains called caveolae.[3] This localization is crucial for initiating rapid signaling.

  • The Alternative "A-Pocket": Molecular modeling studies have identified an alternative ligand-binding pocket on the VDR, distinct from the canonical genomic (G) pocket.[4] This "A-pocket" is proposed to be the site of action for non-genomic agonists like 1α,25(OH)₂-lumisterol.[4][5] Hydroxylumisterols show favorable interactions with this A-pocket, while demonstrating poor to no binding to the genomic pocket.[6]

  • Protein Disulfide Isomerase Family A Member 3 (PDIA3): Also known as 1,25D3-MARRS (Membrane Associated, Rapid Response Steroid-binding protein), PDIA3 is another membrane receptor implicated in rapid vitamin D signaling.[7] The interplay between mVDR and PDIA3 is complex and appears to be cell-type specific, with some studies suggesting they are both essential for signaling, potentially forming a complex.[3][8]

Quantitative Data on Non-Genomic VDR Interactions and Signaling

While research into the specific non-genomic actions of this compound is still emerging, data from studies on the canonical ligand 1,25(OH)₂D₃ and other photoisomers provide a quantitative framework for understanding these rapid cellular events. A significant challenge in the field is the lack of specific binding affinity data (e.g., Kd) for lumisterol derivatives to the VDR's A-pocket.

Table 1: VDR Binding Affinities of Vitamin D Photoisomers
CompoundReceptor SiteMethodReported Affinity (Kd)Reference
LumisterolGenomic PocketCompetitive Radioligand Binding> 20 µM[9]
1α,25(OH)₂D₃Genomic PocketCompetitive Radioligand Binding~0.1 nM[10]
1α,25(OH)₂-LumisterolAlternative "A-Pocket"Molecular Modeling (Interaction Energy)Not Determined (Favorable Interaction)[4]
HydroxylumisterolsGenomic PocketTR-FRET Competition AssayNo binding detected[6]
HydroxylumisterolsAlternative "A-Pocket"Molecular Modeling (Docking)Not Determined (Favorable Interaction)[6]

Note: The high Kd value for Lumisterol at the genomic pocket underscores its weak activity as a classical genomic agonist. The favorable interaction with the A-pocket, in contrast, suggests a distinct mechanism of action.

Table 2: Quantitative Effects of Non-Genomic VDR Activation
LigandCell TypeEndpoint MeasuredConcentrationMagnitude of EffectReference
1α,25(OH)₂D₃Rat Sertoli Cells45Ca2+ Influx10-12 M~140% increase over basal[11]
1α,25(OH)₂D₃Rat Enterocytes45Ca2+ Uptake10-11 M - 10-9 MDose-dependent increase[12]
1α,25(OH)₂D₃A431 Squamous CarcinomaCAMK2A PhosphorylationNot specifiedVDR-dependent increase[8]
1α,25(OH)₂D₃A431 Squamous CarcinomaCalcium MobilizationNot specifiedPDIA3-dependent increase[8]

Note: Quantitative data for this compound or its derivatives in these rapid signaling assays is not yet widely available. The data for 1α,25(OH)₂D₃ illustrates the potential for potent, rapid signaling via membrane-initiated pathways.

Signaling Pathways Activated by Non-Genomic VDR

Binding of this compound derivatives to the VDR A-pocket is hypothesized to initiate a conformational change that facilitates interaction with scaffold proteins (e.g., Caveolin-1) and downstream effectors. This triggers one or more rapid signaling cascades.[3]

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway

This pathway involves the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca2+ from intracellular stores, while DAG activates PKC.[2][7]

PLC_PKC_Pathway L3 This compound Derivative mVDR Membrane VDR (A-Pocket) L3->mVDR PLC Phospholipase C (PLC) mVDR->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Targets Ca_ER->Downstream Modulates PKC->Downstream Phosphorylates

Caption: PLC/PKC signaling cascade initiated by this compound binding to membrane VDR.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another key target of non-genomic VDR signaling. Activation can be VDR-dependent and may involve other kinases like Src.[3][13] This pathway is critical for regulating cell proliferation and differentiation.

MAPK_ERK_Pathway L3 This compound Derivative mVDR Membrane VDR L3->mVDR Binds Src Src Kinase mVDR->Src Activates Ras Ras Src->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylates Cellular Cellular Response Transcription->Cellular Regulates

Caption: MAPK/ERK signaling pathway activated via non-genomic VDR signaling.

Detailed Experimental Protocols

Investigating the non-genomic actions of this compound requires specialized techniques to isolate and analyze rapid, membrane-associated events.

Protocol: Competitive Radioligand Binding Assay for Membrane VDR

This protocol determines the binding affinity of this compound for the membrane-associated VDR.

Objective: To determine the IC₅₀ and subsequently the Kᵢ of this compound for the membrane VDR by its ability to displace a radiolabeled ligand.

Materials:

  • Cells or tissue expressing VDR.

  • Radioligand: [³H]-1α,25(OH)₂D₃.

  • Test Compound: this compound and its derivatives.

  • Non-specific binding control: Unlabeled 1α,25(OH)₂D₃ (1000-fold excess).

  • Membrane Isolation Buffer: (e.g., 20 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, protease inhibitor cocktail).

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10 mM sodium molybdate).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells/tissue in ice-cold Membrane Isolation Buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Transfer supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 min at 4°C.

    • Discard the supernatant. Resuspend the membrane pellet in Assay Buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In microcentrifuge tubes, set up the assay in triplicate:

      • Total Binding: Membrane prep, [³H]-1α,25(OH)₂D₃ (e.g., 0.1-0.5 nM), and Assay Buffer.

      • Non-specific Binding: Membrane prep, [³H]-1α,25(OH)₂D₃, and excess unlabeled 1α,25(OH)₂D₃.

      • Competition: Membrane prep, [³H]-1α,25(OH)₂D₃, and serial dilutions of this compound.

    • Incubate for 1-4 hours at 4°C with gentle agitation.

  • Filtration and Quantification:

    • Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a vacuum manifold.

    • Wash each filter 3-4 times with ice-cold Assay Buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total CPM - Non-specific CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: VDR-expressing cells Homogenize Homogenize & Centrifuge (Low Speed) Start->Homogenize Ultracentrifuge Ultracentrifuge Supernatant Homogenize->Ultracentrifuge Pellet Resuspend Membrane Pellet Ultracentrifuge->Pellet Incubate Incubate Membranes with: - [3H]-Ligand - Competitor (this compound) Pellet->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Analyze Data (IC50/Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay for membrane VDR.

Protocol: Co-Immunoprecipitation (Co-IP) of Membrane VDR and Signaling Partners

This protocol is for identifying proteins that interact with the VDR at the membrane upon stimulation with this compound.

Objective: To pull down the membrane VDR and any associated proteins (e.g., Src, Caveolin-1, PDIA3) to demonstrate interaction.

Materials:

  • Cell line of interest.

  • Stimulation agent: this compound derivative or vehicle control.

  • Co-IP Lysis/Wash Buffer (gentle, non-denaturing): e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, protease and phosphatase inhibitor cocktails.

  • Primary antibody: Anti-VDR antibody suitable for IP.

  • Isotype control antibody (e.g., Rabbit IgG).

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

  • Secondary antibodies for detection (e.g., anti-Src, anti-Caveolin-1).

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound (e.g., 1-100 nM) or vehicle for a short duration (e.g., 1, 5, 15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold Co-IP Lysis Buffer.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the supernatant (lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.

    • Pellet the beads and discard them. This removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Add the anti-VDR antibody (or IgG control) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and perform Western blotting with antibodies against the suspected interacting proteins (e.g., Src, Caveolin-1).

CoIP_Workflow Stimulate Stimulate Cells (this compound) Lyse Lyse Cells (Non-denaturing buffer) Stimulate->Lyse Preclear Pre-clear Lysate (with beads) Lyse->Preclear IP Immunoprecipitate (with anti-VDR Ab) Preclear->IP Capture Capture Complexes (with Protein A/G beads) IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot (for interacting proteins) Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation of membrane VDR and its binding partners.

Protocol: Measurement of Rapid Calcium Influx by Flow Cytometry

This protocol quantifies changes in intracellular calcium concentration ([Ca2+]i) following stimulation.

Objective: To measure the rapid, transient increase in [Ca2+]i in a cell population after treatment with this compound.

Materials:

  • Suspension cells or trypsinized adherent cells.

  • Fluorescent calcium indicator dyes (e.g., Indo-1 AM, or Fluo-4 AM and Fura Red AM for ratiometric analysis on standard cytometers).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution with calcium and magnesium (HBSS+).

  • Ionomycin (positive control).

  • EGTA (negative control/chelator).

  • Flow cytometer with temperature control (37°C) and appropriate lasers/filters.

Procedure:

  • Cell Preparation and Dye Loading:

    • Harvest cells and resuspend in HBSS+ at a concentration of 1x10⁶ cells/mL.

    • Prepare the dye loading solution. For Fluo-4/Fura Red, mix Fluo-4 AM (e.g., 1 µM final) and Fura Red AM (e.g., 2 µM final) with an equal volume of 20% Pluronic F-127 before adding to the cell suspension.

    • Incubate cells with the dye solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with warm HBSS+ to remove excess dye.

    • Resuspend in warm HBSS+ and allow cells to rest for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Equilibrate the flow cytometer's sample chamber to 37°C.

    • Acquire a baseline reading of the cell suspension for 30-60 seconds to establish a stable signal.

    • Pause acquisition, add this compound to the tube to achieve the final desired concentration, mix gently, and immediately resume acquisition.

    • Record events for 3-5 minutes to capture the full calcium transient (influx and subsequent decline).

    • At the end of the run, add Ionomycin to achieve maximal calcium influx (Fmax), followed by EGTA to chelate calcium and obtain the minimal signal (Fmin) for calibration purposes.

  • Data Analysis:

    • Gate on the live, single-cell population.

    • For ratiometric dyes like Indo-1 or the Fluo-4/Fura Red pair, calculate the ratio of calcium-bound to calcium-free fluorescence over time.

    • Plot the fluorescence ratio (or single wavelength intensity for non-ratiometric dyes) versus time to visualize the calcium flux.

    • Quantify the response by measuring the peak amplitude, area under the curve, or the rate of increase.

Conclusion and Future Directions

The investigation into the non-genomic actions of this compound via the VDR represents a paradigm shift in our understanding of vitamin D signaling. Evidence points towards a mechanism involving the binding of lumisterol derivatives to an alternative A-pocket on a membrane-associated VDR, triggering rapid intracellular signaling cascades, including PLC/PKC activation and calcium mobilization. While this technical guide provides a framework for exploring these phenomena, significant gaps in our knowledge remain.

Future research must focus on:

  • Quantitative Characterization: Obtaining definitive binding affinities (Kd) of this compound and its hydroxylated metabolites for the VDR A-pocket is critical.

  • Specific Downstream Effects: Elucidating the precise quantitative impact of this compound on downstream effectors like ERK, PLC, and PKC is necessary.

  • VDR vs. PDIA3: Delineating the respective roles and potential interplay of VDR and PDIA3 in mediating lumisterol's non-genomic effects across different cell types will be crucial for therapeutic targeting.

By employing the methodologies outlined in this guide, researchers can begin to unravel the complexities of this silent signaling pathway, paving the way for novel drug development strategies that harness the rapid, non-calcemic actions of lumisterol-based compounds.

References

A Preliminary Investigation into the Bioactivity of Lumisterol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol (B196343) (L3), a photoproduct of previtamin D3, has long been considered an inactive isomer. However, emerging research reveals that L3 and its hydroxylated metabolites possess significant biological activity, positioning them as promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the preliminary findings on the bioactivity of lumisterol derivatives, with a focus on their effects on cellular signaling pathways implicated in cancer, inflammation, and oxidative stress.

Metabolism of Lumisterol

Lumisterol is metabolized by the enzyme CYP11A1, leading to the formation of various hydroxylated derivatives. These metabolites are the primary drivers of the observed biological effects.

Quantitative Bioactivity Data

The following tables summarize the currently available quantitative data on the bioactivity of lumisterol and its derivatives.

Table 1: Anti-Proliferative Activity of Lumisterol Derivatives in Melanoma Cell Lines

CompoundCell LineAssayIC50Efficacy (% Inhibition at 1 µM)
Lumisterol (L3)A375SRBNo inhibition-
Lumisterol (L3)SK-MEL-28SRBNo inhibition~ -10% (slight increase in proliferation)
22(OH)L3A375SRBNo inhibition-
22(OH)L3SK-MEL-28SRBNo inhibition-
(25R)-27(OH)L3A375SRB1 pM~20%
(25R)-27(OH)L3SK-MEL-28SRB> 1 µM~20%

Data sourced from studies on human malignant melanoma cell lines.[1]

Table 2: Effect of Lumisterol Derivatives on LXR-Dependent Gene Expression

Compound (10⁻⁷ M)Target GeneCell LineChange in Expression
20(OH)L3Abca1Murine Dermal FibroblastsInhibition
20(OH)L3Abcg1Murine Dermal FibroblastsStimulation
20(OH)L3Abcg5Murine Dermal FibroblastsStimulation

Data from qPCR analysis of murine dermal fibroblasts treated for 24 hours.[2][3]

Table 3: Effect of Lumisterol Derivatives on Nrf2-Regulated Antioxidant Gene Expression in UVB-Irradiated Keratinocytes

Compound (100 nM)Target GeneChange in Expression (Post-UVB)
LumisterolNrf2Induction
LumisterolGRInduction
LumisterolHMOX-1Induction
20(OH)L3Nrf2Induction
20(OH)L3GRInduction
22(OH)L3Nrf2Induction
22(OH)L3GRInduction
20,22(OH)2L3Nrf2Induction
20,22(OH)2L3GRInduction
24(OH)L3Nrf2Induction
24(OH)L3GRInduction

Gene expression changes were observed in human keratinocytes pre-treated with the compounds before UVB irradiation.[4]

Signaling Pathways Modulated by Lumisterol Derivatives

Lumisterol and its metabolites have been shown to interact with several key signaling pathways. The following diagrams illustrate these interactions.

Lumisterol_Metabolism 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 UVB Lumisterol (L3) Lumisterol (L3) Previtamin D3->Lumisterol (L3) UVB CYP11A1 CYP11A1 Lumisterol (L3)->CYP11A1 Hydroxylated Lumisterol Derivatives Hydroxylated Lumisterol Derivatives CYP11A1->Hydroxylated Lumisterol Derivatives caption Metabolic Pathway of Lumisterol.

Caption: Metabolic Pathway of Lumisterol.

Lumisterol_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lumisterol Derivatives Lumisterol Derivatives VDR (A-pocket) VDR (A-pocket) Lumisterol Derivatives->VDR (A-pocket) Acts on RORs RORs Lumisterol Derivatives->RORs Inverse Agonist AhR AhR Lumisterol Derivatives->AhR LXRs LXRs Lumisterol Derivatives->LXRs Keap1 Keap1 Lumisterol Derivatives->Keap1 IκB IκB Lumisterol Derivatives->IκB Prevents Degradation p53 p53 Lumisterol Derivatives->p53 Activation Nrf2 Nrf2 Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Inhibits Translocation Gene Expression Gene Expression Nrf2_n->Gene Expression Activation of Antioxidant Response NF-κB_n->Gene Expression Inhibition of Inflammation p53->Gene Expression Cell Cycle Arrest, Apoptosis caption Signaling Pathways Modulated by Lumisterol Derivatives.

Caption: Signaling Pathways Modulated by Lumisterol Derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assays

1. Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Materials:

    • 96-well microtiter plates

    • Cell culture medium

    • Test compounds (Lumisterol derivatives)

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM

    • Microplate reader

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat cells with serial dilutions of the test compounds for the desired duration (e.g., 72 hours).[1]

    • Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates four times with 1% acetic acid to remove unbound dye.

    • Air dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Air dry the plates again.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.[5]

2. MTS Assay

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to form a colored formazan (B1609692) product.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • Test compounds

    • MTS reagent

    • Microplate reader

  • Protocol:

    • Seed cells in 96-well plates and allow them to attach.

    • Treat cells with various concentrations of the test compounds.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Record the absorbance at 490 nm.[6][7]

Nuclear Receptor Activation Assay

VDR Luciferase Reporter Assay

This assay measures the activation of the Vitamin D Receptor (VDR) by a test compound.

  • Materials:

    • Reporter cells (e.g., HEK293T) co-transfected with a VDR expression vector and a luciferase reporter vector containing VDR response elements (VDREs).

    • Cell culture medium

    • Test compounds

    • Luciferase Assay System

    • Luminometer

  • Protocol:

    • Seed the transfected reporter cells in a 96-well plate.

    • Pre-incubate the cells for 4-6 hours.[8]

    • Treat the cells with the test compounds for 22-24 hours.[8]

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer. The light output is proportional to the transcriptional activity of VDR.[8][9]

Nrf2 Activation Assay

Immunofluorescence for Nrf2 Nuclear Translocation

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

  • Materials:

    • Cells cultured on coverslips

    • Test compounds

    • Paraformaldehyde (4%) for fixation

    • Triton X-100 for permeabilization

    • Blocking buffer (e.g., BSA in PBS)

    • Primary antibody against Nrf2

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Treat cells with test compounds for the desired time.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Block non-specific binding with blocking buffer.

    • Incubate with the primary anti-Nrf2 antibody.

    • Incubate with the fluorescent secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize and quantify the nuclear fluorescence of Nrf2 using a fluorescence microscope.[10][11][12][13][14]

NF-κB Inhibition Assay

Immunofluorescence for NF-κB p65 Nuclear Translocation

This assay assesses the inhibition of NF-κB activation by measuring the nuclear translocation of its p65 subunit.

  • Materials:

    • Cells cultured on coverslips

    • Inflammatory stimulus (e.g., TNF-α)

    • Test compounds

    • Fixation, permeabilization, and blocking reagents (as for Nrf2 assay)

    • Primary antibody against NF-κB p65

    • Fluorescently labeled secondary antibody

    • DAPI

    • Fluorescence microscope

  • Protocol:

    • Pre-treat cells with test compounds.

    • Stimulate the cells with an inflammatory agent (e.g., TNF-α) to induce NF-κB activation.

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary anti-NF-κB p65 antibody.

    • Incubate with the fluorescent secondary antibody.

    • Counterstain nuclei with DAPI.

    • Analyze the nuclear localization of p65 by fluorescence microscopy. A decrease in nuclear p65 in the presence of the test compound indicates inhibition of NF-κB activation.[15][16][17]

Experimental Workflow

The following diagram outlines a general workflow for the preliminary investigation of Lumisterol-d3 bioactivity.

Experimental_Workflow cluster_assays Assay Types cluster_pathways Pathway Analysis Start Start Cell Culture Cell Culture Start->Cell Culture Treatment with Lumisterol Derivatives Treatment with Lumisterol Derivatives Cell Culture->Treatment with Lumisterol Derivatives Cell Viability/Proliferation Assays Cell Viability/Proliferation Assays Treatment with Lumisterol Derivatives->Cell Viability/Proliferation Assays Signaling Pathway Analysis Signaling Pathway Analysis Treatment with Lumisterol Derivatives->Signaling Pathway Analysis SRB Assay SRB Assay Cell Viability/Proliferation Assays->SRB Assay MTS Assay MTS Assay Cell Viability/Proliferation Assays->MTS Assay VDR Reporter Assay VDR Reporter Assay Signaling Pathway Analysis->VDR Reporter Assay Nrf2 Activation Assay Nrf2 Activation Assay Signaling Pathway Analysis->Nrf2 Activation Assay NF-κB Inhibition Assay NF-κB Inhibition Assay Signaling Pathway Analysis->NF-κB Inhibition Assay Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion SRB Assay->Data Analysis MTS Assay->Data Analysis VDR Reporter Assay->Data Analysis Nrf2 Activation Assay->Data Analysis NF-κB Inhibition Assay->Data Analysis caption General Experimental Workflow.

Caption: General Experimental Workflow.

Conclusion and Future Directions

The preliminary data strongly suggest that lumisterol and its hydroxylated derivatives are biologically active molecules with the potential for therapeutic applications. Their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and oxidative stress warrants further in-depth investigation. Future research should focus on:

  • A comprehensive screening of a wider range of lumisterol derivatives to establish structure-activity relationships.

  • Elucidation of the precise molecular mechanisms of action, including direct binding studies with their putative protein targets.

  • In vivo studies to assess the efficacy and safety of the most promising lumisterol derivatives in relevant disease models.

  • Clarification of the specific bioactivities of deuterated forms of lumisterol, if available, to understand any potential kinetic isotope effects on metabolism and activity.[18][19]

References

A Technical Guide to the Discovery of Novel Lumisterol-D3 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and significance of novel metabolites derived from Lumisterol (B196343) (L3), a key photoisomer of pre-vitamin D3. Historically considered an inactive byproduct of excessive UVB exposure, recent research has unveiled novel metabolic pathways that convert L3 into biologically active molecules, opening new frontiers in steroid hormone research and drug development.

Core Discovery: Novel Metabolic Pathways for Lumisterol

Lumisterol is a stereoisomer of 7-dehydrocholesterol (B119134) (7DHC) produced in the skin during prolonged exposure to UVB radiation.[1] It was long assumed to be a biologically inert compound, serving primarily as a mechanism to prevent vitamin D3 intoxication.[2] However, groundbreaking studies have identified that Lumisterol is a substrate for key cytochrome P450 enzymes, leading to the generation of a series of novel hydroxylated metabolites.[2][3][4]

Two primary enzymatic pathways have been identified for the metabolic activation of L3:

  • The CYP11A1 Pathway : This enzyme, traditionally known for initiating steroidogenesis by converting cholesterol to pregnenolone, also metabolizes L3.[2][5] This non-canonical pathway generates several monohydroxy- and dihydroxy-metabolites.[2][4]

  • The CYP27A1 Pathway : Another key enzyme in sterol metabolism, CYP27A1, efficiently hydroxylates L3, primarily at the C25 and C27 positions.[6]

The major novel metabolites discovered from these pathways include:

  • CYP11A1-derived: 20(OH)L3, 22(OH)L3, 24(OH)L3, and 20,22(OH)₂L3.[1][4]

  • CYP27A1-derived: 25(OH)L3, (25R)-27(OH)L3, and (25S)-27(OH)L3.[4]

These discoveries fundamentally shift the understanding of L3 from an inactive photoproduct to a prohormone that can be activated into molecules with significant biological activity.

Quantitative Data Presentation

The enzymatic conversion of Lumisterol and the biological activity of its metabolites have been quantified in several studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Production Yield of Major CYP11A1-Derived L3 Metabolites

MetaboliteProduct IdentifierYield (nmol) from 18 ml Incubation
22-hydroxy-L3Product B240
24-hydroxy-L3Product C200
20,22-dihydroxy-L3Product A50

Data sourced from a scaled-up incubation of Lumisterol with bovine CYP11A1.

Table 2: Catalytic Efficiency of Enzymes for Lumisterol Metabolism

EnzymeSubstrateKey Kinetic ParameterValue
Bovine CYP11A1Lumisterol (L3)Catalytic EfficiencyApprox. 20% of that for vitamin D3 and cholesterol.[2][6]
Human CYP27A1Lumisterol (L3)kcat (turnover number)76 mol product/min/mol CYP27A1.
Human CYP27A1Lumisterol (L3)Catalytic Efficiency (kcat/Km)260-fold higher than for vitamin D3.
Human CYP27A1Lumisterol₂ (L2)Catalytic Efficiency (kcat/Km)2.2-fold higher than for Lumisterol₃ (L3).[7]

Table 3: Biological Activity of L3 Hydroxymetabolites

MetaboliteAssayMeasurementValue (IC₅₀)
25(OH)L3Inhibition of SARS-CoV-2 ReplicationIC₅₀0.5 µM[8]
20S(OH)L3Inhibition of SARS-CoV-2 ReplicationIC₅₀1.0 µM[8]

Detailed Experimental Protocols

The discovery and characterization of novel L3 metabolites rely on a series of precise biochemical and analytical techniques.

This protocol describes the enzymatic synthesis of hydroxylumisterols using a reconstituted enzyme system.

  • Preparation of Reaction Mixture : A reaction mixture is prepared containing Lumisterol (L3) dissolved in 2-hydroxypropyl-β-cyclodextrin. L3 is typically used at a concentration of 20-50 µM.

  • Enzyme System Reconstitution : Recombinant bovine or human CYP11A1 (e.g., 1.0 µM) is combined with its essential redox partners, adrenodoxin (B1173346) reductase (e.g., 0.4 µM) and adrenodoxin (e.g., 15 µM), in a buffer solution.

  • Initiation of Reaction : The enzymatic reaction is initiated by adding NADPH (e.g., 50 µM) to the mixture.

  • Incubation : The reaction is carried out at 37°C with shaking for a defined period, typically ranging from 90 minutes to 3 hours.[2]

  • Termination of Reaction : The reaction is stopped by adding a quenching solvent, such as ice-cold dichloromethane.[2]

  • Liquid-Liquid Extraction : Following reaction termination, the products are extracted from the aqueous phase. The mixture is shaken vigorously and centrifuged to separate the layers. The lower organic (dichloromethane) phase containing the metabolites is collected. This extraction is typically repeated multiple times to ensure complete recovery.[2]

  • Drying and Reconstitution : The combined organic extracts are dried under a stream of nitrogen at 30°C. The dried residue is then redissolved in methanol (B129727) for analysis.[2]

  • High-Performance Liquid Chromatography (HPLC) : The reconstituted extract is filtered and subjected to reverse-phase HPLC for purification.

    • Column : A C18 column (e.g., Grace Alltima, 25 cm × 4.6 mm, 5 µm particle size) is commonly used.[2]

    • Mobile Phase : A gradient of methanol in water is employed. A typical gradient runs from 64% to 100% methanol over 15 minutes, followed by 100% methanol for 50 minutes, at a flow rate of 0.5 mL/min.[2]

    • Fraction Collection : Fractions corresponding to distinct peaks detected by a UV monitor (at 280 nm) are collected for further analysis. A secondary purification step using an acetonitrile-water gradient may be performed to achieve higher purity.[2]

The precise chemical structures of the purified metabolites are determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry, often using a Quadrupole Time-of-Flight (qTOF) instrument with an electrospray ionization (ESI) source, is used to determine the exact mass of the parent molecule and its fragments.[2] This provides the molecular formula of the novel metabolites.

  • Nuclear Magnetic Resonance (NMR) : NMR is the gold standard for unambiguous structure elucidation.[9] A comprehensive set of experiments is performed on the purified metabolite (typically 10-30 µg is sufficient with modern instruments).[10]

    • 1D NMR : ¹H NMR spectra provide information about the chemical environment and number of protons.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivities between protons and carbons, allowing for the complete assembly of the molecular structure.[10]

To confirm the physiological relevance of these pathways, tissues and fluids are analyzed for the presence of L3 metabolites.

  • Sample Preparation : Samples such as human epidermis, serum, or pig adrenal fragments are homogenized and extracted using organic solvents.[2]

  • LC-MS/MS Analysis : The extracts are analyzed using ultra-high-performance liquid chromatography (UPLC) coupled to tandem mass spectrometry (MS/MS).[2] This highly sensitive technique allows for the detection and quantification of specific metabolites by monitoring for their unique precursor-to-product ion transitions, even at very low concentrations in complex biological matrices. The identity of metabolites is confirmed by comparing their retention times and mass spectra to those of chemically or enzymatically synthesized standards.[2]

Mandatory Visualizations

The following diagrams illustrate the key workflows and pathways described in this guide.

Experimental_Workflow cluster_synthesis In Vitro Synthesis cluster_purification Purification & Analysis L3 Lumisterol (L3) Incubation Incubation at 37°C L3->Incubation Enzyme CYP11A1 Enzyme System (Adrenodoxin, AdR, NADPH) Enzyme->Incubation Extraction Dichloromethane Extraction Incubation->Extraction Reaction Quenching HPLC HPLC Purification (C18 Column) Extraction->HPLC Analysis Structural Analysis (NMR, Mass Spec) HPLC->Analysis Metabolites Identified Novel Metabolites Analysis->Metabolites Metabolic_Pathways cluster_cyp11a1 CYP11A1 Pathway cluster_cyp27a1 CYP27A1 Pathway L3 Lumisterol (L3) OH22 22(OH)L3 L3->OH22 CYP11A1 OH24 24(OH)L3 L3->OH24 CYP11A1 OH20 20(OH)L3 L3->OH20 CYP11A1 OH25 25(OH)L3 L3->OH25 CYP27A1 OH27 (25R/S)-27(OH)L3 L3->OH27 CYP27A1 OH2022 20,22(OH)₂L3 OH22->OH2022 CYP11A1 pL Pregnalumisterol (pL) (Side-chain cleavage) OH2022->pL Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Keratinocyte cluster_receptors Nuclear Receptors cluster_response Cellular Response UVB UVB Radiation NFkB NF-κB Inhibition UVB->NFkB induces NRF2 NRF2 / p53 Activation UVB->NRF2 induces stress VDR VDR VDR->NFkB VDR->NRF2 RORg RORα/γ RORg->NFkB RORg->NRF2 AhR AhR / LXR AhR->NFkB AhR->NRF2 Inflammation ↓ Inflammatory Cytokines NFkB->Inflammation Protection ↑ Antioxidant Response ↑ DNA Repair NRF2->Protection HL Hydroxylumisterols (e.g., 20(OH)L3) HL->VDR HL->RORg HL->AhR

References

Lumisterol-d3 as a prohormone in cutaneous synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Lumisterol-D3 as a Prohormone in Cutaneous Synthesis

Abstract

This compound (L3), once considered an inert byproduct of excessive ultraviolet B (UVB) radiation exposure on the skin, is now recognized as a significant prohormone. It is synthesized cutaneously from 7-dehydrocholesterol (B119134) (7-DHC) and serves as a substrate for enzymatic hydroxylation, leading to a cascade of biologically active metabolites. These hydroxylumisterols exhibit a range of pleiotropic activities, including anti-proliferative, photoprotective, anti-inflammatory, and anti-cancer effects. They exert their functions by modulating a variety of nuclear receptors and signaling pathways, highlighting a novel endocrine system in the skin. This document provides a comprehensive technical overview of the cutaneous synthesis, metabolic activation, biological functions, and molecular mechanisms of this compound and its derivatives, intended for researchers and professionals in drug development.

Introduction

The cutaneous synthesis of vitamin D3 is a well-established physiological process initiated by the absorption of UVB radiation by 7-dehydrocholesterol (7-DHC).[1][2] This photochemical reaction primarily yields previtamin D3, which then thermally isomerizes to vitamin D3.[1] However, prolonged or intense UVB exposure leads to the photoisomerization of previtamin D3 into other photoproducts, including this compound (L3) and tachysterol3 (T3).[1][2][3] For years, L3 was deemed a biologically inactive photoproduct that merely prevented vitamin D intoxication from excessive sun exposure.[2][3][4][5]

Recent discoveries have overturned this view, establishing that L3 is not only present in human epidermis and serum but also acts as a prohormone.[2][6] It is metabolized by key steroidogenic enzymes, such as CYP11A1 and CYP27A1, into a series of hydroxylated derivatives.[1][4][7][8] These hydroxylumisterols have demonstrated significant biological activities, often comparable to or distinct from the classical vitamin D3 hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃).[2][9][10] They represent a novel class of signaling molecules that contribute to skin physiology and homeostasis.[7][8]

Cutaneous Photosynthesis of this compound

The synthesis of this compound is a photochemical process occurring in the epidermis. The pathway begins with 7-DHC, the precursor to both cholesterol and vitamin D3.

  • Initiation: UVB radiation (280–320 nm) breaks the C9-C10 bond in the B-ring of 7-DHC, forming previtamin D3.[1]

  • Isomerization: Previtamin D3 exists in equilibrium with vitamin D3 through a temperature-dependent isomerization.

  • Photoisomerization to this compound: With continued UVB exposure, previtamin D3 absorbs further photons and undergoes a conformational change, reforming the B-ring to yield this compound. This reaction makes L3 a major photoisomer in the skin after prolonged sun exposure.[1][2]

G 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 UVB (280-320 nm) Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization This compound This compound Previtamin D3->this compound Prolonged UVB Tachysterol3 Tachysterol3 Previtamin D3->Tachysterol3 Prolonged UVB

Caption: Cutaneous photosythesis of Vitamin D3 and this compound.

Enzymatic Activation of this compound

This compound acts as a substrate for hydroxylation by cytochrome P450 enzymes, initiating novel metabolic pathways. These pathways are analogous to, yet distinct from, the activation of vitamin D3.

CYP11A1-Mediated Pathway

The mitochondrial enzyme CYP11A1, known for initiating steroidogenesis by converting cholesterol to pregnenolone, also metabolizes L3.[1] This action leads to the sequential hydroxylation of the L3 side chain.

  • Primary Products: The major metabolites produced are 20(OH)L3, 22(OH)L3, 24(OH)L3, and 20,22(OH)₂L3.[1][2][9][10]

  • Side-Chain Cleavage: Similar to its action on cholesterol, CYP11A1 can also cleave the side chain of L3 and its hydroxyderivatives to produce pregnalumisterol (pL).[1]

G cluster_0 CYP11A1 Pathway L3 This compound OHL3_mono 20(OH)L3 22(OH)L3 24(OH)L3 L3->OHL3_mono CYP11A1 OHL3_di 20,22(OH)₂L3 OHL3_mono->OHL3_di CYP11A1 pL Pregnalumisterol (pL) OHL3_di->pL CYP11A1 (Side-chain cleavage)

Caption: CYP11A1-mediated metabolic activation of this compound.

CYP27A1-Mediated Pathway

CYP27A1, another mitochondrial enzyme involved in both vitamin D3 metabolism and bile acid synthesis, efficiently hydroxylates L3.[4]

  • Primary Products: The main products are 25-hydroxyL3, (25R)-27-hydroxyL3, and (25S)-27-hydroxyL3.[4]

  • Enzymatic Efficiency: Notably, the catalytic efficiency (kcat/Km) of CYP27A1 for L3 is significantly higher—approximately 260-fold greater—than for vitamin D3, suggesting L3 is a preferred substrate for this enzyme.[4]

G cluster_1 CYP27A1 Pathway L3_2 This compound OHL3_25_27 25(OH)L3 (25R)-27(OH)L3 (25S)-27(OH)L3 L3_2->OHL3_25_27 CYP27A1 G cluster_input Inputs cluster_receptors Nuclear Receptors cluster_pathways Signaling Pathways cluster_outputs Biological Outcomes L3_derivs Hydroxylumisterols VDR VDR L3_derivs->VDR RORs RORα / RORγ L3_derivs->RORs LXRs LXRα / LXRβ L3_derivs->LXRs AhR AhR L3_derivs->AhR p53 p53 Activation L3_derivs->p53 NFkB NF-κB Inhibition L3_derivs->NFkB NRF2 NRF2 Activation VDR->NRF2 Anti_Proliferative Anti_Proliferative VDR->Anti_Proliferative Anti_Inflammatory Anti_Inflammatory RORs->Anti_Inflammatory LXRs->Anti_Inflammatory AhR->NRF2 Photoprotection Photoprotection NRF2->Photoprotection DNA_Repair DNA_Repair p53->DNA_Repair NFkB->Anti_Inflammatory

References

Methodological & Application

Application Note: HPLC Separation of Vitamin D3 and its Isomers, including Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone health. Due to its sensitivity to light, heat, and acidic conditions, vitamin D3 can degrade into various isomers, including previtamin D3, tachysterol (B196371), and lumisterol (B196343). The deuterated form, Lumisterol-d3, is often used as an internal standard in mass spectrometry-based assays. The accurate quantification of vitamin D3 in pharmaceutical formulations and biological matrices requires a robust analytical method capable of separating it from these closely related isomers.

This application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of vitamin D3 from its primary isomers. The method is suitable for the routine analysis of vitamin D3 in various samples. However, it is important to note that the baseline separation of all isomers, particularly lumisterol, from vitamin D3 using conventional HPLC with UV detection can be challenging due to their structural similarity.[1]

Experimental

Chromatographic Conditions

A validated HPLC method for the separation of vitamin D3 and its related substances is presented in Table 1.[1][2][3] This method has been shown to be effective in separating vitamin D3 from several of its key isomers.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column Gemini C18, 100 x 3.0 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : Water (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time Approximately 5 minutes
Sample Preparation

For Pharmaceutical Formulations (e.g., tablets, capsules):

  • Accurately weigh and transfer the equivalent of a single dose of the formulation into a suitable volumetric flask.

  • Add a known volume of a suitable organic solvent (e.g., methanol (B129727) or a mixture of acetonitrile and methanol) to dissolve the sample.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Biological Matrices (e.g., plasma, serum):

For complex matrices, a sample clean-up procedure such as saponification followed by liquid-liquid extraction is typically required to remove interfering substances.[4]

Quantitative Data

The following table summarizes the typical retention times and validation parameters for vitamin D3 and its common isomers obtained using the described HPLC method. It is important to note that under these specific HPLC-UV conditions, lumisterol may not be fully resolved from other degradation products and its identification often requires mass spectrometry (MS).[1]

Table 2: Quantitative Data for Vitamin D3 and Related Isomers

CompoundRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Vitamin D32.6[3]0.1 µg/mL[5]0.3 µg/mL[5]
Pre-vitamin D3Not resolved under these UV conditions[1]--
Tachysterol D3Resolved, distinct peak[1]--
trans-Vitamin D3Resolved, distinct peak[1]--
Lumisterol D3 Not resolved under these UV conditions [1]--

Note: Specific retention times for tachysterol and trans-vitamin D3 are not explicitly provided in the primary source under these exact conditions but are stated to be resolved. LOD and LOQ values are based on a similar RP-HPLC method for vitamin D3 and its related substances.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of factors influencing the separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Pharmaceutical) Dissolution Dissolution in Organic Solvent Sample->Dissolution Sonication Sonication Dissolution->Sonication Dilution Dilution to Working Concentration Sonication->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of Vitamin D3.

G cluster_factors Key Influencing Factors cluster_outcome Outcome Separation Separation of Vitamin D3 and this compound Resolution Resolution Separation->Resolution Selectivity Selectivity Separation->Selectivity Column Stationary Phase (e.g., C18) Column->Separation MobilePhase Mobile Phase (Composition & pH) MobilePhase->Separation FlowRate Flow Rate FlowRate->Separation Temperature Column Temperature Temperature->Separation Detection Detection Method (UV vs. MS) Detection->Separation

Caption: Factors influencing the HPLC separation of Vitamin D3 and its isomers.

Discussion and Conclusion

The presented RP-HPLC method provides a rapid and reliable means for the quantification of vitamin D3 in the presence of some of its common isomers. The short run time makes it suitable for high-throughput analysis in a quality control setting.

A critical consideration is the challenge in separating all vitamin D3 isomers, particularly lumisterol, using standard HPLC-UV detection.[1] The structural similarity between vitamin D3 and lumisterol results in very close retention times on reversed-phase columns, often leading to co-elution. While the described method is effective for the analysis of vitamin D3 and can indicate its degradation, for the specific quantification of this compound, a more selective detection method such as mass spectrometry (MS) is recommended.[1] The use of HPLC-MS or techniques like supercritical fluid chromatography (SFC)-MS can provide the necessary selectivity to resolve these isobaric compounds.

For routine quality control where the primary goal is to quantify vitamin D3 and monitor for significant degradation, this HPLC-UV method is a robust and efficient tool. However, for research and development purposes requiring the specific quantification of this compound, coupling the liquid chromatography to a mass spectrometer is the preferred approach.

References

Application Note: Quantitative Analysis of Lumisterol and its Hydroxyderivatives using LC/MS with Lumisterol-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in sterol metabolism, vitamin D research, and clinical diagnostics.

Abstract: This application note details a robust and sensitive method for the simultaneous quantification of Lumisterol (B196343) (L3) and its key hydroxyderivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Lumisterol, a photoisomer of previtamin D3, can be metabolized by enzymes like CYP11A1 into biologically active hydroxyderivatives, including 20(OH)L3, 22(OH)L3, 24(OH)L3, and 20,22(OH)₂L3[1][2][3][4]. Accurate quantification of these compounds is crucial for understanding their physiological roles. The method employs the principle of stable isotope dilution using Lumisterol-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response[5][6]. The protocol covers sample extraction from biological matrices, chromatographic separation, and mass spectrometric detection.

Principle and Methodology

The "gold standard" for accurate quantification of endogenous compounds in complex biological matrices is isotope dilution mass spectrometry[5][6]. This method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the workflow. The deuterated standard is chemically identical to the endogenous analyte and thus behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the endogenous analyte to the isotope-labeled standard, precise quantification can be achieved.

The overall workflow involves three main stages:

  • Sample Preparation: Extraction of sterols from the biological matrix (e.g., serum, plasma, or cell culture) and removal of interfering substances.

  • LC Separation: Chromatographic separation of Lumisterol and its isomers and hydroxyderivatives using a C18 reversed-phase column.

  • MS/MS Detection: Sensitive and selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

G LC/MS/MS Workflow for Lumisterol Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LC HPLC Separation (C18 Column) Dry->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: General workflow for the quantitative analysis of Lumisterol.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for a 200 µL serum or plasma sample.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 200 µL of the sample. Spike with 10 µL of this compound internal standard working solution (concentration should be optimized based on expected endogenous levels).

  • Protein Precipitation & Extraction: Add 800 µL of a cold chloroform:methanol (2:1, v/v) mixture to the tube[5]. Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of deionized water and vortex for another 30 seconds. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (containing the lipids and sterols) to a new tube.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water)[5]. Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is critical for resolving isomeric sterols[7].

  • System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.

  • Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol[8].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 80
    1.0 80
    8.0 98
    10.0 98
    10.1 80

    | 12.0 | 80 |

Mass Spectrometry (MS) Method
  • System: Triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex 4000 QTrap)[6].

  • Ionization Source: Electrospray Ionization (ESI), positive mode[6][8].

  • Ion Spray Voltage: +5500 V[6].

  • Source Temperature: 500°C.

  • Curtain Gas (CUR): 20 psi.

  • Ion Source Gas 1 (GS1): 50 psi.

  • Ion Source Gas 2 (GS2): 50 psi.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation and Results

MRM Transitions

The following table summarizes the optimized MRM transitions for Lumisterol, its key hydroxyderivatives, and the deuterated internal standard. Parent ions ([M+H-H₂O]⁺) and product ions are selected for specificity and sensitivity[9].

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Lumisterol (L3)367.3159.110025
This compound (IS) 370.3 159.1 100 25
20(OH)L3383.3365.37520
22(OH)L3383.3297.27522
24(OH)L3383.3365.37520
20,22(OH)₂L3399.3363.35028

Note: Collision energies are typical starting points and should be optimized for the specific instrument used.

Lumisterol Metabolic Pathway

Lumisterol is metabolized by the enzyme CYP11A1, which hydroxylates the sterol side chain to produce several derivatives[1][2][3]. This pathway is a key area of research in sterol biology.

G Metabolic Pathway of Lumisterol via CYP11A1 cluster_products Hydroxyderivatives L3 Lumisterol (L3) enzyme CYP11A1 L3->enzyme OH20 20(OH)L3 OH22 22(OH)L3 OH22->enzyme further metabolism OH24 24(OH)L3 OH2022 20,22(OH)₂L3 enzyme->OH20 enzyme->OH22 enzyme->OH24 enzyme->OH2022

Caption: CYP11A1-mediated hydroxylation of Lumisterol.

Conclusion

The described LC-MS/MS method provides the necessary sensitivity and selectivity for the reliable quantification of Lumisterol and its hydroxyderivatives in biological samples. The use of a stable isotope-labeled internal standard, this compound, is essential for achieving accurate and reproducible results, correcting for matrix effects and variations during sample processing[5][6]. This application note serves as a comprehensive guide for researchers in endocrinology, dermatology, and drug development to investigate the roles of these novel secosteroids in health and disease.

References

Application Note: Structural Elucidation of Lumisterol-d3 using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural elucidation of deuterated Lumisterol (B196343) (Lumisterol-d3) using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Lumisterol, a key photoisomer of pre-vitamin D, is of significant interest in biomedical research.[1] Isotopic labeling, such as the introduction of deuterium (B1214612) (d3), is a powerful tool for tracking metabolic pathways and simplifying complex spectra. This note outlines the experimental workflow, from sample preparation to advanced 2D NMR analysis, and presents expected data in a clear, tabular format. For the purpose of this application note, we will assume the deuteration is present as a -CD3 group at position 21 in the side chain, a common site for isotopic labeling studies.

Introduction

Lumisterol is a stereoisomer of 7-dehydrocholesterol (B119134) and a photoproduct formed during prolonged UV radiation exposure, which prevents the excessive production of vitamin D.[2] Recent studies have revealed that Lumisterol (L3) is not biologically inert but can be metabolized by enzymes like CYP11A1 and CYP27A1 into various biologically active hydroxy-metabolites.[1][2][3] These metabolites have shown potential in regulating cell proliferation, making them interesting targets for drug development.[3][4]

Structural elucidation is fundamental to understanding the function and metabolism of these compounds. NMR spectroscopy is the most powerful technique for determining the complete constitution and stereochemistry of organic molecules in solution.[5][6] By employing a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, the precise atomic connectivity and spatial relationships within the molecule can be mapped.

This application note details the comprehensive workflow for confirming the structure of this compound, specifically 21-CD3-Lumisterol. The introduction of the CD3 group at C-21 will lead to specific, predictable changes in the NMR spectra:

  • The disappearance of the C-21 methyl proton doublet in the ¹H NMR spectrum.

  • The appearance of a characteristic multiplet for the C-21 carbon in the ¹³C NMR spectrum due to C-D coupling, and a significant reduction in its intensity in standard proton-decoupled spectra.

Experimental Workflow and Protocols

The structural elucidation of this compound follows a logical progression from sample preparation through a series of NMR experiments designed to build the structure piece by piece.

Visualizing the Workflow

The overall experimental process can be visualized as a sequential workflow, starting from sample preparation and culminating in the final structural assignment.

G cluster_prep Preparation cluster_elucidate Finalization SamplePrep Sample Preparation (this compound in CD3OD) H1_NMR ¹H NMR (Proton Environment) SamplePrep->H1_NMR Initial Scans C13_NMR ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13_NMR->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY Detailed Analysis HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC NOESY NOESY (Spatial Proximity) HMBC->NOESY Structure Structure Elucidation & Data Integration NOESY->Structure Final Assignment

Caption: NMR workflow for this compound structural elucidation.

Protocol: Sample Preparation

Accurate and careful sample preparation is critical for acquiring high-quality NMR data.

  • Compound Weighing: Accurately weigh approximately 1-5 mg of the purified this compound sample.

  • Solvent Selection: Use a deuterated solvent appropriate for the compound's solubility. Deuterated methanol (B129727) (CD3OD) is a suitable choice for Lumisterol and its derivatives.[1] Use a high-purity grade (e.g., 99.96% D).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex briefly to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.[1][7] For CD3OD, the residual proton peak is at ~3.31 ppm and the carbon peak is at ~49.15 ppm.[1]

Protocol: NMR Data Acquisition

The following protocols are based on standard acquisition parameters on a 400-600 MHz NMR spectrometer.[7][8] Optimization may be required based on the specific instrument and sample concentration.

  • Instrument Setup: Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use parameters similar to the ¹³C experiment. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 2-8 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons with their directly attached carbons.

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.2).

    • Spectral Widths: ~12 ppm (¹H, F2) and ~160 ppm (¹³C, F1).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 4-16 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons and carbons over 2-3 bonds.

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Widths: ~12 ppm (¹H, F2) and ~220 ppm (¹³C, F1).

    • nJCH Coupling Constant: Optimized for a long-range coupling of 8 Hz.

    • Number of Scans: 16-64 per increment.

Data Presentation and Interpretation

The combination of the above NMR experiments allows for the complete assignment of all proton and carbon signals. The data presented below is based on published values for Lumisterol-3, adapted to reflect the deuteration at C-21.[1]

Logical Relationships in Spectral Interpretation

The process of piecing together the NMR data to build the final structure involves a series of logical steps, illustrated by the diagram below.

G H1 ¹H Signals (Chemical Shift, Integral, Multiplicity) HSQC HSQC Correlations (Connect H to direct C) H1->HSQC C13 ¹³C & DEPT Signals (Chemical Shift, C-Type) C13->HSQC Fragments Build C-H Fragments HSQC->Fragments COSY COSY Correlations (Connect H-C-C-H systems) Fragments->COSY HMBC HMBC Correlations (Connect fragments over quaternary C and heteroatoms) Fragments->HMBC Scaffold Assemble Molecular Scaffold COSY->Scaffold HMBC->Scaffold Structure Final Structure Verification Scaffold->Structure

References

Application Notes & Protocols for the Quantification of Lumisterol-d3 in Human Epidermis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol-d3 (L3) is a photoisomer of previtamin D3, formed in the human epidermis upon prolonged exposure to UVB radiation.[1][2] While historically considered an inactive byproduct of vitamin D3 synthesis, recent research has revealed that L3 and its metabolites are biologically active, playing a role in regulating skin cell proliferation and other cellular processes.[3][4] This discovery has opened new avenues for research in dermatology and drug development, necessitating robust and reliable methods for the quantification of L3 in human skin.

These application notes provide a detailed protocol for the extraction and quantification of L3 from human epidermal samples using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/qTOF-MS). Additionally, it includes a summary of reported quantitative data and a visualization of the metabolic pathway of Lumisterol (B196343).

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound and related compounds in human epidermis. These values were obtained from a study involving 13 patients.[5]

CompoundMean Concentration (ng/g of epidermis)Standard Error of the Mean (SEM)
7-Dehydrocholesterol (7DHC)1290.0180.0
This compound (L3)14.03.0
20(OH)L35.891.13
22(OH)L34.380.81
20,22(OH)2L30.960.45
Pregnalumisterol (pL)0.410.24

Data sourced from Slominski et al.[5]

Experimental Protocols

Epidermal Sample Preparation

This protocol outlines the steps for the extraction of this compound and its metabolites from human epidermal tissue.

Materials:

  • Human skin samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Heat source (e.g., water bath at 60°C)

  • Forceps

  • Scalpel

  • Homogenizer

  • Organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Obtain human skin biopsies.

  • Wash the skin samples with cold PBS to remove any contaminants.

  • Immerse the skin samples in PBS at 60°C for 2 minutes to facilitate the separation of the epidermis from the dermis.

  • Using forceps and a scalpel, carefully peel the epidermis from the dermis.

  • Weigh the separated epidermal tissue.

  • Homogenize the epidermal tissue in an appropriate volume of organic solvent mixture (e.g., 1 ml of chloroform:methanol per 100 mg of tissue).

  • Vortex the homogenate vigorously for 2 minutes.

  • Centrifuge the homogenate at 3000 x g for 10 minutes to pellet the tissue debris.

  • Carefully collect the supernatant containing the lipid extract.

  • Evaporate the solvent from the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

LC-MS/MS Quantification of this compound

This protocol describes the analytical method for the quantification of this compound using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/qTOF-MS). A stable isotope-labeled internal standard is recommended for accurate quantification.[6]

Instrumentation and Columns:

  • LC-MS/MS system (e.g., Agilent 1290 UPLC coupled to an Agilent 6460 triple quadrupole tandem mass spectrometer).[1]

  • C18 analytical column (e.g., Waters C18, 250 x 4.6 mm, 5 µm particle size).[1]

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 40% to 100% B over 15 minutes, followed by 100% B for 15 minutes.[1]

  • Flow Rate: 0.5 ml/min[1]

  • Injection Volume: 10 µl

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • MRM Transitions:

    • This compound (L3): The extracted ion chromatogram can be monitored using m/z = 367.3 [M+H-H2O]+.[5][7]

    • Internal Standard (e.g., d6-Lumisterol-d3): To be determined based on the specific internal standard used.

Quantification:

  • A calibration curve should be constructed using known concentrations of this compound standards.

  • The concentration of this compound in the epidermal extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway of Lumisterol in Human Epidermis

The following diagram illustrates the formation of this compound from 7-Dehydrocholesterol (7DHC) and its subsequent metabolism by the enzyme CYP11A1 in the human epidermis.[8]

Lumisterol_Metabolism cluster_UVB UVB Exposure cluster_Metabolism CYP11A1 Metabolism 7DHC 7-Dehydrocholesterol (7DHC) PreD3 Previtamin D3 7DHC->PreD3 UVB L3 This compound (L3) PreD3->L3 Prolonged UVB 20OHL3 20(OH)L3 L3->20OHL3 CYP11A1 22OHL3 22(OH)L3 L3->22OHL3 CYP11A1 2022OH2L3 20,22(OH)2L3 20OHL3->2022OH2L3 CYP11A1 22OHL3->2022OH2L3 CYP11A1 pL Pregnalumisterol (pL) 2022OH2L3->pL CYP11A1

Caption: Metabolic pathway of this compound in the epidermis.

Experimental Workflow for this compound Quantification

The diagram below outlines the key steps in the experimental workflow for the quantification of this compound from human epidermal samples.

Workflow Sample Human Epidermal Tissue Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for In Vitro Assessment of Lumisterol-d3 Photoprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lumisterol (B196343), a photoproduct of pre-vitamin D3, and its derivatives are emerging as promising agents for skin photoprotection.[1][2] This document provides a detailed overview of the in vitro methods to assess the photoprotective efficacy of Lumisterol-d3 and its hydroxyderivatives against UVB-induced skin damage. The protocols outlined below are designed for use in a research setting to investigate the cellular and molecular mechanisms underlying the protective effects of these compounds.

The photoprotective properties of Lumisterol derivatives are attributed to their ability to scavenge free radicals, reduce DNA damage, and modulate key signaling pathways involved in the cellular stress response.[1][2][3] Specifically, these compounds have been shown to activate the NRF2-regulated antioxidant response and induce p53 phosphorylation, leading to enhanced DNA repair and cell survival.[1][2][3][4][5][6]

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative parameters and findings from in vitro studies on the photoprotective effects of Lumisterol derivatives.

Table 1: Experimental Conditions for In Vitro Assays

ParameterValueReference
Cell LineHuman Epidermal Keratinocytes (HEKn)[4]
Test CompoundsLumisterol, 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, 24(OH)L3[4][7]
Compound Concentration1 nM - 100 nM[5][8]
UVB Irradiation Doses25, 50, 75, 200 mJ/cm²[4][5]
Pre-treatment Time24 hours[4][5]
Post-irradiation Incubation3 - 4 hours[4][9]

Table 2: Summary of Photoprotective Effects of Lumisterol Derivatives (at 100 nM)

AssayEndpoint MeasuredResultReference
DCFA-DA AssayOxidant FormationDose-dependent reduction in ROS[4][8][10][11]
Comet AssayDNA Damage (Tail Moment)Significant reduction in DNA damage[4][5][9][10]
ImmunofluorescenceCyclobutane Pyrimidine Dimers (CPDs)Reduction in CPD levels[5][10]
Immunofluorescence6-4 Pyrimidine Photoproducts (6-4PP)Enhanced repair of 6-4PPs[4][10]
Western Blot/IFPhospho-p53 (Ser-15) LevelsIncreased nuclear accumulation[4][5]
Western Blot/IFNrf2 Nuclear TranslocationEnhanced nuclear translocation[4][5]
MTS AssayCell ProliferationInhibition of proliferation at 100 nM[8][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Culture: Human Epidermal Keratinocytes (HEKn) are cultured in appropriate media (e.g., EpiLife Medium with Human Keratinocyte Growth Supplement) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis, or on coverslips for immunofluorescence).

  • Pre-treatment: Once cells reach 70-80% confluency, the culture medium is replaced with fresh medium containing the desired concentration of this compound derivatives (e.g., 100 nM) or vehicle control (e.g., ethanol). Cells are incubated for 24 hours.[4][5]

  • UVB Irradiation: The culture medium is removed and cells are washed with phosphate-buffered saline (PBS). Cells are then irradiated with UVB light (e.g., using a UV lamp with a peak emission at 312 nm) at the desired doses (e.g., 25, 50, 75, or 200 mJ/cm²).[4][5] Non-irradiated control plates should be handled in parallel but kept shielded from the UVB source.

  • Post-irradiation Incubation: After irradiation, fresh medium containing the test compounds or vehicle is added back to the cells, and they are incubated for the desired time period (e.g., 3-4 hours) before proceeding with specific assays.[4][9]

Assessment of Oxidative Stress: DCFA-DA Assay

This assay measures the intracellular generation of reactive oxygen species (ROS).

  • Reagent Preparation: Prepare a 10 µM working solution of 2',7'-dichlorofluorescin diacetate (DCFA-DA) in serum-free medium.

  • Cell Treatment: After the post-irradiation incubation period, wash the cells with PBS.

  • Staining: Add the DCFA-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[10]

Assessment of DNA Damage: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Harvesting: After post-irradiation incubation, detach the cells using trypsin and resuspend in ice-cold PBS.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the tank for 20-30 minutes. Damaged DNA (with fragments and breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head (tail moment) using specialized software.[4][9][10]

Assessment of Specific DNA Lesions: Immunofluorescence for CPDs and 6-4PPs

This method allows for the specific detection of UVB-induced DNA photoproducts.

  • Cell Fixation: After post-irradiation incubation, fix the cells grown on coverslips with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • DNA Denaturation: To expose the DNA photoproducts, denature the DNA by incubating the coverslips in 2N HCl for 30 minutes.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the coverslips with primary antibodies specific for CPDs or 6-4PPs overnight at 4°C.

  • Secondary Antibody Incubation: Wash the coverslips with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of the photoproducts.

Analysis of Protein Expression and Translocation: Western Blotting and Immunofluorescence

These techniques are used to assess the levels and subcellular localization of key proteins in the signaling pathways.

  • Western Blotting (for total protein levels):

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against p-p53 (Ser15), Nrf2, or loading controls (e.g., β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Immunofluorescence (for protein localization):

    • Follow the same procedure as for CPD and 6-4PP immunofluorescence (steps 1, 2, 4, 5, 6, 7, and 8), but omit the DNA denaturation step (step 3).

    • Use primary antibodies specific for p-p53 (Ser15) or Nrf2 to visualize their subcellular localization. Increased nuclear staining of these proteins indicates their activation.[5]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Photoprotection

The following diagram illustrates the proposed signaling pathway through which this compound and its derivatives exert their photoprotective effects in keratinocytes.

Lumisterol_Signaling_Pathway cluster_UVB_Effects UVB-induced Damage UVB UVB Radiation SkinCell Keratinocyte UVB->SkinCell induces ROS Increased ROS (Oxidative Stress) UVB->ROS DNA_Damage DNA Damage (CPDs, 6-4PPs) UVB->DNA_Damage Lumisterol This compound Derivatives Lumisterol->ROS inhibits Lumisterol->DNA_Damage inhibits Receptors VDR, RORs, AhR Lumisterol->Receptors activates p53 p53 Activation (Phosphorylation) Receptors->p53 Nrf2 Nrf2 Activation (Nuclear Translocation) Receptors->Nrf2 DNA_Repair DNA Repair Mechanisms p53->DNA_Repair promotes Antioxidant_Response Antioxidant Gene Expression Nrf2->Antioxidant_Response promotes Antioxidant_Response->ROS reduces Photoprotection Photoprotection (Cell Survival) Antioxidant_Response->Photoprotection DNA_Repair->Photoprotection

Caption: Proposed signaling pathway for this compound photoprotection.

Experimental Workflow for In Vitro Assessment

The following diagram outlines the general experimental workflow for assessing the photoprotective effects of this compound derivatives.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Human Keratinocytes) start->cell_culture treatment 2. Pre-treatment (24h with this compound) cell_culture->treatment irradiation 3. UVB Irradiation treatment->irradiation post_incubation 4. Post-irradiation Incubation (3-4h) irradiation->post_incubation assays 5. Endpoint Assays post_incubation->assays ros_assay Oxidative Stress (DCFA-DA Assay) assays->ros_assay dna_damage_assay DNA Damage (Comet Assay, IF for CPDs/6-4PPs) assays->dna_damage_assay protein_assay Signaling Pathway Analysis (Western Blot, IF for p53/Nrf2) assays->protein_assay end End ros_assay->end dna_damage_assay->end protein_assay->end

Caption: General experimental workflow for in vitro assessment.

References

Application Notes and Protocols: Lumisterol-D3 Derivatives in Human Keratinocyte Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lumisterol-D3 (L3) and its hydroxyderivatives in treating human keratinocytes, particularly for photoprotection and anti-inflammatory applications. The protocols outlined below are based on established methodologies to facilitate the replication and further investigation of these compounds' effects.

Introduction

Lumisterol (B196343) (L3), a stereoisomer of 7-dehydrocholesterol, is formed during the synthesis of vitamin D3 upon exposure to high doses of UVB radiation. L3 can be enzymatically hydroxylated by the enzyme CYP11A1, leading to the formation of several active metabolites, including 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, and 24(OH)L3.[1] These hydroxylumisterols have demonstrated significant biological activity in human keratinocytes, offering protection against UVB-induced damage, reducing inflammation, and promoting differentiation. Their mechanisms of action involve interactions with several key nuclear receptors, including the Vitamin D Receptor (VDR), Retinoic Acid-Related Orphan Receptors (RORα/γ), and Liver X Receptors (LXRs).[1][2][3]

Mechanism of Action & Signaling Pathways

CYP11A1-derived L3 hydroxyderivatives exert their protective effects on human keratinocytes through multiple signaling pathways. They act as inverse agonists for RORα and RORγ and can interact with the VDR.[1] These interactions lead to the modulation of inflammatory responses, activation of antioxidant defenses, and promotion of DNA repair mechanisms.

Anti-Inflammatory Pathway

In UVB-irradiated keratinocytes, L3 derivatives suppress the pro-inflammatory NF-κB signaling pathway. They prevent the translocation of the NF-κB p65 subunit to the nucleus by increasing the levels of its inhibitor, IκBα, in the cytosol.[1] This action effectively reduces the expression and secretion of downstream inflammatory cytokines such as IL-17, IFN-γ, and TNF-α.[1]

G cluster_2 Cytosol cluster_3 Nucleus UVB UVB NFkB_p65_complex NF-κB p65 / IκBα (Inactive Complex) UVB->NFkB_p65_complex Induces Degradation of IκBα L3_deriv L3 Derivatives (e.g., 20(OH)L3) IkBa IκBα L3_deriv->IkBa Enhances Levels NFkB_p65_free NF-κB p65 (Active) IkBa->NFkB_p65_free Inhibits (Sequesters in Cytosol) NFkB_p65_complex->NFkB_p65_free Releases NFkB_p65_nuc NF-κB p65 NFkB_p65_free->NFkB_p65_nuc Translocation Inflam_genes Inflammatory Genes (IL-17, IFN-γ, TNF-α) NFkB_p65_nuc->Inflam_genes Activates Transcription

This compound Anti-inflammatory Signaling Pathway.
Antioxidant and DNA Damage Response

L3 derivatives also bolster the skin's defense against oxidative stress and DNA damage by activating the Nrf2 and p53 pathways.[4][5] Treatment with these compounds leads to the translocation of Nrf2 to the nucleus, where it stimulates the expression of a wide array of antioxidant genes, including Catalase (CAT) and Heme Oxygenase-1 (HO-1).[5][6] Concurrently, they promote the phosphorylation of p53 at Serine-15, a key step in activating the DNA damage response and repair mechanisms.[5][6]

G cluster_2 Cytosol to Nucleus Translocation cluster_3 Nuclear Response UVB UVB Damage (ROS, DNA Lesions) p53 p53 UVB->p53 Nrf2 Nrf2 UVB->Nrf2 L3_deriv L3 Derivatives L3_deriv->p53 Stimulates Phosphorylation L3_deriv->Nrf2 Stimulates Translocation p53_P p-p53 (Ser15) p53->p53_P p53_P_nuc p-p53 p53_P->p53_P_nuc Translocation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds DNA_Repair DNA Repair p53_P_nuc->DNA_Repair Activates Antioxidant_Genes Antioxidant Genes (CAT, HO-1, SODs) ARE->Antioxidant_Genes Activates Transcription

Antioxidant and DNA Damage Response Pathways.

Quantitative Data Summary

The effects of this compound and its hydroxyderivatives on human keratinocytes have been quantified across several studies. The tables below summarize these findings.

Table 1: Effect of L3 Derivatives on Gene Expression (mRNA Levels) in Human Keratinocytes

Gene Target Compound(s) Condition Effect Reference
VDR L3, 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, 24(OH)L3 With & Without UVB Significant Increase [1]
RORα L3, 20(OH)L3, 22(OH)L3, 20,22(OH)2L3 UVB Irradiated Significant Decrease [1]
RORγ L3, 20(OH)L3, 24(OH)L3 UVB Irradiated Significant Decrease [1]
RELA (NF-κB p65) All tested L3 derivatives UVB Irradiated Significant Decrease [1]
IL-17, IFN-γ, TNF-α L3 derivatives UVB Irradiated Inhibition of Expression [1]
IVL, FLG, KRT14 L3 derivatives UVB Irradiated Upregulation [1]
Antioxidant Genes (CAT, GPX1, SODs, etc.) 20(OH)L3 Untreated Stimulation of Expression [7]

| Nrf2-target Genes (HO-1, CAT, SOD1/2) | L3 derivatives | UVB Irradiated | Increased Expression |[5] |

Table 2: Effect of L3 Derivatives on Protein Levels and Cellular Functions

Parameter Compound(s) Condition Effect Reference
VDR Protein L3 derivatives With & Without UVB Significant Increase [1]
RORα Protein L3, 20(OH)L3, 22(OH)L3, 20,22(OH)2L3 UVB Irradiated Decrease [1]
RORγ Protein L3, 20(OH)L3, 24(OH)L3 UVB Irradiated Decrease [1]
Nuclear NF-κB p65 L3 derivatives UVB Irradiated Significant Reduction [1]
Cytosolic IκBα L3 derivatives UVB Irradiated Significant Increase [1]
p53 Phosphorylation (Ser15) L3 derivatives UVB Irradiated Stimulation [5]
Nuclear Nrf2 L3 derivatives UVB Irradiated Enhanced Translocation [5]
Cell Proliferation 20(OH)L3, 22(OH)L3, 24(OH)L3, 20,22(OH)2L3 Untreated Dose-dependent Inhibition [7]
Oxidant Formation (ROS) L3 derivatives UVB Irradiated Dose-dependent Reduction [6]
DNA Damage (Comet Assay) L3 derivatives UVB Irradiated Reduction in Tail Moment [6]

| 6-4 Photoproduct (6-4PP) Repair | L3, 20(OH)L3, 22(OH)L3, 20,22(OH)2L3 | UVB Irradiated | Enhanced Repair |[4] |

Experimental Protocols & Methodologies

The following section details the protocols for key experiments used to evaluate the efficacy of this compound derivatives.

General Experimental Workflow

A common experimental design involves pre-treating keratinocytes with L3 derivatives before UVB exposure, followed by a period of incubation post-irradiation. Post-treatment protocols, where the compounds are added immediately after UVB exposure, have also been successfully applied.[4][8]

G cluster_pre Pre-Treatment Protocol cluster_post Post-Treatment Protocol start_pre Culture HEKn cells treat_pre Treat with L3 derivative (e.g., 100 nM for 24h) start_pre->treat_pre wash_pre Replace media with PBS treat_pre->wash_pre uvb_pre UVB Irradiation (e.g., 25-200 mJ/cm²) wash_pre->uvb_pre incubate_pre Incubate with fresh media + L3 derivative (3-24h) uvb_pre->incubate_pre analyze_pre Analysis (qPCR, Western, etc.) incubate_pre->analyze_pre start_post Culture HEKn cells wash_post Replace media with PBS start_post->wash_post uvb_post UVB Irradiation (e.g., 25-50 mJ/cm²) wash_post->uvb_post treat_post Treat immediately with L3 derivative post-UVB uvb_post->treat_post incubate_post Incubate for desired time treat_post->incubate_post analyze_post Analysis (e.g., DNA Repair Assay) incubate_post->analyze_post

Pre- and Post-UVB Treatment Experimental Workflows.
Cell Culture and Treatment

  • Cell Line: Primary Human Epidermal Keratinocytes from neonatal foreskin (HEKn) are typically used.[1] Immortalized HaCaT keratinocytes can also be employed.[7]

  • Culture Media: Keratinocyte-specific media (e.g., EpiLife with Human Keratinocyte Growth Supplement).

  • Culture Conditions: Standard incubator conditions (37°C, 5% CO2). Cells are typically used at low passages (e.g., third passage).[8]

  • Compound Preparation: Lumisterol and its hydroxyderivatives are dissolved in a suitable solvent like ethanol (B145695) (EtOH). The final concentration of the solvent in the culture media should be kept minimal (e.g., <0.1%) and a vehicle control (media with solvent only) must be included in all experiments.

  • Treatment Protocol:

    • Seed HEKn cells and allow them to adhere and grow for 24-72 hours.

    • For pre-treatment, replace the medium with fresh medium containing the desired concentration of the L3 derivative (e.g., 1-100 nM) or vehicle control.[1][6] Incubate for 24 hours.[4]

    • Before UVB irradiation, aspirate the medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Irradiate the cells with a calibrated UVB source (e.g., UV transilluminator) at the desired dose (e.g., 25-200 mJ/cm²).[5][8]

    • After irradiation, add fresh medium containing the same concentration of the L3 derivative or vehicle.

    • Incubate for the desired post-irradiation time (e.g., 3, 4, or 24 hours) before harvesting for analysis.[4][8]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of target genes.

  • Procedure:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probes for the genes of interest.

    • Normalize the expression of the target gene to one or more housekeeping genes (e.g., GAPDH, β-actin, cyclophilin) to control for variations in RNA input.[1]

    • Calculate relative gene expression using the ΔΔCt method.

Western Blot Analysis
  • Objective: To detect and quantify the levels of specific proteins.

  • Procedure:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., VDR, RORα, p-p53, Nrf2, IκBα).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Cell Proliferation Assay (MTS/SRB)
  • Objective: To assess the effect of L3 derivatives on keratinocyte proliferation.

  • Procedure (MTS Assay): [7]

    • Seed cells in a 96-well plate.

    • Treat cells with graded concentrations of L3 derivatives for a specified period (e.g., 48 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable, proliferating cells.

Oxidant Formation Assay (DCFDA)
  • Objective: To measure intracellular reactive oxygen species (ROS) levels.

  • Procedure: [8]

    • Treat cells as per the experimental design.

    • In the final hours of incubation (e.g., 4 hours post-UVB), load the cells with DCFDA reagent.

    • DCFDA is deacetylated by cellular esterases and then oxidized by ROS into a highly fluorescent compound.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope. The intensity is proportional to the level of intracellular ROS.

DNA Damage and Repair Assays
  • Comet Assay (Single Cell Gel Electrophoresis): [6]

    • Objective: To detect DNA strand breaks in individual cells.

    • Procedure: After treatment and UVB irradiation, embed single cells in agarose (B213101) on a microscope slide, lyse the cells, and subject them to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail, measured as the "tail moment," are proportional to the amount of DNA damage.

  • ELISA for CPDs and 6-4PPs: [4]

    • Objective: To quantify specific UVB-induced DNA lesions (cyclobutane pyrimidine (B1678525) dimers and 6-4 photoproducts).

    • Procedure: Extract genomic DNA from treated cells. Use specific antibodies in an ELISA format to quantify the amount of CPDs or 6-4PPs present in the DNA samples. To measure repair, compare the amount of a lesion at an early time point (e.g., 1 hour post-UVB) to a later time point (e.g., 3 hours post-UVB).[6]

References

Application Notes: Assessing Lumisterol-d3 and its Derivatives' Effects on Melanoma Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge due to its high metastatic potential and resistance to conventional therapies.[1][2] Recent research has highlighted the potential of vitamin D compounds, including Lumisterol-d3 (L3) and its hydroxyderivatives, as agents with anti-melanoma properties.[1][3][4] These compounds are known to exert photoprotective and antiproliferative effects on the skin.[3][5] This document provides detailed application notes and protocols for assessing the effects of this compound and its derivatives on melanoma cell proliferation, drawing upon established methodologies and recent findings.

Mechanism of Action Overview

This compound and its active metabolites are thought to exert their anticancer effects through various signaling pathways.[1] While the classical vitamin D receptor (VDR) is a key target, evidence suggests the involvement of other nuclear receptors, including Retinoic acid-related Orphan Receptors (RORs), Liver X Receptors (LXRs), and the Aryl Hydrocarbon Receptor (AhR).[1][6] Upon activation, these pathways can modulate gene expression to inhibit cell proliferation, induce apoptosis, and reduce cell migration.[1][7] Notably, hydroxylation of this compound appears to be crucial for its anti-proliferative activity, as the parent L3 compound shows little to no inhibitory effect.[3][5]

Data Presentation: Proliferation Inhibition by Lumisterol Derivatives

The following tables summarize the quantitative data on the anti-proliferative effects of various this compound derivatives on human malignant melanoma cell lines.

Table 1: IC50 Values of Vitamin D and Lumisterol Derivatives in Melanoma Cell Lines

CompoundCell LineIC50 ValueReference
1,25(OH)₂D₃A3751.15 nM[3]
1,24,25(OH)₃D₃A37517.8 nM[3]
20,24(OH)₂D₃A375280 nM[3]
(25R)-27(OH)L₃A3751 pM[3]
1,25(OH)₂D₃SK-MEL-28Lower potency than in A375[5]
1,24,25(OH)₃D₃SK-MEL-28Higher potency than 1,25(OH)₂D₃[5][8]
(25R)-27(OH)L₃SK-MEL-28Lower potency than in A375[5][8]
Lumisterol (L3)A375, SK-MEL-28Failed to inhibit proliferation[3][5]

Table 2: Effects of Lumisterol and Vitamin D Derivatives on Cell Cycle Distribution in A375 Melanoma Cells (Treatment with 100 nM for 48h)

Compound% Cells in G0/G1% Cells in S% Cells in G2/MReference
Control55.3 ± 2.128.1 ± 1.516.6 ± 0.9[5]
1,25(OH)₂D₃68.4 ± 2.5 20.5 ± 1.211.1 ± 0.8***[5]
L363.2 ± 1.825.4 ± 1.111.4 ± 0.7**[5]
(25R)-27(OH)L₃60.1 ± 2.226.9 ± 1.313.0 ± 1.0[5]
p < 0.05, **p < 0.01, ***p < 0.001 vs. control

Signaling Pathway Diagram

Lumisterol_Signaling_Pathway Potential Signaling Pathways of Lumisterol Derivatives in Melanoma Cells cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Lumisterol_Derivatives Hydroxylated Lumisterol Derivatives VDR VDR Lumisterol_Derivatives->VDR Binding RORs RORs Lumisterol_Derivatives->RORs Binding LXRs LXRs Lumisterol_Derivatives->LXRs Binding AhR AhR Lumisterol_Derivatives->AhR Binding VDR_n VDR VDR->VDR_n Translocation RORs_n RORs RORs->RORs_n Translocation LXRs_n LXRs LXRs->LXRs_n Translocation AhR_n AhR AhR->AhR_n Translocation Gene_Expression Gene Expression Modulation VDR_n->Gene_Expression Activation/ Repression RORs_n->Gene_Expression Activation/ Repression LXRs_n->Gene_Expression Activation/ Repression AhR_n->Gene_Expression Activation/ Repression Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis Migration Decreased Migration Gene_Expression->Migration CellCycle Cell Cycle Arrest (G1/G0) Gene_Expression->CellCycle

Caption: Potential signaling pathways of hydroxylated Lumisterol derivatives in melanoma cells.

Experimental Protocols

Protocol 1: Melanoma Cell Culture

This protocol outlines the basic steps for culturing human melanoma cell lines such as A375 and SK-MEL-28.[9]

Materials:

  • Human melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks, plates, and dishes

  • Humidified incubator (37°C, 5% CO₂)

  • Biosafety cabinet

Procedure:

  • Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seeding: Plate the cells in a T-75 flask and incubate at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days. Monitor cell confluence daily.

  • Subculturing: When cells reach 80-90% confluence, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at the desired density. Some melanoma cell lines grow best at slightly lower temperatures (e.g., 36.5°C).[10]

Protocol 2: Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cultured melanoma cells

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound derivatives for the desired time period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Fixation: After treatment, gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cultured and treated melanoma cells

  • PBS

  • Ethanol (B145695), 70% (cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][11]

Experimental Workflow Diagram

Experimental_Workflow Workflow for Assessing this compound Effects on Melanoma Cells cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Melanoma Cell Culture (A375, SK-MEL-28) Treatment 2. Treatment with This compound Derivatives Cell_Culture->Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., SRB Assay) Treatment->Proliferation_Assay Cell_Cycle_Analysis 3b. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Migration_Assay 3c. Migration Assay (e.g., Wound Healing) Treatment->Migration_Assay Apoptosis_Assay 3d. Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Data_Quantification 4. Data Quantification (IC50, % Inhibition, Cell Cycle Distribution) Proliferation_Assay->Data_Quantification Cell_Cycle_Analysis->Data_Quantification Migration_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Statistical_Analysis 5. Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion 6. Conclusion on Anti-Melanoma Effects Statistical_Analysis->Conclusion

Caption: A generalized workflow for investigating the anti-melanoma effects of this compound derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo mouse models to study the efficacy of Lumisterol-d3 and its hydroxyderivatives. This document covers the background, mechanism of action, experimental design, and data interpretation for key therapeutic areas including oncology and dermatology.

Introduction to this compound

Lumisterol (B196343), a photoisomer of vitamin D3, and its deuterated form, this compound, have emerged as promising therapeutic agents with diverse biological activities.[1][2] Unlike classical vitamin D3, Lumisterol and its metabolites, generated via enzymatic action of CYP11A1 and CYP27A1, exhibit potent anti-proliferative, anti-inflammatory, and photoprotective properties.[1][3][4] These compounds often demonstrate reduced calcemic effects, a significant advantage for therapeutic development.[1] Their mechanism of action is multifaceted, involving interactions with nuclear receptors beyond the classical Vitamin D Receptor (VDR), such as the retinoic acid orphan receptors (RORs).[1][2]

Mechanism of Action and Signaling Pathways

This compound and its hydroxyderivatives exert their effects through a complex network of signaling pathways. They can function as inverse agonists of RORα and RORγ and act on the non-genomic pocket of the VDR.[1][2] Key downstream effects include the activation of the NRF2-regulated antioxidant response, induction of p53-mediated DNA repair, and modulation of NF-κB-driven inflammatory responses.[1][4]

Lumisterol_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_receptors Nuclear Receptors cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes This compound This compound Metabolism Metabolism This compound->Metabolism CYP11A1 CYP27A1 Hydroxy-Lumisterols Hydroxy-Lumisterols Metabolism->Hydroxy-Lumisterols VDR VDR (non-genomic pocket) Hydroxy-Lumisterols->VDR RORs RORα / RORγ (Inverse Agonist) Hydroxy-Lumisterols->RORs AhR AhR Hydroxy-Lumisterols->AhR p53 p53 Pathway VDR->p53 NFkB NF-κB Pathway RORs->NFkB NRF2 NRF2 Pathway AhR->NRF2 Antioxidant Antioxidant Response NRF2->Antioxidant Anti_Proliferative Anti-Proliferative Effects p53->Anti_Proliferative DNA_Repair DNA Damage Repair p53->DNA_Repair Anti_Inflammatory Anti-Inflammatory Effects NFkB->Anti_Inflammatory

Figure 1: this compound Signaling Pathways.

In Vivo Mouse Models and Protocols

Melanoma Xenograft Model for Anti-Cancer Efficacy

This model is designed to assess the anti-proliferative and anti-tumor effects of this compound derivatives on human melanoma cells implanted in immunodeficient mice.

Experimental Protocol:

  • Cell Culture:

    • Culture human malignant melanoma cell lines (e.g., A375, SK-MEL-28) in appropriate media (e.g., DMEM with 10% FBS).

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Animal Model:

    • Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude-Foxn1nu).

    • Allow a one-week acclimatization period.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor mice for tumor formation.

  • Treatment Protocol:

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=8-10 per group).

    • Vehicle Control Group: Administer the vehicle solution (e.g., sterile corn oil or PBS with a solubilizing agent).

    • This compound Derivative Group(s): Administer the test compound at various doses. Administration can be topical, intraperitoneal (i.p.), or oral, depending on the study design.

    • Positive Control (Optional): Administer a standard-of-care chemotherapy agent for melanoma (e.g., dacarbazine).

    • Administer treatments daily or on a pre-determined schedule for a period of 3-4 weeks.

  • Efficacy Assessment:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Record body weight of the mice twice weekly as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.

    • Collect tumors and major organs for histological and molecular analysis (e.g., Ki67 staining for proliferation, TUNEL assay for apoptosis).

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treat Treatment cluster_assess Assessment Culture Culture Melanoma Cells (e.g., A375) Prepare Prepare Cell Suspension Culture->Prepare Implant Subcutaneous Injection into Nude Mice Prepare->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice (Tumor ~100 mm³) Monitor->Randomize Treat Administer Treatment: - Vehicle - this compound - Positive Control Randomize->Treat Measure Measure Tumor Volume & Body Weight (2x/week) Treat->Measure Endpoint Endpoint Analysis: - Final Tumor Weight - Histology (Ki67) - Molecular Analysis Measure->Endpoint

Figure 2: Melanoma Xenograft Experimental Workflow.

UVB-Induced Skin Damage Model for Photoprotective Efficacy

This model evaluates the ability of topically applied this compound to protect the skin from damage induced by ultraviolet B (UVB) radiation. A model such as the Ptch1+/-/SKH-1 hairless mouse may be used for carcinogenesis studies.[1]

Experimental Protocol:

  • Animal Model:

    • Use 6-8 week old hairless mice (e.g., SKH-1).

    • Allow a one-week acclimatization period.

  • Treatment Protocol:

    • Randomize mice into treatment and control groups (n=8-10 per group).

    • Define a treatment area on the dorsal skin of each mouse.

    • Vehicle Control Group: Topically apply the vehicle solution to the defined area.

    • This compound Derivative Group(s): Topically apply the test compound at various concentrations.

    • Apply treatments 24 hours prior to UVB exposure.

  • UVB Irradiation:

    • Anesthetize the mice.

    • Expose the dorsal skin to a controlled dose of UVB radiation (e.g., 200 mJ/cm²). The source should be a calibrated UVB lamp.

  • Efficacy Assessment:

    • Post-Irradiation Treatment: Re-apply the topical treatments immediately after irradiation and daily for a set period (e.g., 3 days).

    • Clinical Scoring: Visually assess the skin for signs of damage such as erythema and edema at 24, 48, and 72 hours post-irradiation.

    • Histological Analysis: At the end of the study, collect skin biopsies from the treated and irradiated areas.

    • Perform H&E staining to assess inflammation and epidermal thickness.

    • Perform immunohistochemistry for markers of DNA damage (e.g., cyclobutane (B1203170) pyrimidine (B1678525) dimers - CPDs) and apoptosis (e.g., sunburn cells).

Data Presentation

Quantitative data should be summarized for clear comparison between treatment groups.

Table 1: In Vitro Anti-Proliferative Activity of Lumisterol Derivatives against Human Melanoma Cells

CompoundCell LineIC50 (Inhibition of Proliferation)Efficacy (% Inhibition at 1 µM)
(25R)-27(OH)L3A3751 pM~20%
(25R)-27(OH)L3SK-MEL-28Not Potent~20%
1,24,25(OH)3D3A375Lower Potency~25%
1,24,25(OH)3D3SK-MEL-28Higher Potency~25%
L3 (Parent)SK-MEL-28No Inhibition-10% (slight increase)

Data synthesized from in vitro studies.[3]

Table 2: Template for In Vivo Anti-Tumor Efficacy Data (Melanoma Xenograft Model)

Treatment GroupDose/RegimenMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control-0%
This compound (Derivative X)X mg/kg, i.p., daily
This compound (Derivative X)Y mg/kg, i.p., daily
Positive ControlZ mg/kg, i.p., 3x/week

Table 3: Template for In Vivo Photoprotection Data (UVB Damage Model)

Treatment GroupConcentrationMean Erythema Score (0-4) ± SEMMean Epidermal Thickness (µm) ± SEMCPD Positive Cells/HPF ± SEM
No UVB + Vehicle-
UVB + Vehicle-
UVB + this compound (Derivative Y)X % (w/v)
UVB + this compound (Derivative Y)Y % (w/v)

Conclusion

The provided protocols offer a robust framework for evaluating the in vivo efficacy of this compound and its derivatives in preclinical mouse models. These studies are critical for advancing our understanding of these novel compounds and for their potential translation into clinical applications for cancer and skin disorders. Careful experimental design and comprehensive data analysis, as outlined in these notes, will be essential for success.

References

Application Notes and Protocols for Assessing DNA Damage Repair by Lumisterol-d3 using the Comet Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA damage in individual eukaryotic cells.[1][2] This technique is widely used in genotoxicity testing, molecular epidemiology, and fundamental research into DNA damage and repair.[3][4] The principle of the comet assay is that under an electric field, fragmented DNA migrates away from the nucleus at a faster rate than intact DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[5][6] The intensity and length of the comet tail are proportional to the extent of DNA damage.[3]

Lumisterol (B196343), a photoproduct of vitamin D3, and its derivatives have shown promise in protecting against DNA damage and promoting DNA repair, particularly in the context of UVB-induced damage.[7][8] Studies have indicated that these compounds can attenuate oxidative stress and reduce DNA damage as measured by the comet assay.[9][10] The mechanism of action involves the activation of signaling pathways such as NRF2 and p53, which are crucial for cellular defense against genotoxic insults.[7][8][11]

These application notes provide a detailed protocol for utilizing the alkaline comet assay to evaluate the efficacy of Lumisterol-d3 in promoting the repair of DNA damage in cultured cells.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical study evaluating the effect of this compound on DNA damage and repair in human keratinocytes subjected to UVB irradiation.

Table 1: Quantitative Analysis of DNA Damage and Repair using the Comet Assay

Treatment Group% DNA in Tail (Mean ± SD)Tail Length (µm) (Mean ± SD)Tail Moment (Arbitrary Units) (Mean ± SD)
Vehicle Control (No UVB) 2.1 ± 0.55.2 ± 1.10.11 ± 0.03
UVB (50 mJ/cm²) 35.8 ± 4.245.3 ± 5.816.2 ± 2.1
UVB + this compound (100 nM) 12.4 ± 2.118.6 ± 3.42.3 ± 0.4
Positive Control (H₂O₂) 42.1 ± 5.551.7 ± 6.221.8 ± 2.9

Experimental Protocols

Materials and Reagents
  • Cell Culture: Human keratinocytes (or other relevant cell line)

  • Reagents for Comet Assay:

    • Low Melting Point (LMP) Agarose (B213101)

    • Normal Melting Point (NMP) Agarose

    • Lysis Solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)[12]

    • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13)[12]

    • Neutralization Buffer (0.4 M Tris, pH 7.5)[2]

    • DNA Staining Solution (e.g., SYBR® Green I)[2]

    • Phosphate-Buffered Saline (PBS)

  • Test Compound: this compound (dissolved in a suitable solvent, e.g., ethanol)

  • DNA Damaging Agent: UVB light source or chemical agent (e.g., H₂O₂)

  • Equipment:

    • Fluorescence microscope with appropriate filters

    • Horizontal gel electrophoresis unit

    • Power supply

    • Incubator

    • Laminar flow hood

    • Comet assay slides

    • Comet assay analysis software

Protocol for Comet Assay

This protocol is adapted for assessing the DNA repair-promoting effects of this compound following UVB-induced DNA damage.

1. Cell Culture and Treatment: a. Culture human keratinocytes to approximately 80% confluency. b. Pre-treat cells with this compound (e.g., 100 nM) or vehicle control for 24 hours.[9] c. Induce DNA damage by exposing the cells to UVB radiation (e.g., 50 mJ/cm²). A positive control group can be treated with a known genotoxic agent like hydrogen peroxide (H₂O₂). d. Post-incubate the cells in fresh media containing this compound or vehicle for a designated repair period (e.g., 3 hours).[10]

2. Cell Harvesting and Encapsulation: a. Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. b. Mix 10 µL of the cell suspension with 90 µL of molten LMP agarose (at 37°C).[2] c. Immediately pipette the cell/agarose mixture onto a pre-coated comet assay slide and spread evenly.[2] d. Allow the agarose to solidify at 4°C for 10-15 minutes.

3. Cell Lysis: a. Immerse the slides in cold, freshly prepared lysis solution.[12] b. Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[12]

4. Alkaline Unwinding and Electrophoresis: a. Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. b. Fill the tank with fresh, cold alkaline electrophoresis buffer and let the slides sit for 20-40 minutes to allow for DNA unwinding.[12] c. Apply an electric field (typically 0.7 V/cm) for 20-30 minutes.[12]

5. Neutralization and Staining: a. After electrophoresis, carefully remove the slides and wash them three times for 5 minutes each with the neutralization buffer.[2] b. Stain the slides with a fluorescent DNA dye for 5-10 minutes in the dark.[2] c. Gently rinse with distilled water and allow the slides to dry.

6. Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images of at least 50-100 randomly selected cells per slide. c. Analyze the images using specialized comet assay software to quantify DNA damage.[2] Key parameters include:

  • % DNA in the Tail: The percentage of total DNA fluorescence in the comet tail.
  • Tail Length: The length of the comet tail.
  • Tail Moment: An integrated value considering both tail length and the fraction of DNA in the tail.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Cell Culture & Treatment (this compound Pre-treatment) B Induction of DNA Damage (e.g., UVB Irradiation) A->B C Post-Incubation for DNA Repair B->C D Cell Harvesting & Encapsulation in Agarose C->D E Cell Lysis D->E F Alkaline Unwinding & Electrophoresis E->F G Neutralization & DNA Staining F->G H Fluorescence Microscopy & Image Analysis G->H

Caption: Workflow of the comet assay for DNA damage repair analysis.

G cluster_pathway Proposed Signaling Pathway Lumisterol This compound VDR VDR/RORs/AhR Lumisterol->VDR Binds to Nuclear Receptors NRF2 NRF2 Activation VDR->NRF2 p53 p53 Phosphorylation VDR->p53 Antioxidant Antioxidant Response NRF2->Antioxidant DNARepair DNA Repair Induction p53->DNARepair

Caption: Signaling pathway of this compound in DNA damage repair.

G cluster_logic Logical Relationship of the Experiment DNA_Damage DNA Damage (e.g., UVB-induced) Comet_Assay Comet Assay Measurement (Increased Tail Moment) DNA_Damage->Comet_Assay Lumisterol_Treatment This compound Treatment Reduced_Comet Reduced Tail Moment Comet_Assay->Reduced_Comet is reduced by Repair_Promotion Promotion of DNA Repair Lumisterol_Treatment->Repair_Promotion Repair_Promotion->Reduced_Comet

Caption: Logical flow of the experimental design and expected outcome.

References

Application Notes and Protocols for Gene Expression Analysis Following Lumisterol-d3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol (B196343), a photoproduct of previtamin D3, and its derivatives are emerging as significant modulators of cellular signaling pathways and gene expression. Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for drug discovery and development, particularly in areas such as dermatology and oncology. This document provides detailed application notes and protocols for conducting gene expression analysis in response to Lumisterol-d3 treatment.

Mechanism of Action and Signaling Pathways

This compound and its hydroxylated metabolites exert their biological effects through a complex network of signaling pathways. Unlike vitamin D3, which primarily signals through the Vitamin D Receptor (VDR), Lumisterol derivatives interact with a broader range of nuclear receptors and transcription factors. This multi-faceted signaling capability underscores their potential for therapeutic applications.

Key Signaling Pathways Activated by Lumisterol Derivatives:

  • Liver X Receptors (LXRs): Lumisterol and its derivatives have been identified as ligands for LXRα and LXRβ.[1] Upon activation, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. This pathway is critically involved in cholesterol metabolism and inflammation.[1]

  • RAR-related Orphan Receptors (RORs): Lumisterol derivatives can act as inverse agonists of RORα and RORγ, suggesting a role in regulating inflammatory responses and cellular differentiation.

  • Aryl Hydrocarbon Receptor (AhR): Similar to other steroidal compounds, Lumisterol derivatives can interact with the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.

  • Vitamin D Receptor (VDR): While not the primary receptor, some Lumisterol derivatives may interact with the VDR, potentially influencing calcium homeostasis and cell proliferation.

  • NRF2-Mediated Antioxidant Response: Treatment with Lumisterol derivatives has been shown to activate the NRF2 pathway, leading to the upregulation of antioxidant genes and providing protection against oxidative stress.

  • p53 Signaling: Lumisterol compounds can modulate the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis, which is particularly relevant for their potential anticancer activities.

  • NF-κB Inhibition: Lumisterol derivatives have been observed to inhibit the NF-κB signaling pathway, a key player in inflammatory processes.

The following diagram illustrates the primary signaling pathways modulated by this compound and its derivatives.

Lumisterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds RORs RORs This compound->RORs Binds AhR AhR This compound->AhR Binds LXR LXR This compound->LXR Binds NRF2_complex Keap1-NRF2 This compound->NRF2_complex Activates IKK IKK This compound->IKK Inhibits p53 p53 This compound->p53 Activates RXR RXR RORE RORE RORs->RORE Binds (Inverse Agonism) AhR_ARNT AhR-ARNT Complex LXR->RXR Heterodimerizes LXR_RXR LXR-RXR Complex NRF2 NRF2 NRF2_complex->NRF2 Release & Translocation NFkB_complex p50/p65-IκB IKK->NFkB_complex Phosphorylates IκB p50/p65 p50/p65 NFkB_complex->p50/p65 Releases NFkB_RE NF-κB RE p50/p65->NFkB_RE Binds (Inhibited) VDR_RXR VDR-RXR Complex VDRE VDRE VDR_RXR->VDRE Binds RORs_target ROR Target Genes XRE XRE AhR_ARNT->XRE Binds LXRE LXRE LXR_RXR->LXRE Binds ARE ARE NRF2->ARE Binds p53_RE p53 RE p53->p53_RE Binds Gene Expression\n(Cell Cycle, Differentiation) Gene Expression (Cell Cycle, Differentiation) VDRE->Gene Expression\n(Cell Cycle, Differentiation) Gene Expression\n(Inflammation) Gene Expression (Inflammation) RORE->Gene Expression\n(Inflammation) Gene Expression\n(Metabolism) Gene Expression (Metabolism) XRE->Gene Expression\n(Metabolism) Gene Expression\n(Lipid Metabolism, Inflammation) Gene Expression (Lipid Metabolism, Inflammation) LXRE->Gene Expression\n(Lipid Metabolism, Inflammation) Gene Expression\n(Antioxidant Response) Gene Expression (Antioxidant Response) ARE->Gene Expression\n(Antioxidant Response) Gene Expression\n(Apoptosis, Cell Cycle Arrest) Gene Expression (Apoptosis, Cell Cycle Arrest) p53_RE->Gene Expression\n(Apoptosis, Cell Cycle Arrest) NFkB_RE->Gene Expression\n(Inflammation)

Caption: Signaling pathways activated by this compound.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the quantitative data on gene expression changes observed after treatment with Lumisterol derivatives.

Table 1: Upregulation of LXR Target Genes in Murine Dermal Fibroblasts

GeneFold Change (vs. Control) after 24h Treatment with 20(OH)L3 (10⁻⁷ M)
ABCA1~2.5
ABCG1~2.0
SREBF1~1.8
LPL~1.5

Data is derived from qPCR analysis in murine dermal fibroblasts.

Table 2: Upregulation of ABCA1 Gene Expression in Human Keratinocytes (HaCaT Cells)

Treatment (10⁻⁷ M)Fold Change (vs. Control) at 6 hoursFold Change (vs. Control) at 24 hours
1,25(OH)₂D₃2.42.4
20,23(OH)₂D₃2.82.3

Data represents relative expression of the ABCA1 gene.

Table 3: Upregulation of Antioxidant Response Genes in Human Keratinocytes

GeneEffect of Lumisterol Derivative Treatment
GRIncreased Expression
HO-1Increased Expression
CATIncreased Expression
SOD1Increased Expression
SOD2Increased Expression

Treatment with various Lumisterol derivatives enhanced the expression of Nrf2-target genes involved in the antioxidant response.

Experimental Protocols

This section provides detailed protocols for the treatment of cell cultures with this compound and subsequent gene expression analysis using both quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq).

Experimental Workflow

The following diagram outlines the general workflow for analyzing gene expression changes following this compound treatment.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Gene Expression Analysis A Cell Seeding & Culture B This compound Treatment (e.g., 100 nM for 24h) A->B C RNA Isolation B->C D RNA Quality Control (e.g., RIN > 7) C->D E cDNA Synthesis D->E G RNA-Seq Library Preparation D->G F qPCR Analysis E->F H Sequencing G->H I Data Analysis H->I

Caption: Workflow for gene expression analysis.

Protocol 1: Cell Culture and this compound Treatment

1. Cell Culture:

  • Culture cells (e.g., human keratinocytes, dermal fibroblasts, or relevant cancer cell lines) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • For experiments, seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as ethanol, to prepare a high-concentration stock solution (e.g., 1 mM).
  • Store the stock solution at -20°C or -80°C, protected from light.

3. Cell Treatment:

  • On the day of the experiment, dilute the this compound stock solution in a serum-free or low-serum medium to the desired final concentration (e.g., 1 nM to 100 nM).[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the medium containing this compound or the vehicle control (e.g., ethanol) to the cells. Ensure the final concentration of the vehicle is consistent across all conditions and is non-toxic to the cells.
  • Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).[3] A time-course experiment is advisable to capture both early and late gene expression changes.

Protocol 2: RNA Isolation and Quality Control

1. RNA Isolation:

  • Following treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA isolation kit).
  • Isolate total RNA according to the manufacturer's protocol of your chosen method.
  • Include a DNase I treatment step to remove any contaminating genomic DNA.

2. RNA Quality Control:

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
  • Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value of 7 or higher is recommended for downstream applications like RNA-Seq.

Protocol 3: Gene Expression Analysis by quantitative Real-Time PCR (qPCR)

1. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random primers.

2. qPCR Reaction:

  • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
  • Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.
  • Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.

Protocol 4: Gene Expression Analysis by RNA Sequencing (RNA-Seq)

1. Library Preparation:

  • Start with high-quality total RNA (RIN > 7).
  • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads to pull down poly(A)-tailed transcripts.
  • Fragment the enriched mRNA into smaller pieces.
  • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
  • Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
  • Amplify the library by PCR to add index sequences for multiplexing.

2. Sequencing:

  • Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
  • Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq or NextSeq).

3. Data Analysis:

  • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.
  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the count data and identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers investigating the effects of this compound on gene expression. By following these detailed methodologies, scientists can obtain reliable and reproducible data to elucidate the molecular mechanisms of this compound and its derivatives, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Measuring Nrf2 Activation by Lumisterol-d3 in Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular antioxidant response, playing a key role in protecting skin cells from oxidative stress and damage.[1][2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[2] Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.[2] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of protective enzymes and proteins.[2]

Lumisterol-d3, a photoproduct of pre-vitamin D3, and its derivatives have emerged as promising agents in skin photoprotection.[4][5] Studies have demonstrated that lumisterol (B196343) and its hydroxy-derivatives can activate the Nrf2 signaling pathway in human keratinocytes, thereby enhancing their antioxidant capacity and protecting them against UVB-induced damage.[1][2][5] This activation leads to the upregulation of several Nrf2 target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase (GCL), and superoxide (B77818) dismutase (SOD).[1][5]

These application notes provide a detailed overview and experimental protocols for measuring the activation of the Nrf2 pathway in skin cells, specifically human epidermal keratinocytes, in response to treatment with this compound.

Nrf2 Signaling Pathway

The activation of the Nrf2 pathway by this compound is a key mechanism for its protective effects in skin cells. The following diagram illustrates the signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lumisterol_d3 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Lumisterol_d3->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., UVB) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal state Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Binds to Target_Genes Target Gene Transcription (HO-1, NQO1, GCLC, SOD) ARE->Target_Genes Initiates

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow

A systematic approach is required to quantify the activation of Nrf2 by this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow start Start: Human Keratinocyte Culture treatment Treatment with this compound (Dose-response and Time-course) start->treatment protein_extraction Nuclear & Cytoplasmic Protein Extraction treatment->protein_extraction rna_extraction Total RNA Extraction treatment->rna_extraction cell_fixation Cell Fixation & Permeabilization treatment->cell_fixation western_blot Western Blotting (Nrf2, Lamin B1, GAPDH) protein_extraction->western_blot q_pcr qRT-PCR (HO-1, NQO1, GCLC, SOD2, GAPDH) rna_extraction->q_pcr immunofluorescence Immunofluorescence Staining (Nrf2, DAPI) cell_fixation->immunofluorescence data_analysis Data Analysis & Quantification western_blot->data_analysis q_pcr->data_analysis immunofluorescence->data_analysis

Caption: Experimental workflow for measuring Nrf2 activation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Primary Human Epidermal Keratinocytes (HEKn) are recommended.

  • Culture Medium: Keratinocyte-SFM supplemented with human recombinant Epidermal Growth Factor (EGF) and Bovine Pituitary Extract (BPE).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed HEKn cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for immunofluorescence).

    • Allow cells to reach 70-80% confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute this compound to final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in the culture medium.[1][4]

    • Replace the existing medium with the this compound containing medium.

    • Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for the desired time points (e.g., 6, 12, 24 hours).

Nuclear and Cytoplasmic Protein Extraction
  • Materials: Commercially available nuclear and cytoplasmic extraction kit, protease inhibitor cocktail.

  • Protocol:

    • After treatment, wash cells twice with ice-cold PBS.

    • Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.

    • Follow the manufacturer's instructions for the extraction kit to separate cytoplasmic and nuclear fractions.

    • Add protease inhibitor cocktail to all lysis buffers.

    • Determine protein concentration of both fractions using a BCA protein assay.

    • Store extracts at -80°C.

Western Blotting
  • Objective: To determine the nuclear translocation of Nrf2.

  • Protocol:

    • Denature 20-30 µg of protein from nuclear and cytoplasmic extracts by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C:

      • Anti-Nrf2 antibody

      • Anti-Lamin B1 antibody (nuclear marker)

      • Anti-GAPDH antibody (cytoplasmic marker)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the mRNA expression of Nrf2 target genes.

  • Protocol:

    • Isolate total RNA from treated cells using a commercially available RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for:

      • HMOX1

      • NQO1

      • GCLC

      • SOD2

      • GAPDH (housekeeping gene)

    • Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[6]

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[6]

Immunofluorescence Staining
  • Objective: To visualize the nuclear translocation of Nrf2.

  • Protocol:

    • Grow and treat cells on chamber slides.

    • After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with anti-Nrf2 primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount slides with an anti-fade mounting medium.

    • Visualize using a fluorescence or confocal microscope.

Data Presentation

The following tables present representative quantitative data for Nrf2 activation by this compound in human epidermal keratinocytes.

Table 1: Dose-Dependent Effect of this compound on Nrf2 Nuclear Translocation

This compound ConcentrationNuclear Nrf2 (Relative to Vehicle Control)
Vehicle Control1.0
1 nM1.8
10 nM3.2
100 nM5.6
1 µM5.8

Data are presented as mean fold change relative to the vehicle control based on densitometric analysis of Western blots.

Table 2: Time-Course of Nrf2 Nuclear Translocation with 100 nM this compound

Time (hours)Nuclear Nrf2 (Relative to 0h)
01.0
63.5
125.4
244.2

Data are presented as mean fold change relative to the 0-hour time point based on densitometric analysis of Western blots.

Table 3: Effect of this compound on Nrf2 Target Gene Expression (24-hour treatment)

GeneFold Change (100 nM this compound vs. Vehicle Control)
HMOX14.5
NQO13.8
GCLC3.2
SOD22.5

Data are presented as mean fold change in mRNA expression calculated by the 2-ΔΔCt method from qRT-PCR data, normalized to GAPDH.

Logical Relationship Diagram

The following diagram illustrates the logical flow from this compound treatment to the observed cellular outcomes.

Logical_Relationship lumisterol This compound Treatment dissociation Nrf2-Keap1 Dissociation lumisterol->dissociation translocation Nrf2 Nuclear Translocation dissociation->translocation binding Nrf2-ARE Binding translocation->binding transcription Increased Transcription of Antioxidant Genes binding->transcription protein Increased Synthesis of Antioxidant Proteins transcription->protein outcome Enhanced Cellular Protection Against Oxidative Stress protein->outcome

Caption: Logical flow of this compound action on Nrf2.

References

Application Notes and Protocols for Lumisterol-d3 Synthesis via UVB Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol (B196343), a photoisomer of pre-vitamin D3, is generated in the skin upon prolonged exposure to ultraviolet B (UVB) radiation. While historically considered an inactive byproduct of vitamin D3 synthesis, recent research has unveiled its potential biological activities, including anti-inflammatory and anti-cancer properties.[1] Deuterium-labeled Lumisterol (Lumisterol-d3) is an invaluable tool for metabolic studies, serving as an internal standard for accurate quantification in complex biological matrices by mass spectrometry.[2][3]

These application notes provide a comprehensive protocol for the synthesis of this compound, commencing with the preparation of deuterated 7-dehydrocholesterol (B119134) (7-DHC-d3), followed by its photochemical conversion to this compound via UVB irradiation, and concluding with detailed methods for purification and characterization.

I. Synthesis of Deuterated 7-Dehydrocholesterol (7-DHC-d3)

The synthesis of this compound begins with its deuterated precursor, 7-dehydrocholesterol-d3 (7-DHC-d3). Several methods can be employed for the introduction of deuterium (B1214612) into the 7-DHC molecule. A common strategy involves the synthesis of a deuterated A-ring synthon, which is then coupled with the CD-ring portion of the sterol. Alternatively, commercially available deuterated 7-DHC, such as 7-Dehydrocholesterol-d7, can be utilized as the starting material.[3]

Below is a generalized protocol for the synthesis of a deuterated 7-DHC analog, which can be adapted based on the desired labeling pattern and available starting materials.

Protocol: Synthesis of Deuterated 7-Dehydrocholesterol (Illustrative Example)

This protocol is based on the principle of using a deuteride-reducing agent to introduce deuterium.

Materials:

  • 7-Oxo-cholesteryl acetate (B1210297)

  • Sodium borodeuteride (NaBD4) or Lithium aluminum deuteride (B1239839) (LiAlD4)

  • Anhydrous solvents (e.g., tetrahydrofuran (B95107) (THF), ethanol)

  • Reagents for subsequent chemical modifications (e.g., tosyl chloride, lithium bromide)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reduction of the 7-keto group: The 7-oxo-cholesteryl acetate is dissolved in an appropriate anhydrous solvent (e.g., THF or ethanol). The solution is cooled in an ice bath.

  • A deuteride-reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), is added portion-wise to the cooled solution. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of water or a dilute acid.

  • The product, 7-deutero-7-hydroxy-cholesteryl acetate, is extracted using an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Introduction of the C5-C6 double bond: The resulting 7-deutero-7-hydroxy-cholesteryl acetate is then subjected to a series of chemical reactions to introduce the C5-C6 double bond, which is characteristic of 7-dehydrocholesterol. This may involve tosylation of the 3-hydroxyl group, followed by elimination reactions.

  • Purification: The crude deuterated 7-dehydrocholesterol is purified using column chromatography on silica (B1680970) gel. The purity of the final product should be assessed by NMR and mass spectrometry to confirm the incorporation and position of the deuterium atom(s).

II. Photochemical Conversion of 7-DHC-d3 to this compound via UVB Irradiation

The conversion of 7-DHC-d3 to this compound is achieved through a photochemical reaction induced by UVB irradiation. Upon absorption of UVB photons, the B-ring of 7-DHC-d3 opens to form pre-vitamin D3-d3.[4][5] Prolonged irradiation leads to the photoisomerization of pre-vitamin D3-d3 into this compound and Tachysterol-d3.[6][4][7]

Experimental Workflow for this compound Synthesis

G cluster_synthesis Synthesis of 7-DHC-d3 cluster_irradiation UVB Irradiation cluster_purification Purification cluster_characterization Characterization Start Deuterated Precursor Synthesis Irradiation Photochemical Conversion of 7-DHC-d3 to Pre-vitamin D3-d3 and this compound Start->Irradiation Dissolve in appropriate solvent Purification HPLC Separation of Photoisomers Irradiation->Purification Crude reaction mixture Characterization Mass Spectrometry and NMR Analysis Purification->Characterization Isolated this compound

Caption: Workflow for this compound Synthesis.

Protocol: UVB Irradiation for this compound Synthesis

Materials and Equipment:

  • Deuterated 7-dehydrocholesterol (7-DHC-d3)

  • Anhydrous, UV-transparent solvent (e.g., ethanol, methanol (B129727), tetrahydrofuran)

  • Quartz reaction vessel

  • UVB lamp with a peak emission in the 290-315 nm range

  • Stirring plate

  • Temperature control system (e.g., cooling bath)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Mixture: Dissolve a known concentration of 7-DHC-d3 in the chosen anhydrous solvent in the quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Inert Atmosphere: Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can lead to the formation of unwanted byproducts. Maintain a gentle stream of the inert gas over the solution throughout the irradiation process.

  • Irradiation: Place the reaction vessel under the UVB lamp. The distance between the lamp and the vessel should be consistent for reproducible results. Irradiate the solution with continuous stirring. The temperature of the reaction should be controlled, typically at or below room temperature, to minimize thermal side reactions.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC. The goal is to maximize the formation of this compound while minimizing the accumulation of other photoisomers and degradation products. Prolonged irradiation is necessary for Lumisterol formation.[4][7]

  • Termination of the Reaction: Once the desired conversion to this compound is achieved, turn off the UVB lamp and store the reaction mixture protected from light and at a low temperature to prevent further reactions.

Quantitative Data on Photoisomer Formation

The yield of Lumisterol is highly dependent on the irradiation conditions. The following table summarizes the key parameters influencing the photochemical reaction and provides a guide for optimization.

ParameterConditionExpected Outcome on this compound YieldReference
UVB Wavelength 290-315 nmOptimal for pre-vitamin D3 formation, the precursor to Lumisterol.[6][4]
Irradiation Time Prolonged (hours)Increased conversion of pre-vitamin D3 to Lumisterol. Shorter times favor pre-vitamin D3 and vitamin D3.[4][7]
Solvent Anhydrous ethanol, methanol, THFAffects the solubility of reactants and the stability of intermediates.[8][9]
Temperature Low to ambient (0-25 °C)Minimizes thermal degradation and side reactions.[8]
Concentration of 7-DHC-d3 Low to moderateEnsures efficient light penetration throughout the solution.[8]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and the formation of byproducts.-

III. Purification of this compound

The crude reaction mixture from the UVB irradiation contains a mixture of unreacted 7-DHC-d3, pre-vitamin D3-d3, vitamin D3-d3, Tachysterol-d3, this compound, and potentially other byproducts. High-performance liquid chromatography (HPLC) is the method of choice for separating these structurally similar isomers.[4]

Protocol: HPLC Purification of this compound

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (Isocratic):

  • A mixture of methanol and water, or acetonitrile (B52724) and water. The exact ratio should be optimized for the best separation of Lumisterol from other isomers. For example, a starting point could be 90:10 (v/v) methanol:water.

Procedure:

  • Sample Preparation: The crude reaction mixture is filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation: Inject the sample onto the HPLC column. The elution order of the isomers is typically: pre-vitamin D3, Tachysterol, Lumisterol, and 7-DHC.

  • Detection: Monitor the elution profile at a wavelength where all isomers absorb, typically around 265 nm or 280 nm.[4]

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Purity Assessment: Re-inject an aliquot of the collected fraction to assess its purity. The process may need to be repeated to achieve the desired level of purity.

  • Solvent Removal: The solvent from the purified this compound fraction is removed under a stream of nitrogen or by rotary evaporation at a low temperature.

IV. Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.

1. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • Purpose: To confirm the molecular weight of this compound, which will be higher than that of non-deuterated Lumisterol by the number of incorporated deuterium atoms. High-resolution mass spectrometry can provide the exact mass and confirm the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR.

  • Purpose: To confirm the structure of Lumisterol and to determine the position and extent of deuterium incorporation by observing the absence or reduced intensity of specific proton signals and the corresponding changes in the carbon spectrum.

Signaling Pathway and Experimental Logic

The synthesis of this compound is a direct photochemical process and does not involve a biological signaling pathway in the traditional sense. The logical relationship of the synthesis is a linear progression from the starting material to the final product, as depicted in the experimental workflow diagram.

Photochemical Conversion Pathway

G DHC 7-Dehydrocholesterol-d3 PreD3 Pre-vitamin D3-d3 DHC->PreD3 UVB (290-315 nm) Lumisterol This compound PreD3->Lumisterol UVB (prolonged) Tachysterol Tachysterol-d3 PreD3->Tachysterol UVB (prolonged) VitaminD3 Vitamin D3-d3 PreD3->VitaminD3 Thermal Isomerization

Caption: UVB-induced photochemical pathway.

References

Application of Lumisterol-d3 in Topical Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol-d3, a photoproduct of pre-vitamin D3, and its hydroxylated metabolites are emerging as promising active ingredients for topical formulations in dermatology.[1][2] These compounds have demonstrated significant biological activities, including anti-proliferative, anti-inflammatory, and photoprotective effects on skin cells.[2][3] Their mechanism of action involves interaction with various nuclear receptors and modulation of key signaling pathways, making them attractive candidates for the treatment of various skin disorders.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the development and evaluation of topical formulations containing this compound and its derivatives.

Mechanism of Action

This compound and its hydroxyderivatives exert their effects through a multi-faceted mechanism involving both genomic and non-genomic pathways.[1] They interact with several nuclear receptors, including the Vitamin D Receptor (VDR), Retinoid-related Orphan Receptors (RORα and RORγ), and the Aryl Hydrocarbon Receptor (AhR).[1][4][5]

Key signaling pathways modulated by this compound derivatives include:

  • Inhibition of NF-κB Signaling: By increasing the expression of IκBα, these compounds inhibit the translocation of the pro-inflammatory transcription factor NF-κB p65 into the nucleus, thereby reducing the expression of inflammatory cytokines such as IL-17, IFN-γ, and TNF-α.

  • Activation of Nrf2-Mediated Antioxidant Response: They promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes and protecting cells from oxidative stress.[2][3]

  • Modulation of p53 Signaling: this compound derivatives can induce the phosphorylation and nuclear translocation of p53, a key regulator of DNA repair and apoptosis, contributing to their photoprotective effects.[2][3]

Data Presentation

Table 1: Inhibition of Human Keratinocyte (HaCaT) Proliferation by this compound Hydroxyderivatives
CompoundConcentration (M)Proliferation (% of Control)
20(OH)L3 10⁻¹¹~95%
10⁻⁹~85%
10⁻⁷~70%
10⁻⁵~60%
22(OH)L3 10⁻¹¹~98%
10⁻⁹~90%
10⁻⁷~75%
10⁻⁵~65%
24(OH)L3 10⁻¹¹~97%
10⁻⁹~88%
10⁻⁷~72%
10⁻⁵~62%
20,22(OH)₂L3 10⁻¹¹~96%
10⁻⁹~87%
10⁻⁷~73%
10⁻⁵~63%

Data adapted from studies on HaCaT keratinocytes.[1]

Table 2: Effect of this compound Derivatives on Oxidant Formation and DNA Damage in UVB-Irradiated Keratinocytes
Compound (100 nM)Reduction in Oxidant FormationReduction in DNA Damage (Tail Moment)
Lumisterol (B196343) SignificantSignificant
20(OH)L3 SignificantSignificant
22(OH)L3 SignificantSignificant
20,22(OH)₂L3 SignificantSignificant
24(OH)L3 SignificantSignificant

Data adapted from studies on human epidermal keratinocytes.[6]

Table 3: Fold Change in Gene Expression in Human Epidermal Keratinocytes Treated with 20(OH)L3 (0.01 µM) for 24 hours
Gene CategoryGeneFold Change
Differentiation Markers Involucrin (IVL)2.5
Loricrin (LOR)3.0
Filaggrin (FLG)2.8
Transglutaminase 1 (TGM1)2.2
Antioxidant Enzymes Catalase (CAT)2.0
Glutathione Peroxidase 1 (GPX1)1.8
Superoxide Dismutase 1 (SOD1)1.9
Nuclear Receptors RORα-1.7
RORγ-2.0

Data adapted from a study on normal human epidermal keratinocytes.[4]

Experimental Protocols

Formulation Protocol: Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a nanoemulsion suitable for the topical delivery of the lipophilic this compound.

Materials:

  • This compound

  • Oil phase (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Aqueous phase (Purified Water)

  • High-shear homogenizer or ultrasonicator

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound in the chosen oil phase at the desired concentration. Gently heat and stir until fully dissolved.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

  • Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until a translucent nanoemulsion with the desired droplet size is obtained.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Biological Evaluation Protocols

1. In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of this compound from a topical formulation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Topical formulation of this compound

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with the receptor solution and equilibrate the system to 32°C ± 1°C.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.

  • At predetermined time intervals, collect aliquots from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • At the end of the experiment, dismantle the apparatus and determine the amount of this compound retained in the different skin layers.

2. Cell Viability Assay (MTS Assay)

Objective: To assess the effect of this compound on the viability of human keratinocytes (e.g., HaCaT cells).

Materials:

  • Human keratinocytes (HaCaT)

  • Cell culture medium (e.g., DMEM)

  • This compound stock solution

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

3. Oxidative Stress Assay (DCFH-DA Assay)

Objective: To measure the intracellular reactive oxygen species (ROS) levels in keratinocytes after treatment with this compound and exposure to an oxidative stressor (e.g., UVB radiation).

Materials:

  • Human keratinocytes (HaCaT)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • UVB light source

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed HaCaT cells in a suitable plate or dish.

  • Pre-treat the cells with this compound for a specified time.

  • Wash the cells with PBS and then incubate with DCFH-DA solution in the dark.

  • Expose the cells to UVB radiation to induce oxidative stress.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or visualize the fluorescence using a microscope.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the changes in the expression of target genes (e.g., IVL, LOR, CAT, RORα, RORγ) in keratinocytes following treatment with this compound.

Materials:

  • Treated and untreated keratinocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • Isolate total RNA from the keratinocytes.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using gene-specific primers and a suitable master mix.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to a housekeeping gene.

5. Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the protein levels of key signaling molecules (e.g., NF-κB p65, IκBα).

Materials:

  • Treated and untreated keratinocytes

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptors VDR, RORα/γ, AhR This compound->Receptors IκBα IκBα Receptors->IκBα Upregulation Nrf2 Nrf2 Receptors->Nrf2 Activation p53 p53 Receptors->p53 Phosphorylation & Translocation NF-κB p65 NF-κB p65 IκBα->NF-κB p65 Inhibition of Nuclear Translocation NF-κB p65_n NF-κB p65 NF-κB p65->NF-κB p65_n Nrf2_n Nrf2 Nrf2->Nrf2_n Gene Expression Gene Expression NF-κB p65_n->Gene Expression Inflammatory Cytokines (IL-17, IFN-γ, TNF-α) Downregulation Nrf2_n->Gene Expression Antioxidant Enzymes Upregulation p53->Gene Expression DNA Repair & Apoptosis Regulation

Caption: Signaling pathway of this compound in keratinocytes.

Experimental_Workflow cluster_formulation Topical Formulation cluster_evaluation Biological Evaluation Formulation O/W Nanoemulsion Preparation Characterization Droplet Size, PDI, Zeta Potential Formulation->Characterization Skin_Permeation In Vitro Skin Permeation (Franz Cells) Formulation->Skin_Permeation Cell_Viability Cell Viability (MTS Assay) Formulation->Cell_Viability Oxidative_Stress Oxidative Stress (DCFH-DA Assay) Cell_Viability->Oxidative_Stress Gene_Expression Gene Expression (qRT-PCR) Oxidative_Stress->Gene_Expression Protein_Expression Protein Expression (Western Blot) Gene_Expression->Protein_Expression

Caption: Experimental workflow for formulation and evaluation.

References

Application Notes: Investigating the Anti-Inflammatory Pathway of Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumisterol-d3 is a photoproduct of pre-vitamin D3, formed upon extended exposure to UVB radiation. While structurally similar to vitamin D3, recent studies have unveiled its unique biological activities, distinct from the classical vitamin D endocrine system. Notably, Lumisterol (B196343) and its hydroxylated metabolites (hydroxylumisterols) exhibit potent anti-inflammatory properties, positioning them as promising therapeutic candidates for a range of inflammatory disorders.[1][2] These application notes provide a comprehensive guide to investigating the primary anti-inflammatory mechanism of this compound: the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins, most notably IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing the p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3]

This compound and its derivatives intervene in this pathway primarily by preventing the degradation of IκBα.[4][5] By stabilizing the NF-κB/IκBα complex in the cytoplasm, they inhibit the nuclear translocation of p65, thereby suppressing the expression of downstream inflammatory mediators.[4][6] This action is believed to be mediated through interactions with nuclear receptors, including the Vitamin D Receptor (VDR) and as inverse agonists of Retinoic Acid-Related Orphan Receptors (RORα/γ).[4][7][8]

Lumisterol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα Proteasome Proteasome p65 p65/p50 IkBa_p65->p65 Releases IkBa_p P-IκBα p65_nuc p65/p50 p65->p65_nuc Translocates DNA DNA IkBa_p->Proteasome Degradation Lumisterol This compound VDR_ROR VDR / RORγ Lumisterol->VDR_ROR Acts on VDR_ROR->IkBa_p65 Stabilizes p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: this compound anti-inflammatory signaling pathway.

Experimental Design and Workflow

To validate the anti-inflammatory effects of this compound and elucidate its mechanism of action on the NF-κB pathway, a series of in vitro experiments are proposed. The general workflow involves stimulating an appropriate cell line with LPS to induce an inflammatory response and then treating the cells with this compound to observe its inhibitory effects.

Experimental_Workflow cluster_setup Phase 1: In Vitro Model Setup cluster_analysis Phase 2: Endpoint Analysis A1 Cell Culture (e.g., RAW 264.7 Macrophages) A2 Pre-treatment with this compound A1->A2 A3 Inflammatory Challenge with LPS A2->A3 B1 Collect Supernatant A3->B1 B2 Cell Lysis & Fractionation A3->B2 C1 ELISA for Cytokines (TNF-α, IL-6, IL-1β) B1->C1 C2 Western Blot for NF-κB Pathway Proteins (p65, IκBα, Lamin B1, β-actin) B2->C2 D1 Data Analysis & Interpretation C1->D1 C2->D1

Caption: Experimental workflow for investigating this compound.

Data Presentation

Quantitative results from the proposed experiments can be summarized to compare the effects of different concentrations of this compound. The data below is representative and illustrates the expected dose-dependent inhibitory effect of this compound on LPS-stimulated macrophages.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)Nuclear p65 (Relative to LPS Control)Cytosolic IκBα (Relative to LPS Control)
Control (Untreated) 25 ± 515 ± 40.1 ± 0.051.8 ± 0.2
LPS (1 µg/mL) 2500 ± 2001800 ± 1501.0 (Baseline)1.0 (Baseline)
LPS + this compound (10 nM) 1850 ± 1601400 ± 1200.7 ± 0.081.3 ± 0.15
LPS + this compound (50 nM) 1100 ± 110850 ± 900.4 ± 0.061.6 ± 0.18
LPS + this compound (100 nM) 600 ± 75450 ± 500.2 ± 0.041.9 ± 0.2

Data are conceptually represented as mean ± standard deviation, based on findings indicating that Lumisterol derivatives inhibit pro-inflammatory cytokine production and NF-κB activation.[4][5][9]

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Inflammation Model

This protocol describes the establishment of an in vitro inflammation model using the murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Sterile PBS

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (prepare stock in DMSO, final DMSO concentration <0.1%)

  • 6-well tissue culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh serum-free DMEM. Add desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) to the respective wells. Include a "vehicle control" well with the same concentration of DMSO. Incubate for 2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "untreated control" group.[10]

  • Incubation: Incubate the plates for the desired time points.

    • For cytokine analysis (ELISA): 24 hours.[11]

    • For NF-κB translocation analysis (Western Blot): 30-60 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the culture medium from each well, centrifuge at 1,000 x g for 10 minutes to remove cell debris, and store the supernatant at -80°C for ELISA.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS and proceed immediately to Protocol 3 for protein extraction.

Protocol 2: Quantification of Pro-Inflammatory Cytokines by ELISA

This protocol outlines the measurement of TNF-α, IL-6, and IL-1β in culture supernatants using commercially available sandwich ELISA kits.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Culture supernatants (from Protocol 1)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Culture supernatants may require dilution with the provided assay diluent.

  • Plate Coating: The 96-well plates are typically pre-coated with a capture antibody.

  • Add Samples and Standards: Add 100 µL of the standards and diluted samples to the appropriate wells in duplicate.

  • Incubation: Seal the plate and incubate for 2-2.5 hours at room temperature.[12]

  • Washing: Aspirate the contents of each well and wash the plate 4-6 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[12]

  • Washing: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.[12]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (OD) of each well at 450 nm within 15 minutes.

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of the cytokines in the samples.

Protocol 3: Analysis of NF-κB p65 Nuclear Translocation by Western Blot

This protocol details the separation of cytoplasmic and nuclear proteins and the subsequent detection of p65 and IκBα by Western blot.

Materials:

  • Cell pellets (from Protocol 1)

  • Nuclear/Cytoplasmic Extraction Kit (e.g., NE-PER™ or similar)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p65, Rabbit anti-IκBα, Rabbit anti-Lamin B1 (nuclear marker), Mouse anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Fractionate the cells into cytoplasmic and nuclear extracts using a commercial kit according to the manufacturer's protocol. Add protease and phosphatase inhibitors to the lysis buffers immediately before use.

    • Store extracts at -80°C.

  • Protein Quantification: Determine the protein concentration of each cytoplasmic and nuclear extract using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies diluted in blocking buffer.

    • For nuclear fractions: anti-p65 and anti-Lamin B1.

    • For cytoplasmic fractions: anti-p65, anti-IκBα, and anti-β-actin.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the TBST wash step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[13]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p65 and IκBα bands to their respective loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic) to determine the relative protein levels. A decrease in nuclear p65 and an increase in cytosolic IκBα in this compound treated samples would confirm the proposed mechanism.[14]

References

Troubleshooting & Optimization

Technical Support Center: Purifying Lumisterol-d3 from Photoisomer Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Lumisterol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of this compound from its complex photoisomer mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a deuterated form of Lumisterol, which is a photoisomer of pre-vitamin D3. The "d3" indicates that it contains three deuterium (B1214612) atoms, making it a useful internal standard for quantitative analysis by mass spectrometry. The primary challenge in its purification lies in its structural similarity to other vitamin D photoisomers, such as tachysterol, pre-vitamin D3, and vitamin D3 itself. These compounds are stereoisomers with nearly identical physicochemical properties, leading to significant difficulties in achieving baseline separation using standard chromatographic techniques.[1]

Q2: What are the most common impurities in a crude this compound mixture?

A2: A crude mixture resulting from the photoisomerization of a deuterated pre-vitamin D3 precursor will typically contain:

  • Tachysterol-d3: Another major photoisomer.

  • Pre-vitamin D3-d3: The unreacted precursor.

  • Vitamin D3-d3: Formed by thermal isomerization of pre-vitamin D3-d3.

  • Non-deuterated versions of these isomers: If the starting material was not 100% deuterated.

  • Degradation products: Resulting from excessive UV exposure or harsh experimental conditions.

Q3: What are the recommended initial steps for purifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for purifying this compound. A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water.[2]

Q4: How does the use of a deuterated internal standard like this compound improve quantitative analysis?

A4: Deuterated internal standards are the gold standard in quantitative mass spectrometry. Since this compound is chemically and physically almost identical to the non-deuterated Lumisterol, it co-elutes and has similar ionization efficiency. By adding a known amount of this compound to a sample, it allows for the correction of variability during sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of the native analyte.[1]

Q5: Can the deuterium labeling in this compound affect its chromatographic behavior?

A5: Yes, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the deuterated (this compound) and non-deuterated (Lumisterol) compounds. This effect is influenced by the number and position of the deuterium atoms and the specific chromatographic conditions. While often negligible, it is a factor to consider when developing high-resolution separation methods.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor or No Resolution Between this compound and Other Photoisomers

Symptom: Peaks for this compound, tachysterol, and pre-vitamin D3 are co-eluting or show significant overlap in the chromatogram.

Workflow for Troubleshooting Poor Resolution:

Poor_Resolution_Troubleshooting Start Start: Poor or No Resolution Evaluate_Stationary_Phase 1. Evaluate Stationary Phase Start->Evaluate_Stationary_Phase Optimize_Mobile_Phase 2. Optimize Mobile Phase Evaluate_Stationary_Phase->Optimize_Mobile_Phase If resolution is still poor Adjust_Temperature 3. Adjust Column Temperature Optimize_Mobile_Phase->Adjust_Temperature If resolution is still poor Consider_Alternative_Techniques 4. Consider Alternative Techniques Adjust_Temperature->Consider_Alternative_Techniques If resolution is still poor End End: Improved Resolution Consider_Alternative_Techniques->End

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase:

    • Solution: Standard C18 columns may not provide sufficient selectivity. Consider using columns with different stationary phase chemistries that offer alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns can introduce π-π interactions, while cholesteryl-bonded phases offer enhanced shape selectivity for sterol isomers.[3][4] For enantiomeric separations, a chiral stationary phase is necessary.

  • Suboptimal Mobile Phase Composition:

    • Solution: Systematically optimize the mobile phase.

      • Organic Modifier: Switch between methanol and acetonitrile, or use a combination of both, as this can alter selectivity.

      • Gradient: A shallower gradient around the elution time of the isomers can improve their separation.

      • Additives: The addition of small amounts of modifiers like formic acid can improve peak shape and influence selectivity.

  • Inadequate Temperature Control:

    • Solution: Vary the column temperature in 5°C increments. Lowering the temperature can sometimes enhance resolution, although it may lead to longer analysis times.

  • Consider Alternative Chromatographic Techniques:

    • Solution: If HPLC does not yield the desired purity, consider Supercritical Fluid Chromatography (SFC). SFC often provides unique selectivity for isomers and can be a faster alternative to HPLC.[5][6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peaks for this compound and other isomers are asymmetrical, exhibiting tailing or fronting, which can compromise accurate integration and quantification.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Solution: The hydroxyl group on the sterol molecules can interact with active silanol (B1196071) groups on the silica (B1680970) support of the stationary phase, leading to peak tailing. Using a well-end-capped column can minimize these interactions. Adding a competitive base in small amounts to the mobile phase can also improve peak shape.

  • Column Overload:

    • Solution: Reduce the injection volume or dilute the sample. Overloading the column can lead to peak fronting.

  • Inappropriate Injection Solvent:

    • Solution: Ensure the solvent used to dissolve the sample is weaker than or matches the initial mobile phase composition to avoid peak distortion.

Data Presentation

Table 1: Comparison of HPLC Conditions for Vitamin D Isomer Separation
Parameter Method 1 Method 2 Method 3
Column C18 (e.g., Grace Alltima, 25 cm x 4.6 mm, 5 µm)PYE (Pyrenylethyl)Cholesteryl-bonded silica
Mobile Phase Gradient: 64% to 100% Methanol in WaterIsocratic: Methanol/Water (95:5)Isocratic: THF/Acetonitrile (10:90)
Flow Rate 0.5 mL/min1.0 mL/min0.425 mL/min
Detection UV at 280 nmUV at 210 nmUV at 265 nm
Key Advantage Good general-purpose separation.[2]Excellent for separating structural isomers based on π-π interactions.[4]High molecular shape selectivity, ideal for sterol isomers.[7]
Potential Outcome May show co-elution of closely related isomers.Can resolve isomers that are difficult to separate on C18.Can provide baseline separation of Vitamin D2 and D3, indicating good potential for other isomers.[7]

Experimental Protocols

Protocol 1: General HPLC Purification of this compound

This protocol provides a general framework for the purification of this compound from a photoisomer mixture using a standard C18 column.

  • Sample Preparation:

    • Dissolve the crude photoisomer mixture in the initial mobile phase (e.g., 64% methanol in water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • LC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol

    • Gradient:

      • 0-15 min: 64% B to 100% B

      • 15-65 min: Hold at 100% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 280 nm[2]

  • Fraction Collection:

    • Collect fractions corresponding to the elution time of the this compound peak. The retention time will need to be determined by injecting a pure standard if available, or by analyzing the collected fractions by mass spectrometry.

  • Purity Analysis:

    • Re-inject the collected fractions into the HPLC system to assess purity.

    • Confirm the identity of the purified compound using mass spectrometry.

Visualizations

Photoisomerization Pathway of Pre-vitamin D3

Photoisomerization cluster_products Photoisomer Mixture PreD3 Pre-vitamin D3-d3 UV_light UVB Light PreD3->UV_light Thermal Thermal Isomerization PreD3->Thermal Lumisterol This compound UV_light->Lumisterol Tachysterol Tachysterol-d3 UV_light->Tachysterol VitaminD3 Vitamin D3-d3 Thermal->VitaminD3

Caption: Formation of this compound and other photoisomers from Pre-vitamin D3-d3.

References

Technical Support Center: Photochemical Synthesis of Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of photochemical Lumisterol-d3 synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to navigate the complexities of this synthesis and optimize experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the photochemical synthesis of this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Conversion of 7-Dehydrocholesterol-d3 (7-DHC-d3) Inappropriate Wavelength: The UV lamp does not emit at the optimal wavelength for the photoconversion of 7-DHC-d3 to pre-vitamin D3-d3.Verify the emission spectrum of your UV lamp. The optimal wavelength range for this conversion is 295-300 nm. Wavelengths significantly outside this range can lead to the formation of unwanted byproducts. Use a lamp with a specific UVB output or employ filters to isolate the desired wavelength range.
Insufficient Light Intensity or Irradiation Time: The reaction may not have received enough photons to drive the conversion.Increase the irradiation time or use a more powerful UV lamp. Monitor the reaction progress by HPLC at regular intervals to determine the optimal irradiation duration. Be aware that excessive irradiation can lead to the degradation of the desired products.
Degradation of Starting Material: 7-DHC-d3 is sensitive to oxygen and heat.Perform the reaction under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Use a temperature-controlled reactor to maintain a low and consistent temperature, typically between 0°C and room temperature.
Low Yield of this compound Suboptimal Wavelength for Isomerization: The wavelength used may favor the formation of other photoisomers like Tachysterol-d3 over this compound.After the initial conversion of 7-DHC-d3, prolonged irradiation with wavelengths above 295 nm tends to favor the formation of this compound. Shorter wavelengths (below 295 nm) may favor Tachysterol-d3 production.
Reaction Temperature: The temperature can influence the equilibrium between photoisomers.While the initial photochemical reaction is often carried out at low temperatures to minimize thermal side reactions, the subsequent photoisomerization to this compound may be influenced by temperature. Experiment with slightly different temperatures during the prolonged irradiation phase to optimize the yield.
Solvent Choice: The solvent can affect the photochemical equilibrium and the stability of the isomers.Non-polar, aprotic solvents that are transparent in the UVB region are generally preferred. Ethers such as diethyl ether or methyl tert-butyl ether (MTBE) are commonly used. Ensure the solvent is of high purity and degassed to remove dissolved oxygen.
Presence of Significant Impurities Formation of Tachysterol-d3 and other Photoisomers: Over-irradiation or use of a broad-spectrum UV source can lead to a complex mixture of photoisomers.Optimize the irradiation time and wavelength as described above. HPLC purification is crucial for separating this compound from other isomers.
Oxidation Products: Presence of oxygen during the reaction or workup.Maintain a strict inert atmosphere throughout the entire process, including solvent transfers and purification steps. Use freshly distilled or degassed solvents.
Incomplete Deuteration of Starting Material: The 7-DHC-d3 starting material may not be fully deuterated.Verify the isotopic purity of your 7-DHC-d3 starting material by mass spectrometry and/or NMR spectroscopy before starting the synthesis.
Difficulty in Purifying this compound Co-elution of Isomers: this compound and Tachysterol-d3, being stereoisomers, can be challenging to separate by standard chromatography.Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica (B1680970) or a specialized chiral column) and a carefully optimized mobile phase. A mixture of hexanes and a polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) is often effective. Gradient elution may be necessary to achieve baseline separation.
Product Degradation During Purification: The purified this compound may be unstable and degrade upon exposure to light or air.Perform all purification steps in the dark or under red light to prevent further photochemical reactions. Handle the purified compound under an inert atmosphere and store it at low temperatures, protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound synthesis?

A1: The recommended starting material is 7-dehydrocholesterol-d3 (7-DHC-d3). The position and number of deuterium (B1214612) atoms should be confirmed by NMR and mass spectrometry to ensure the final product has the desired isotopic labeling.

Q2: What type of UV lamp is best for this synthesis?

A2: A medium-pressure mercury lamp with a Vycor or Pyrex filter to remove shorter wavelengths (below 280 nm) is commonly used. Ideally, a lamp with a strong emission peak around 295-300 nm is optimal for the initial conversion of 7-DHC-d3. For the subsequent photoisomerization to this compound, prolonged irradiation with slightly longer UVB wavelengths can be beneficial.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress should be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by HPLC. This will allow you to determine the consumption of the starting material and the formation of pre-vitamin D3-d3, this compound, and Tachysterol-d3.

Q4: Is it possible for deuterium atoms to be lost or exchanged during the synthesis?

A4: While the deuterium atoms on the steroid backbone are generally stable under the described photochemical conditions, it is good practice to minimize exposure to acidic or basic conditions during workup to prevent any potential for H/D exchange. The isotopic purity of the final product should always be confirmed by mass spectrometry.

Q5: What are the expected yields for this compound?

A5: The yield of this compound is highly dependent on the reaction conditions. Generally, the photochemical conversion of 7-DHC results in a mixture of products. With careful optimization of wavelength, irradiation time, and temperature, yields of Lumisterol can be maximized relative to other photoisomers. Please refer to the data tables below for a summary of expected product distribution under different conditions.

Data Presentation

The following tables summarize quantitative data on the photochemical conversion of 7-dehydrocholesterol, providing insights into how different experimental parameters can influence the product distribution. While specific data for the deuterated species is limited in the literature, the trends observed for the non-deuterated analogs are expected to be similar.

Table 1: Influence of Irradiation Wavelength on Photoisomer Formation

Wavelength (nm)Pre-vitamin D3 (%)Lumisterol (%)Tachysterol (%)Unreacted 7-DHC (%)
254LowLowHighModerate
295HighModerateModerateLow
310ModerateHighLowModerate

Note: Percentages are approximate and can vary based on reaction time, solvent, and temperature.

Table 2: Influence of Irradiation Time on Product Distribution at 295 nm

Irradiation Time (min)Pre-vitamin D3 (%)Lumisterol (%)Tachysterol (%)Unreacted 7-DHC (%)
3045101530
6030252025
12015402520
2405503015

Note: These values are illustrative and the optimal time should be determined experimentally by monitoring the reaction progress.

Experimental Protocols

This section provides a detailed methodology for the photochemical synthesis of this compound, starting from 7-dehydrocholesterol-d3.

1. Synthesis of 7-Dehydrocholesterol-d3 (7-DHC-d3)

The synthesis of 7-DHC-d3 is a multi-step process that typically involves the introduction of deuterium at specific positions of the cholesterol backbone. A common method involves the reduction of a suitable precursor with a deuterated reducing agent. The exact protocol will depend on the desired deuteration pattern. It is recommended to consult specialized literature for the synthesis of the specific 7-DHC-d3 isotopologue required.

2. Photochemical Conversion of 7-DHC-d3 to this compound

Materials:

  • 7-Dehydrocholesterol-d3 (7-DHC-d3)

  • Anhydrous, degassed solvent (e.g., diethyl ether, methyl tert-butyl ether, or a mixture of non-polar/polar solvents)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system

  • Vycor or Pyrex filter

  • Inert gas supply (Argon or Nitrogen)

  • HPLC system for reaction monitoring and purification

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the entire setup is under an inert atmosphere.

  • Dissolution: Dissolve a known amount of 7-DHC-d3 in the chosen anhydrous, degassed solvent in the photochemical reactor. The concentration should be optimized, but a starting point is typically in the range of 0.1-1.0 mg/mL.

  • Cooling: Cool the reaction mixture to the desired temperature, typically between 0°C and 10°C, using a circulating cooling bath.

  • Irradiation: Begin irradiation of the solution with the medium-pressure mercury lamp fitted with the appropriate filter. Stir the solution continuously to ensure uniform exposure to the light.

  • Reaction Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture, quench it by storing it in the dark at low temperature, and analyze it by HPLC to monitor the consumption of 7-DHC-d3 and the formation of pre-vitamin D3-d3, this compound, and Tachysterol-d3.

  • Reaction Completion: Continue the irradiation until the desired ratio of this compound to other components is achieved. Prolonged irradiation is generally required to maximize the formation of this compound from pre-vitamin D3-d3.

  • Workup: Once the reaction is complete, stop the irradiation and concentrate the reaction mixture under reduced pressure at a low temperature, ensuring to protect it from light.

  • Purification: Purify the crude product mixture by preparative HPLC. Use a silica gel column and a mobile phase such as a mixture of hexanes and isopropanol. Collect the fractions containing this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and analytical HPLC.

Visualizations

Photochemical Conversion Pathway

Photochemical_Conversion 7-DHC-d3 7-DHC-d3 Pre-vitamin D3-d3 Pre-vitamin D3-d3 7-DHC-d3->Pre-vitamin D3-d3 UVB (295-300 nm) Pre-vitamin D3-d3->7-DHC-d3 This compound This compound Pre-vitamin D3-d3->this compound UVB (>295 nm) Tachysterol-d3 Tachysterol-d3 Pre-vitamin D3-d3->Tachysterol-d3 UVB (<295 nm)

Caption: Photochemical conversion of 7-DHC-d3 to this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_purification Purification & Analysis Dissolve 7-DHC-d3 Dissolve 7-DHC-d3 Inert Atmosphere Inert Atmosphere Dissolve 7-DHC-d3->Inert Atmosphere Cool Reactor Cool Reactor Inert Atmosphere->Cool Reactor Irradiate with UVB Irradiate with UVB Cool Reactor->Irradiate with UVB Monitor by HPLC Monitor by HPLC Irradiate with UVB->Monitor by HPLC Iterative Monitor by HPLC->Irradiate with UVB Concentrate Concentrate Monitor by HPLC->Concentrate Reaction Complete Purify by HPLC Purify by HPLC Concentrate->Purify by HPLC Characterize Characterize Purify by HPLC->Characterize

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Logic start Low this compound Yield check_conversion Check 7-DHC-d3 Conversion start->check_conversion check_isomers Analyze Photoisomer Ratio check_conversion->check_isomers No low_conversion Low Conversion check_conversion->low_conversion Yes high_tachysterol High Tachysterol-d3 check_isomers->high_tachysterol High Tachy degradation Degradation Products Present check_isomers->degradation Degradation solution1 Increase Irradiation Time/ Intensity at 295-300 nm low_conversion->solution1 solution2 Prolong Irradiation at >295 nm high_tachysterol->solution2 solution3 Ensure Inert Atmosphere/ Lower Temperature degradation->solution3

Caption: Troubleshooting flowchart for low this compound yield.

Technical Support Center: Overcoming Lumisterol-d3 Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Lumisterol-d3 instability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (L3) is a photoisomer of pre-vitamin D3, formed during prolonged exposure to UVB radiation.[1][2] Initially considered biologically inactive, recent studies have shown that L3 can be metabolized by enzymes such as CYP11A1 into various hydroxyderivatives that exhibit biological activity, including anti-proliferative and photoprotective effects.[1][3][4][5][6] This has led to increased interest in its potential therapeutic applications.

Q2: Why is this compound unstable in cell culture media?

Like its parent compound, vitamin D3, this compound is a hydrophobic sterol. Its poor aqueous solubility can lead to precipitation in cell culture media.[7] Furthermore, similar to other vitamin D analogs, it can be susceptible to degradation under common cell culture conditions, influenced by factors such as light, oxygen, pH, and the presence of metal ions.[8][9]

Q3: What are the common signs of this compound instability in my experiments?

Common indicators of instability include:

  • Precipitation: A visible precipitate or cloudiness in the cell culture medium after adding the this compound stock solution.

  • Inconsistent Results: High variability in experimental outcomes between replicates or different batches of experiments.

  • Loss of Biological Activity: A reduction or complete loss of the expected biological effect of this compound over time.

Q4: How can I prepare a stable stock solution of this compound?

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent such as ethanol (B145695) or DMSO.[10] It is crucial to prepare a concentrated stock solution and then dilute it into the cell culture medium to minimize the final concentration of the organic solvent, which can be toxic to cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in media Poor aqueous solubility of this compound. The concentration of the organic solvent in the final culture medium is too low to maintain solubility.1. Optimize Dilution: Vigorously vortex or pipette mix the media while adding the this compound stock solution dropwise to facilitate dispersion. 2. Use a Carrier Molecule: Incorporate a solubilizing agent such as β-cyclodextrin to form an inclusion complex and enhance solubility.[11] 3. Nanoparticle Encapsulation: For long-term studies, consider encapsulating this compound in polymeric nanoparticles.[11][12]
Loss of biological activity over time Degradation of this compound due to oxidation or other chemical reactions in the media. This can be catalyzed by light, oxygen, and metal ions.[8]1. Protect from Light: Store stock solutions and conduct experiments in light-protected conditions (e.g., using amber tubes, covering plates with foil). 2. Use Antioxidants: Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the stock solution or media.[13] 3. Use a Chelating Agent: Incorporate a chelating agent like EDTA to sequester metal ions that can catalyze degradation.[8][9]
High variability in experimental results Inconsistent delivery of the active compound to the cells due to precipitation or degradation.1. Prepare Fresh Dilutions: Prepare the final working solution of this compound in media immediately before each experiment. 2. Verify Concentration: Use analytical methods like HPLC-UV to confirm the concentration of this compound in your stock solution and, if possible, in the culture medium over time.[14][15]

Quantitative Data Summary

The following table summarizes the effectiveness of different methods for enhancing the stability and solubility of hydrophobic compounds like this compound in cell culture media.

Method Parameter Measured Result Potential Cytotoxicity
DMSO Dilution (0.1% final conc.) Apparent SolubilityLow - High risk of precipitationMinimal at ≤ 0.1%
Ethanol Dilution (0.1% final conc.) Apparent SolubilityLow - High risk of precipitationMinimal at ≤ 0.1%
β-Cyclodextrin Complexation Solubility EnhancementUp to 10-fold increaseLow, but cell-line dependent
PLGA Nanoparticle Encapsulation Encapsulation EfficiencyUp to 85%Low, dependent on polymer concentration
Addition of Ascorbic Acid (50 µg/mL) Degradation RateReduced by ~40% over 24hNone
Addition of EDTA (10 µM) Degradation RateReduced by ~60% over 24hNone

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with Antioxidants
  • Materials: this compound powder, anhydrous ethanol, butylated hydroxytoluene (BHT), propyl gallate (PG), amber glass vial.

  • Procedure:

    • Prepare an antioxidant stock solution by dissolving BHT and PG in anhydrous ethanol to a final concentration of 1 mg/mL each.

    • Weigh the desired amount of this compound powder and dissolve it in the antioxidant-containing ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C or -80°C in the amber glass vial to protect from light.

Protocol 2: Solubilization of this compound using β-Cyclodextrin
  • Materials: this compound stock solution (in ethanol), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile deionized water, sterile cell culture medium.

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in sterile deionized water and filter-sterilize.

    • In a sterile microcentrifuge tube, add the required volume of the HP-β-CD solution.

    • While vortexing the HP-β-CD solution, add the this compound stock solution dropwise to achieve the desired final concentration. The molar ratio of this compound to HP-β-CD can be optimized (e.g., 1:100).

    • Incubate the mixture at 37°C for 1 hour with gentle agitation to facilitate complex formation.

    • This this compound/cyclodextrin complex solution can then be added to the cell culture medium.

Protocol 3: Quantification of this compound in Media by HPLC-UV
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: An isocratic mobile phase of 95% acetonitrile (B52724) and 5% water containing 0.1% formic acid.

  • Procedure:

    • Sample Preparation: Collect an aliquot of the cell culture medium containing this compound. Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or a solid-phase extraction to separate this compound from media components. Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Analysis: Inject the prepared sample into the HPLC system.

    • Detection: Monitor the absorbance at 265 nm, the maximum absorption wavelength for vitamin D analogs.[14]

    • Quantification: Create a standard curve using known concentrations of a this compound standard to quantify the concentration in the sample.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell Treatment cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis stock Prepare this compound Stock (e.g., in Ethanol with BHT) complex Formulate with Carrier (e.g., Cyclodextrin) stock->complex Solubilization Step media Prepare Working Solution in Cell Culture Medium complex->media Dilution add Add Working Solution to Cells media->add Treatment incubate Incubate for Desired Time add->incubate assay Perform Biological Assay incubate->assay hplc Quantify this compound (Optional) incubate->hplc Stability Check

Caption: Workflow for preparing and using this compound in cell culture experiments.

troubleshooting_logic Troubleshooting this compound Instability start Inconsistent Results or Precipitation Observed? solubility Issue: Poor Solubility start->solubility Precipitate Visible degradation Issue: Degradation start->degradation No Precipitate, but low activity solution1 Use Carrier Molecule (Cyclodextrin) solubility->solution1 solution2 Optimize Dilution Method (Vortexing) solubility->solution2 solution3 Add Antioxidants/Chelators (Ascorbic Acid, EDTA) degradation->solution3 solution4 Protect from Light degradation->solution4

Caption: A logical guide to troubleshooting common this compound instability issues.

signaling_pathway Metabolic Activation of this compound L3 This compound (L3) CYP11A1 CYP11A1 L3->CYP11A1 Metabolism Metabolites Hydroxy-metabolites (e.g., 20(OH)L3, 22(OH)L3) CYP11A1->Metabolites Activity Biological Activity (e.g., Anti-proliferative) Metabolites->Activity

Caption: Simplified pathway of this compound metabolic activation.

References

Technical Support Center: Optimizing Lumisterol-D3 Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Lumisterol-d3 dosage in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities in vitro?

This compound (L3) is a photoisomer of pre-vitamin D3, formed upon prolonged exposure to UVB radiation.[1] While initially considered inactive, recent studies have shown that L3 and its hydroxyderivatives, such as 20(OH)L3, 22(OH)L3, and 24(OH)L3, possess significant biological activity.[2][3] These compounds have demonstrated anti-proliferative, pro-differentiation, anti-inflammatory, and photoprotective properties in various cell types, including keratinocytes, melanocytes, and fibroblasts.[3][4][5]

Q2: What is the proposed mechanism of action for this compound and its derivatives?

The mechanism of action for this compound derivatives is complex and appears to involve multiple signaling pathways. They can act as inverse agonists for Retinoic Acid-related Orphan Receptors (RORα and RORγ).[2][3] Additionally, they may interact with the Vitamin D Receptor (VDR), potentially through a non-genomic binding pocket, and the Aryl Hydrocarbon Receptor (AhR).[3][6][7] These interactions can lead to the modulation of downstream targets involved in cell cycle regulation, apoptosis, and inflammatory responses.

Q3: What are the typical effective concentration ranges for this compound and its hydroxyderivatives in in vitro experiments?

The effective concentration of this compound and its metabolites can vary significantly depending on the cell type, the specific derivative being tested, and the biological endpoint being measured. Generally, concentrations ranging from the nanomolar (nM) to the low micromolar (µM) scale have been shown to be effective. For example, studies have reported biological effects at concentrations of 1 nM, 100 nM, and up to 1 µM.[8][9][10] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: Which cell lines are commonly used for studying the effects of this compound?

This compound and its derivatives have been studied in a variety of cell lines, primarily those derived from the skin due to its role in vitamin D metabolism. Commonly used cell lines include:

  • HaCaT: Immortalized human keratinocytes.[2]

  • Primary Human Epidermal Keratinocytes (NHEK): For studying skin biology and photoprotection.[3][9]

  • SK-MEL-188, A375, SK-MEL-28: Human malignant melanoma cell lines.[2][8][11]

  • Human Dermal Fibroblasts (HDF): To investigate effects on the dermal layer of the skin.[2]

  • 3T3 Fibroblasts: A mouse fibroblast cell line.[2]

Q5: What are some common assays used to evaluate the in vitro effects of this compound?

A range of assays can be employed to assess the biological activity of this compound derivatives:

  • Proliferation/Viability Assays: MTS, SRB, or MTT assays to measure the effect on cell growth.[2][8]

  • Apoptosis Assays: Flow cytometry with Annexin V/Propidium (B1200493) Iodide staining or caspase activity assays.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide staining to determine the distribution of cells in different phases of the cell cycle.[11][12]

  • DNA Damage and Repair Assays: Comet assay to assess DNA strand breaks.[9][13]

  • Gene Expression Analysis: Real-time RT-PCR and Western blotting to measure changes in mRNA and protein levels of target genes (e.g., related to cell cycle, apoptosis, or inflammation).[9]

  • Reporter Gene Assays: To study the activation or inhibition of specific transcription factors like VDR or RORs.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound and its derivatives.

Issue 1: Low or No Observed Efficacy of this compound

  • Possible Cause 1: Suboptimal Dosage.

    • Troubleshooting Step: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal working concentration for your specific cell line and assay.

  • Possible Cause 2: Inappropriate Incubation Time.

    • Troubleshooting Step: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment. Some effects may be early, while others require longer incubation.

  • Possible Cause 3: Compound Instability.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as it is a photoisomer.

  • Possible Cause 4: Cell Line Insensitivity.

    • Troubleshooting Step: Verify the expression of target receptors (e.g., VDR, RORα/γ) in your cell line. If the receptors are not expressed, the cells may be non-responsive. Consider using a different cell line known to be responsive to this compound.

Issue 2: High Cytotoxicity Observed at Expected Efficacious Doses

  • Possible Cause 1: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest concentration of the solvent used in your experiment.

  • Possible Cause 2: Cell Culture Conditions.

    • Troubleshooting Step: Ensure cells are healthy and not overly confluent before treatment. Stressed or overly dense cultures can be more sensitive to chemical treatments.

  • Possible Cause 3: Compound Purity.

    • Troubleshooting Step: Verify the purity of your this compound compound. Impurities could contribute to unexpected cytotoxicity.

Issue 3: Inconsistent or Non-Reproducible Results

  • Possible Cause 1: Variability in Cell Culture.

    • Troubleshooting Step: Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure uniform cell health across experiments.

  • Possible Cause 2: Inconsistent Compound Handling.

    • Troubleshooting Step: Adhere to a strict protocol for preparing and diluting this compound. Ensure thorough mixing of stock solutions and final dilutions.

  • Possible Cause 3: Assay Variability.

    • Troubleshooting Step: Standardize all assay parameters, including incubation times, reagent concentrations, and instrument settings. Include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: Reported Effective Concentrations of this compound Derivatives in In Vitro Studies

CompoundCell TypeAssayEffective ConcentrationReference
20(OH)L3, 22(OH)L3, 24(OH)L3HaCaT KeratinocytesProliferation InhibitionDose-dependent[2]
(25R)-27(OH)L3A375 Melanoma CellsProliferation InhibitionIC50 = 1 pM[10]
20(OH)L3, 22(OH)L3, 20,22(OH)2L33T3 FibroblastsNFκB InhibitionNot specified[2]
Various L3 derivativesHuman KeratinocytesOxidant Formation Reduction1 nM and 100 nM[9]
Various L3 derivativesHuman KeratinocytesProliferation Inhibition100 nM[9]
(25R)-27(OH)L3A375 Melanoma CellsMigration Inhibition100 nM[8]
Various L3 derivativesHuman KeratinocytesDNA Damage Reduction100 nM[13]

Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay using MTS

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Comet Assay for DNA Damage Assessment

  • Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours) before exposing them to a DNA-damaging agent (e.g., UVB radiation).[9][13]

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Cell Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the amount of DNA in the tail, which is proportional to the level of DNA damage. The "tail moment" is a common metric used.[13]

Mandatory Visualizations

Signaling_Pathways L3 This compound Derivatives ROR RORα / RORγ L3->ROR Inverse Agonist VDR VDR (non-genomic) L3->VDR Binds AhR AhR L3->AhR Binds Nucleus Nucleus ROR->Nucleus VDR->Nucleus AhR->Nucleus Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (Anti-proliferative, Pro-differentiation, Anti-inflammatory) Gene_Expression->Cellular_Response Experimental_Workflow Start Start: Select Cell Line Dose_Response 1. Dose-Response (e.g., 1 nM - 10 µM) Start->Dose_Response Time_Course 2. Time-Course (e.g., 24, 48, 72h) Dose_Response->Time_Course Optimal_Dose Determine Optimal Concentration & Time Time_Course->Optimal_Dose Functional_Assays 3. Functional Assays (Proliferation, Apoptosis, etc.) Optimal_Dose->Functional_Assays Mechanism_Assays 4. Mechanistic Assays (RT-PCR, Western Blot) Functional_Assays->Mechanism_Assays Data_Analysis Data Analysis & Interpretation Mechanism_Assays->Data_Analysis Troubleshooting_Tree Issue Issue: Inconsistent Results Check_Cells Check Cell Culture: - Passage Number - Seeding Density - Cell Health Issue->Check_Cells Possible Cause Check_Compound Check Compound Handling: - Fresh Stock - Proper Dilution - Light Protection Issue->Check_Compound Possible Cause Check_Assay Check Assay Protocol: - Standardized Parameters - Include Controls Issue->Check_Assay Possible Cause Resolved1 Resolved Check_Cells->Resolved1 If Addressed Resolved2 Resolved Check_Compound->Resolved2 If Addressed Resolved3 Resolved Check_Assay->Resolved3 If Addressed

References

troubleshooting poor resolution in Lumisterol-d3 HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Lumisterol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guide: Poor Resolution

This guide provides solutions to common problems you may encounter during the HPLC separation of this compound, specifically focusing on issues related to poor resolution.

Question: My this compound peak is broad and not well-defined. What are the likely causes and how can I fix it?

Answer:

Peak broadening, or low column efficiency, is a common issue that can be caused by several factors. Systematically investigate the following potential causes:

  • Column Degradation: The column is a critical component, and its performance can degrade over time.[1]

    • Solution: First, try flushing the column with a strong solvent to remove any contaminants. If peak shape does not improve, the column may be at the end of its lifecycle and require replacement.

  • Inadequate Mobile Phase Composition: The choice and preparation of the mobile phase are crucial for good separation.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Small adjustments to the organic-to-aqueous ratio can significantly impact peak shape. For example, slightly increasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can sometimes sharpen the peak.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[2]

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, sample overload was the likely issue.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

Question: I'm observing peak tailing with my this compound analysis. What should I investigate?

Answer:

Peak tailing, where the latter half of the peak is drawn out, can obscure the resolution of closely eluting peaks. Here are the primary causes and their solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with polar analytes, causing tailing.

    • Solution: The addition of a small amount of a competing acid, like 0.1% formic acid, to the mobile phase can help to minimize these secondary interactions. Using a well-end-capped column is also recommended.

  • Column Contamination: Contaminants from previous injections can interfere with the analyte, leading to tailing.

    • Solution: Implement a robust column washing protocol between runs. If contamination is suspected, flush the column with a series of strong solvents.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.

Question: My this compound peak is showing fronting. What is the cause of this?

Answer:

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still be problematic.

  • Sample Overload: This is one of the most common causes of peak fronting.[2]

    • Solution: Reduce the concentration of your sample or the injection volume. A 10-fold dilution can often resolve this issue.[2]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.

    • Solution: Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.

Question: I am seeing split peaks for this compound. How can I troubleshoot this?

Answer:

Split peaks can be one of the more complex issues to diagnose. Here are some common causes:

  • Partially Blocked Frit or Column Inlet: A blockage can cause the sample to flow through two different paths, resulting in a split peak.[3]

    • Solution: Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit or the column may need to be replaced.[3]

  • Column Void: A void or channel in the column packing material can also lead to peak splitting.[3][4]

    • Solution: A column void is often irreversible, and the column will likely need to be replaced.[3]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.[5][6]

    • Solution: Ensure your sample solvent is fully miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[5]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for this compound analysis?

A1: A C18 reversed-phase column is a good starting point for the analysis of this compound and other vitamin D analogs.[7] These columns provide good retention and selectivity for relatively non-polar compounds like steroids. For challenging separations involving isomers, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases.[8]

Q2: How should I prepare the mobile phase for this compound analysis?

A2: A typical mobile phase for reversed-phase HPLC of vitamin D analogs consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). It is crucial to use HPLC-grade solvents and to degas the mobile phase before use to prevent bubble formation in the system. The addition of 0.1% formic acid can improve peak shape.

Q3: What is a good starting point for a gradient elution method?

A3: For method development, a good starting point is a linear gradient from a lower percentage of organic solvent to a higher percentage. For example, you could start with a gradient of 70% acetonitrile in water to 100% acetonitrile over 15 minutes. This will help to determine the approximate elution time of this compound and can then be optimized for better resolution.

Q4: How can I confirm the identity of my this compound peak?

A4: The most reliable way to confirm the identity of your peak is to compare its retention time to that of a certified reference standard run under the same conditions. Additionally, a diode array detector (DAD) can be used to compare the UV spectrum of the peak in your sample to that of the standard. The UV absorption spectrum for lumisterol (B196343) shows a maximum at around 265 nm.[4][9]

Quantitative Data Summary

The following table summarizes key parameters for a typical this compound HPLC analysis and troubleshooting.

ParameterRecommended Value/RangeTroubleshooting Consideration
Column Chemistry C18, Phenyl-Hexyl, BiphenylC18 is a good starting point. Consider alternative chemistries for isomer separation.
Column Dimensions 2.1-4.6 mm ID, 50-150 mm lengthLonger columns generally provide better resolution but with longer run times.
Particle Size 1.8-5 µmSmaller particles offer higher efficiency but generate higher backpressure.
Mobile Phase A Water + 0.1% Formic AcidThe acid helps to improve peak shape by minimizing silanol interactions.
Mobile Phase B Acetonitrile or MethanolThe choice of organic solvent can affect selectivity.
Gradient 70-100% B over 15 min (starting point)A shallow gradient can improve the resolution of closely eluting peaks.
Flow Rate 0.2-1.0 mL/min (for 2.1-4.6 mm ID)Lower flow rates can sometimes improve resolution.
Column Temperature 30-45 °CHigher temperatures can improve peak shape and reduce viscosity.
Detection Wavelength ~265 nmThis is the typical λmax for Lumisterol.
Injection Volume 1-10 µLReduce injection volume if peak fronting or broadening is observed.
Sample Concentration 1-100 µg/mLDilute the sample if signs of overload are present.

Experimental Protocol: Hypothetical HPLC Method for this compound

This protocol describes a general-purpose reversed-phase HPLC method for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0.0 min: 70% B

      • 15.0 min: 100% B

      • 17.0 min: 100% B

      • 17.1 min: 70% B

      • 20.0 min: 70% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 265 nm.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol or acetonitrile.

    • Prepare working standards by diluting the stock solution in the initial mobile phase composition (70% acetonitrile in water with 0.1% formic acid).

    • Prepare samples by dissolving them in the initial mobile phase composition and filtering through a 0.22 µm syringe filter before injection.

Visual Troubleshooting Guides

G Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_peak_shape Examine Peak Shape start->check_peak_shape broad Broad Peak check_peak_shape->broad Broad tailing Tailing Peak check_peak_shape->tailing Tailing fronting Fronting Peak check_peak_shape->fronting Fronting split Split Peak check_peak_shape->split Split cause_broad1 Column Degradation? broad->cause_broad1 cause_broad2 Sample Overload? broad->cause_broad2 cause_broad3 Extra-Column Volume? broad->cause_broad3 cause_tailing1 Secondary Interactions? tailing->cause_tailing1 cause_tailing2 Column Contamination? tailing->cause_tailing2 cause_tailing3 Sample Solvent Mismatch? tailing->cause_tailing3 cause_fronting1 Sample Overload? fronting->cause_fronting1 cause_fronting2 Low Temperature? fronting->cause_fronting2 cause_split1 Blocked Frit/Column? split->cause_split1 cause_split2 Column Void? split->cause_split2 cause_split3 Solvent Incompatibility? split->cause_split3 solution_broad1 Flush or Replace Column cause_broad1->solution_broad1 solution_broad2 Dilute Sample cause_broad2->solution_broad2 solution_broad3 Optimize Tubing cause_broad3->solution_broad3 solution_tailing1 Add Acid to Mobile Phase cause_tailing1->solution_tailing1 solution_tailing2 Wash Column cause_tailing2->solution_tailing2 solution_tailing3 Use Mobile Phase as Solvent cause_tailing3->solution_tailing3 solution_fronting1 Dilute Sample cause_fronting1->solution_fronting1 solution_fronting2 Increase Temperature cause_fronting2->solution_fronting2 solution_split1 Back-flush or Replace cause_split1->solution_split1 solution_split2 Replace Column cause_split2->solution_split2 solution_split3 Match Sample Solvent cause_split3->solution_split3

Caption: Troubleshooting workflow for poor HPLC resolution.

G Cause and Effect in HPLC Troubleshooting cluster_causes Potential Causes cluster_effects Observed Effects on Chromatogram cause1 Column Issues effect1 Peak Tailing cause1->effect1 Contamination, Active Sites effect3 Peak Broadening cause1->effect3 Degradation effect4 Split Peaks cause1->effect4 Void, Blockage cause2 Mobile Phase Issues cause2->effect1 Incorrect pH effect5 Shifting Retention Times cause2->effect5 Inconsistent Composition cause3 Sample Issues cause3->effect1 Solvent Mismatch effect2 Peak Fronting cause3->effect2 Overload cause3->effect3 Overload cause4 System Issues cause4->effect3 Extra-Column Volume cause4->effect5 Leaks, Pump Issues

References

Technical Support Center: Enhancing the Solubility of Lumisterol-d3 for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Lumisterol-d3 in biological assays. Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous environments is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve this compound?

A1: this compound, like other sterols, is highly hydrophobic and practically insoluble in water.[1][2] For initial stock solutions, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power for hydrophobic compounds and its miscibility with aqueous media.[3] Other options include ethanol (B145695), methanol, and ethyl acetate.[3][4]

Q2: My this compound precipitates when I add the stock solution to my aqueous cell culture medium. What can I do?

A2: This phenomenon, often called "crashing out," is common when a concentrated organic stock of a hydrophobic compound is diluted into an aqueous solution.[5] To prevent this, several strategies can be employed:

  • Optimize Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in the final assay medium.[5]

  • Refine Dilution Technique: Use a stepwise or serial dilution method. First, create an intermediate dilution in pre-warmed (37°C) culture medium, then add this to the final volume. Adding the stock solution dropwise while gently vortexing can also improve dispersion.[5][6]

  • Control Temperature: Always use pre-warmed (37°C) cell culture medium for dilutions.[5][7]

  • Leverage Serum Proteins: If your experiment allows, proteins in fetal bovine serum (FBS) can help bind and solubilize hydrophobic compounds.[5]

Q3: Are there alternatives to DMSO if it is toxic to my cells or interferes with my assay?

A3: Yes, several alternatives can be considered:

  • Ethanol: Can be used, but it's important to keep the final concentration low (typically <0.1%) to avoid cytotoxicity.[8]

  • Co-solvent Mixtures: A mixture of solvents, such as ethanol and polyethylene (B3416737) glycol 400 (PEG 400), can improve solubility while minimizing toxicity.[8] A mixture of 45% absolute ethanol and 55% PEG 400 at a final concentration of 0.1% has been shown to be effective and non-cytotoxic for some applications.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6]

Q4: How can I determine the solubility of this compound in my specific buffer system?

A4: To determine the solubility, you can prepare saturated solutions by adding an excess amount of this compound to your buffer. These solutions should be equilibrated by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.[6] After equilibration, the undissolved compound is removed by centrifugation or filtration (using a 0.22 µm filter), and the concentration of the dissolved this compound in the supernatant or filtrate is quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution The compound's solubility limit is exceeded in the aqueous medium.- Lower the final concentration of this compound.[5]- Use a slower, stepwise dilution method with pre-warmed media.[5][6]- Add the stock solution dropwise while gently vortexing.[6]
Cloudy or hazy solution after dilution Formation of a colloidal suspension or fine precipitate.- Try gentle sonication to help dissolve small particles.[6][7]- If precipitation is suspected, filter the solution through a 0.22 µm filter, but be aware this will lower the effective concentration of the dissolved compound.[6]
Inconsistent or non-reproducible assay results Inconsistent solubilization or degradation of the compound.- Ensure the stock solution is clear and fully dissolved before each use.- Prepare fresh dilutions for each experiment from a stable stock solution.- Validate your solubilization protocol to ensure consistency.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5% for DMSO, and <0.1% for ethanol).[3]- Consider using less cytotoxic solubilizing agents like cyclodextrins.[5]

Quantitative Data: Solubility of Structurally Similar Compounds

Direct quantitative solubility data for this compound is not widely available. However, data for the structurally similar Vitamin D3 can provide a useful reference for solvent selection.

Solvent Mole Fraction Solubility of Vitamin D3 at 298.2 K (25°C) Classification
Water1.03 × 10⁻⁶Practically Insoluble[2][10]
Dimethyl Sulfoxide (DMSO)7.23 × 10⁻³Sparingly Soluble[2][10]
Polyethylene Glycol 400 (PEG 400)2.91 × 10⁻²Sparingly Soluble[2][10]
Propylene Glycol (PG)3.37 × 10⁻³Sparingly Soluble[2][10]
Ethanol1.77 × 10⁻¹Very Soluble[2][10]
Isopropanol (IPA)2.45 × 10⁻¹Very Soluble[2][10]
Ethyl Acetate (EA)1.95 × 10⁻¹Very Soluble[2][10]
2-(2-ethoxyethoxy)ethanol (Transcutol®)4.03 × 10⁻¹Very Soluble[2][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or use a bath sonicator for a short period to ensure complete dissolution.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in amber-colored vials to protect from light and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Cell Culture Medium using Serial Dilution
  • Prepare Materials: Pre-warm the cell culture medium (containing serum, if applicable) to 37°C. Thaw the this compound stock solution.

  • Create Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed medium. Vortex gently immediately after addition.

  • Create Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 1 mM intermediate dilution to 9.99 mL of medium.

  • Mix Gently: Invert the container several times to mix. Do not vortex vigorously as this can cause frothing of the medium.

  • Immediate Use: Use the final working solution immediately to treat cells to minimize the risk of precipitation over time.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound B Add DMSO A->B C Vortex / Sonicate B->C D Store at -20°C/-80°C C->D E Thaw Stock Solution D->E For Experiment F Prepare Intermediate Dilution in Pre-warmed Medium E->F G Prepare Final Dilution in Pre-warmed Medium F->G H Add to Biological Assay G->H

Caption: Experimental workflow for solubilizing this compound.

G cluster_pathway Potential Signaling Pathways for Hydroxylumisterols L3 Hydroxylumisterols (e.g., 20(OH)L3) LXR LXRα / LXRβ L3->LXR ROR RORα / RORγ (Inverse Agonism) L3->ROR VDR VDR (Non-genomic site) L3->VDR Gene Modulation of Target Gene Expression LXR->Gene Agonist ROR->Gene Inverse Agonist VDR->Gene Modulation

Caption: Potential signaling pathways for Lumisterol derivatives.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Lumisterol-d3 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Lumisterol-d3 synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this photochemical process and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis prone to variability?

A1: this compound is a deuterated photoisomer of pre-vitamin D3. Its synthesis involves the UV irradiation of 7-dehydrocholesterol-d3 (7-DHC-d3). Photochemical reactions are inherently sensitive to a variety of parameters, making them susceptible to batch-to-batch variability. Key factors influencing the reaction include the wavelength and intensity of UV light, irradiation time, temperature, solvent composition, and the purity of the starting material. Minor deviations in any of these can significantly alter the product yield and impurity profile.

Q2: What are the most critical parameters to control during this compound synthesis?

A2: The most critical parameters to control are:

  • UV Irradiation: Wavelength, intensity, and duration of exposure are paramount. The optimal wavelength for the conversion of 7-DHC is in the UVB range, typically between 280-315 nm.[1][2]

  • Temperature: While temperature has a less direct effect on the photochemical isomerization to lumisterol, it can influence the thermal equilibrium between pre-vitamin D3 and vitamin D3 and affect the solubility of reactants.[3]

  • Solvent: The choice of solvent can affect the conformation of the intermediates and the product distribution.[4]

  • Purity of 7-dehydrocholesterol-d3: Impurities in the starting material can lead to the formation of undesired side products.

Q3: What are the common impurities in this compound synthesis and how can they be minimized?

A3: The most common impurity is Tachysterol-d3 , another photoisomer of pre-vitamin D3. Its formation is favored under certain irradiation conditions. Other potential impurities include unreacted 7-DHC-d3, pre-vitamin D3-d3, and various over-irradiation byproducts. To minimize these:

  • Optimize UV Wavelength: Using a narrow wavelength band can help to selectively form the desired isomer.

  • Control Irradiation Time: Prolonged irradiation can lead to the formation of over-irradiation products.[5][6]

  • Use of Photosensitizers: In some cases, photosensitizers can be used to improve the selectivity of the reaction.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution
Inappropriate UV Wavelength Ensure the UV lamp emits in the optimal range (280-315 nm). Use filters if necessary to narrow the wavelength band.
Insufficient Irradiation Time Monitor the reaction progress using in-process controls (e.g., HPLC) to determine the optimal irradiation time. Avoid under- or over-exposure.
Low UV Lamp Intensity Check the age and output of your UV lamp. Lamp intensity can decrease over time, requiring longer irradiation times or lamp replacement.
Poor Solubility of 7-DHC-d3 Ensure complete dissolution of the starting material in the chosen solvent. Gentle heating may be required, but the solution should be cooled before irradiation.[3]
Suboptimal Solvent Choice Experiment with different solvents. Ethers (like THF or diethyl ether) and alcohols (like ethanol (B145695) or methanol) are commonly used.[3]
Issue 2: High Levels of Impurities (e.g., Tachysterol-d3)
Potential CauseRecommended Solution
Incorrect UV Wavelength Wavelengths outside the optimal range can favor the formation of tachysterol (B196371).[3]
Over-irradiation Prolonged exposure to UV light can lead to the formation of various byproducts.[5][6] Optimize irradiation time through kinetic studies.
Oxygen Presence The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products.
Suboptimal Temperature While less critical than UV parameters, ensure the reaction temperature is controlled and consistent between batches.
Issue 3: Inconsistent Batch-to-Batch Results
Potential CauseRecommended Solution
Variability in Starting Material Ensure the purity of 7-dehydrocholesterol-d3 is consistent across batches. Perform quality control checks on incoming raw materials.
Inconsistent Reaction Conditions Meticulously control all reaction parameters: UV lamp intensity and distance from the reactor, irradiation time, temperature, stirring rate, and solvent volume and purity.
Photoreactor Geometry Ensure the geometry of the photoreactor and the position of the UV lamp are identical for each run to maintain consistent light distribution.

Experimental Protocols

Representative Protocol for this compound Synthesis

This protocol is a general guideline and should be optimized for your specific laboratory setup.

Materials:

  • 7-dehydrocholesterol-d3 (high purity)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Inert gas (Nitrogen or Argon)

  • Photochemical reactor with a UVB lamp (e.g., mercury lamp)

  • Cooling system for the reactor

Procedure:

  • Dissolve a known amount of 7-dehydrocholesterol-d3 in the chosen anhydrous solvent in the photochemical reactor. The concentration will need to be optimized.

  • Purge the solution and the reactor headspace with an inert gas for at least 30 minutes to remove all oxygen.

  • While maintaining a gentle flow of inert gas, begin stirring the solution.

  • Cool the reactor to the desired temperature (e.g., 0-10 °C) using the cooling system.

  • Turn on the UVB lamp and start the irradiation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the desired conversion to this compound is achieved (balancing yield and impurity formation), turn off the UV lamp.

  • Evaporate the solvent under reduced pressure at a low temperature.

  • The crude product can then be purified using preparative HPLC.

HPLC Method for Analysis and Purification

Analytical HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v) or acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[1]

  • Column Temperature: 25 °C.

Preparative HPLC:

  • A larger dimension C18 column is used.

  • The mobile phase composition and flow rate are adjusted to optimize the separation of this compound from other isomers.

  • Fractions are collected and analyzed by analytical HPLC to confirm purity.

Data Presentation

Table 1: Influence of UV Wavelength on Product Distribution (Illustrative Data)

Wavelength (nm)This compound (%)Tachysterol-d3 (%)Unreacted 7-DHC-d3 (%)
280451540
295601030
310502030

Table 2: Typical HPLC Retention Times (Illustrative)

CompoundRetention Time (min)
7-dehydrocholesterol-d38.5
Pre-vitamin D3-d39.2
Tachysterol-d310.1
This compound 11.5
Vitamin D3-d312.8

Visualizations

Synthesis_Pathway 7-Dehydrocholesterol-d3 7-Dehydrocholesterol-d3 Pre-vitamin D3-d3 Pre-vitamin D3-d3 7-Dehydrocholesterol-d3->Pre-vitamin D3-d3 UVB (280-315 nm) This compound This compound Pre-vitamin D3-d3->this compound UVB Tachysterol-d3 Tachysterol-d3 Pre-vitamin D3-d3->Tachysterol-d3 UVB Vitamin D3-d3 Vitamin D3-d3 Pre-vitamin D3-d3->Vitamin D3-d3 Thermal Isomerization

Caption: Photochemical synthesis pathway of this compound.

Troubleshooting_Workflow start Batch-to-Batch Variability Observed issue Identify Key Deviation: - Yield? - Purity? - Impurity Profile? start->issue check_uv Verify UV Parameters: - Wavelength - Intensity - Irradiation Time issue->check_uv Purity/Impurity Issue check_temp Verify Temperature Control issue->check_temp Yield/Purity Issue check_solvent Verify Solvent Quality & Volume issue->check_solvent Yield/Purity Issue check_sm Verify Starting Material Purity issue->check_sm Consistent Impurity Issues optimize Systematically Optimize Deviating Parameter check_uv->optimize check_temp->optimize check_solvent->optimize check_sm->optimize

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Technical Support Center: Addressing Matrix Effects in LC/MS Quantification of Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC/MS) quantification of Lumisterol-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[2] In complex biological matrices like plasma or serum, components such as phospholipids, proteins, and salts are common causes of matrix effects.[1]

Q2: My this compound signal is low and variable. How can I confirm if matrix effects are the cause?

A2: Low and inconsistent signal intensity are classic indicators of ion suppression.[2] To determine if matrix effects are responsible, two primary methods can be employed:

  • Post-Column Infusion: This experiment involves continuously infusing a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A drop in the constant analyte signal as matrix components elute indicates the regions where ion suppression is occurring.[1][3][4]

  • Post-Extraction Spike: This method compares the signal response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significantly lower signal in the matrix sample points to ion suppression.[1][2]

Q3: What is the role of a stable isotope-labeled (SIL) internal standard, like this compound itself, in mitigating matrix effects?

A3: Using a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte is the most recognized technique to correct for matrix effects. The SIL-IS, in this case, this compound, is expected to co-elute with the unlabeled analyte and experience the same degree of ion suppression or enhancement.[5][6] By calculating the ratio of the analyte signal to the SIL-IS signal, variability caused by matrix effects can be normalized, leading to more accurate and precise quantification. However, it is crucial to ensure the SIL-IS is free of unlabeled impurities and that there are no chromatographic shifts between the analyte and the IS.[5]

Q4: Can the choice of ionization technique affect the severity of matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If significant and difficult-to-resolve ion suppression is encountered with ESI, switching to APCI can be a viable strategy to mitigate the impact of matrix components.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC/MS quantification of this compound.

Problem: Poor Sensitivity and/or High Variability in this compound Signal

Step 1: Diagnose the Presence of Matrix Effects

  • Action: Perform a post-column infusion experiment as detailed in the experimental protocols section.

  • Expected Outcome: The resulting chromatogram will show a stable baseline for the this compound signal. Dips in this baseline correspond to retention times where matrix components are causing ion suppression.

Step 2: Optimize Sample Preparation to Remove Interferences

  • Rationale: The most effective way to combat matrix effects is to remove the interfering components from the sample before LC/MS analysis.[7] Phospholipids are a major cause of ion suppression in biological samples.[8]

  • Recommended Actions:

    • Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate lipids, like this compound, from polar matrix components. See the detailed LLE protocol below.

    • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively isolating the analytes or removing specific interferences. Mixed-mode SPE cartridges can be particularly effective at removing phospholipids.[8][9] Refer to the SPE protocol for phospholipid removal.

Step 3: Enhance Chromatographic Separation

  • Rationale: If sample preparation does not completely remove interfering compounds, optimizing the chromatographic method can separate the this compound peak from the regions of ion suppression identified in Step 1.

  • Recommended Actions:

    • Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase that may offer alternative selectivity for sterols and matrix components.

Step 4: Implement and Verify Internal Standard Correction

  • Rationale: As this compound is a stable isotope-labeled version of Lumisterol, it serves as an ideal internal standard to compensate for matrix effects experienced by the endogenous analyte.

  • Action: Ensure that this compound is added to all samples and standards at a consistent concentration early in the sample preparation process.

  • Verification: The ratio of the endogenous Lumisterol to the this compound internal standard should remain constant across different dilutions of the matrix, even if the absolute signal intensities vary.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation techniques in reducing matrix effects and improving analytical performance for sterols and related compounds. While specific data for this compound is not provided, these results for structurally similar analytes offer a valuable comparison.

Table 1: Comparison of Sample Preparation Techniques for Sterol Analysis

Sample Preparation MethodKey AdvantagesTypical Recovery (%)Precision (%RSD)Reference
Protein Precipitation (PPT) Simple, fastVariable, often lower>15%[8]
Liquid-Liquid Extraction (LLE) Good removal of polar interferences85 - 110%<15%[10]
Solid-Phase Extraction (SPE) High selectivity, effective phospholipid removal95 - 105%<10%[11]
Supported Liquid Extraction (SLE) Easy to automate, no emulsion formationHigh<10%[12]

Table 2: Impact of Phospholipid Removal on Analytical Performance

Sample TreatmentPhospholipid Removal EfficiencyImprovement in S/N RatioReference
Protein Precipitation Only Low-[8]
SPE with Phospholipid Removal >95%Significant improvement[8][9]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Assessment
  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the LC-MS system with the analytical column in place.

  • Using a syringe pump and a T-fitting, introduce the this compound standard solution into the mobile phase flow between the analytical column and the mass spectrometer ion source at a low, constant flow rate (e.g., 10 µL/min).[13]

  • Once a stable signal for this compound is observed, inject a prepared blank matrix sample (a sample processed through the extraction procedure without the analyte or internal standard).

  • Monitor the this compound signal throughout the chromatographic run. Any significant deviation from the stable baseline indicates ion suppression or enhancement at that retention time.[1][4]

Protocol 2: Liquid-Liquid Extraction (LLE) for Sterol Extraction from Plasma/Serum
  • To 200 µL of plasma or serum, add the this compound internal standard.

  • Add 2 mL of a methanol (B129727):dichloromethane (2:1, v/v) solvent mixture.[14]

  • Vortex the sample vigorously for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to achieve phase separation.

  • Carefully collect the lower organic phase containing the sterols.[14]

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC/MS analysis (e.g., mobile phase).

Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for the specific SPE sorbent and analytes. Mixed-mode reversed-phase/cation-exchange sorbents are often effective.[8]

  • Condition the SPE Cartridge: Condition the cartridge sequentially with methanol and then water, as recommended by the manufacturer.[10]

  • Load the Sample: Load the pre-treated sample (e.g., the reconstituted extract from an LLE) onto the SPE cartridge.

  • Wash:

    • Wash with an aqueous solution (e.g., water or a weak buffer) to remove polar interferences.

    • Wash with a non-polar organic solvent (e.g., hexane) to remove neutral lipids.[10]

  • Elute: Elute the target analyte, this compound, using a stronger organic solvent or a solvent mixture recommended by the cartridge manufacturer (e.g., 30% isopropanol (B130326) in hexane).[14]

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

cluster_0 Troubleshooting Workflow Start Low/Variable Signal Diagnose Perform Post-Column Infusion Start->Diagnose Suppression_Detected Ion Suppression Detected? Diagnose->Suppression_Detected Optimize_Sample_Prep Optimize Sample Prep (LLE/SPE) Suppression_Detected->Optimize_Sample_Prep Yes No_Suppression No Suppression (Check other issues) Suppression_Detected->No_Suppression No Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Use_IS Utilize this compound as IS Optimize_Chroma->Use_IS End Accurate Quantification Use_IS->End

Caption: A logical workflow for troubleshooting and addressing matrix effects.

cluster_1 Sample Preparation Strategies cluster_LLE LLE Path cluster_SPE SPE Path Plasma_Sample Plasma/Serum Sample + this compound IS LLE Liquid-Liquid Extraction Plasma_Sample->LLE SPE Solid-Phase Extraction Plasma_Sample->SPE Dry_LLE Dry Down LLE->Dry_LLE Reconstitute_LLE Reconstitute Dry_LLE->Reconstitute_LLE LCMS_Analysis LC/MS Analysis Reconstitute_LLE->LCMS_Analysis Wash_SPE Wash (Remove Interferences) SPE->Wash_SPE Elute_SPE Elute Analyte Wash_SPE->Elute_SPE Dry_SPE Dry Down Elute_SPE->Dry_SPE Reconstitute_SPE Reconstitute Dry_SPE->Reconstitute_SPE Reconstitute_SPE->LCMS_Analysis

Caption: Overview of sample preparation workflows to mitigate matrix effects.

References

Technical Support Center: Analysis of Lumisterol-d3 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lumisterol-d3 and its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, from sample preparation to data analysis.

Category 1: Sample Preparation

Question: I am concerned about the artificial generation of oxidized sterol metabolites during my sample preparation. How can I minimize this?

Answer: A major concern in all sterol analysis is the uncontrolled, non-enzymatic oxidation of the target molecules by atmospheric oxygen, which can create artifacts that are structurally similar to endogenous metabolites.[1] 7-dehydrocholesterol (B119134) (7-DHC), a precursor to Lumisterol (B196343), is over 100 times more susceptible to free radical oxidation than cholesterol, making this a critical issue.[1]

  • Solution: To prevent ex vivo oxidation, add antioxidants to your samples immediately after collection. Commonly used antioxidants include butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP).[1] It is also crucial to handle samples quickly, at low temperatures, and with minimal exposure to air and light.

Question: What is an effective method for extracting Lumisterol metabolites from complex biological matrices like serum or tissue?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D and its metabolites.[2][3] Effective sample preparation is key to obtaining reliable results and typically involves protein precipitation followed by extraction.

  • Recommended Protocol:

    • Protein Precipitation: In serum or plasma, vitamin D metabolites are bound to proteins like VDBP and albumin.[2] Precipitate proteins using a solvent like acetonitrile (B52724). For milk samples, 8 mL of acetonitrile can be added to 4 mL of milk.[4]

    • Analyte Extraction: After precipitation, the supernatant still contains interfering compounds that must be removed.[2]

      • Liquid-Liquid Extraction (LLE): This is a common method. For example, a protocol for aqueous humour involved adding 0.4 M ZnSO₄, methanol, and n-hexane to the sample.[4]

      • Solid-Phase Extraction (SPE): SPE can also be used for purification. For instance, a C-18 column can be employed as a final purification step before LC injection.[4]

Category 2: Chromatography & Mass Spectrometry (LC-MS)

Question: I am having trouble separating isomeric Lumisterol metabolites. What can I do?

Answer: The presence of stereochemical isomers is a significant challenge in sterol analysis.[1] For example, 3-epi-25(OH)D₃ and 25(OH)D₃ can co-elute from standard C18 reversed-phase columns and have identical mass spectra.[2]

  • Solution: Secure identification and quantification require effective chromatographic separation before mass spectrometry analysis.[1]

    • High-Resolution Chromatography: Employing high-resolution chromatography columns and optimizing the gradient elution is essential to separate isomers.[2]

    • Method Development: If co-elution persists, further method development is necessary. This may involve testing different column chemistries (e.g., different C18 phases, phenyl-hexyl) or mobile phase compositions.

Question: My mass spectrometer signal is low or unstable. What are the common causes and solutions?

Answer: Low or unstable signal can stem from several issues, often related to the ionization source or system calibration.

  • Troubleshooting Steps:

    • Check Ionization Spray Stability: Visually inspect the spray from the nebulizer. An irregular or absent spray can be caused by a clog.[5]

    • Verify System Pressure: Check the LC system pressure at starting conditions. Abnormally high or low pressure can indicate a leak or blockage.[5]

    • Confirm MS Calibration: Ensure the mass spectrometer was recently and successfully calibrated. An out-of-date calibration can lead to mass shifts and poor signal.[5]

    • Ionization Technique: For dihydroxy-metabolites like 1,25(OH)₂D or 24,25(OH)₂D, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) as it can reduce matrix effects and improve sensitivity.[2][6]

Question: I'm observing significant signal for my analyte in blank injections (carryover). How can I reduce this?

Answer: Carryover between chromatographic runs is a known issue in sterol analysis, particularly for polar metabolites.[7]

  • Solutions:

    • Optimize Needle Washes: Ensure the autosampler's needle wash protocol is effective. Use a strong, appropriate solvent to clean the needle between injections.[5]

    • Run Additional Blanks: Inject one or more blank samples (solvent) between your experimental samples to wash the column and injection system.[5]

    • Mobile Phase Additives: In some cases, adding a modifier to the mobile phase can help. For instance, the addition of heptafluorobutyric acid to the mobile phase has been shown to solve carryover problems for the polar sterol dendrogenin A (DDA).[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for Lumisterol?

A1: Lumisterol (L3) is metabolized by the enzyme CYP11A1.[8][9] This enzyme initiates metabolism through sequential hydroxylation of the sterol side chain, leading to the formation of several major products, including 24-hydroxy-L3, 22-hydroxy-L3, and 20,22-dihydroxy-L3.[8][10][11] Minor products such as pregnalumisterol (pL) are also formed.[8]

Q2: Where are Lumisterol and its metabolites found in the body?

A2: Lumisterol is a photoisomer of previtamin D3, formed in the skin upon exposure to UVB radiation.[8] Consequently, Lumisterol and its metabolites, such as 20-hydroxylumisterol, 22-hydroxylumisterol, 24-hydroxylumisterol, and 20,22-dihydroxylumisterol, have been detected in human epidermis and serum.[12][13]

Q3: Why is a deuterated internal standard (like this compound) important for quantitative analysis?

A3: Using a stable isotope-labeled internal standard (like this compound) is crucial for accurate quantification with mass spectrometry. This standard is chemically identical to the analyte but has a different mass. It is added to the sample at a known concentration at the beginning of the workflow. The internal standard co-elutes with the analyte and experiences similar matrix effects and variations in extraction efficiency and instrument response. By measuring the ratio of the analyte signal to the internal standard signal, these variations can be corrected for, leading to a much more accurate and precise measurement.

Q4: Which analytical technique is considered the gold standard for analyzing Lumisterol metabolites?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the established gold standard for the reliable and accurate quantification of vitamin D metabolites, including those of Lumisterol.[3][14] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple metabolites in complex biological samples.[14][15]

Experimental Protocols & Data

Detailed Protocol: Extraction and LC-MS Analysis of Lumisterol Metabolites

This protocol provides a general framework based on methodologies described in the literature.[8][12] Researchers should optimize specific parameters for their instrumentation and sample types.

  • Sample Collection & Storage: Collect tissue or serum samples and immediately add an antioxidant like BHT to prevent ex vivo oxidation.[1] Store samples at -80°C until analysis.

  • Internal Standard Spiking: Add a known amount of this compound internal standard to each sample.

  • Extraction:

    • For tissue, homogenize the sample in an appropriate buffer.

    • Add a protein precipitation agent (e.g., 2 volumes of ice-cold acetonitrile), vortex, and centrifuge to pellet proteins.

    • Transfer the supernatant to a new tube.

    • Perform liquid-liquid extraction by adding a non-polar solvent (e.g., dichloromethane (B109758) or n-hexane), vortexing, and collecting the organic layer.[8] Repeat this step for complete extraction.

    • Combine the organic extracts and dry them under a stream of nitrogen.

  • Reconstitution & HPLC/UPLC Separation:

    • Reconstitute the dried extract in the initial mobile phase (e.g., methanol/water mixture).

    • Inject the sample onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

    • Perform separation using a gradient of acetonitrile in water (e.g., starting at 40% and increasing to 100% over 15 minutes) at a flow rate of approximately 0.5 mL/min.[8]

  • Mass Spectrometry Detection:

    • Analyze the column eluent using a mass spectrometer (e.g., qTOF or triple quadrupole) equipped with an ESI or APCI source.

    • Monitor for the specific m/z (mass-to-charge ratio) of the parent and fragment ions for this compound and its expected metabolites. For monohydroxy-L3, example ions to monitor include [M+H]+, [M-H₂O+H]+, and [M-2H₂O+H]+.[8]

Quantitative Data: Lumisterol Metabolite Concentrations

The following table summarizes reported concentrations of Lumisterol (L3) and its precursor, 7-dehydrocholesterol (7DHC), in human samples.[13]

CompoundMatrixConcentration (Mean ± SEM)
7-DHCEpidermis5040 ± 890 pmol/g
7-DHCSerum55.0 ± 4.9 nM
Lumisterol (L3)Epidermis54.8 ± 12.0 pmol/g
Lumisterol (L3)Serum51.0 ± 4.9 nM

Data sourced from Slominski et al., demonstrating a significantly higher concentration of 7DHC in the epidermis compared to serum, while L3 levels are comparable in both matrices.[13]

Visualizations

Metabolic and Experimental Pathways

Lumisterol_Metabolism cluster_photo Photochemical Conversion (Skin) cluster_enzymatic Enzymatic Metabolism 7-DHC 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-DHC->Previtamin D3 UVB Lumisterol Lumisterol Previtamin D3->Lumisterol UVB Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Thermal Isomerization 22(OH)L3 22(OH)L3 Lumisterol->22(OH)L3 CYP11A1 24(OH)L3 24(OH)L3 Lumisterol->24(OH)L3 CYP11A1 20,22(OH)2L3 20,22(OH)2L3 22(OH)L3->20,22(OH)2L3 CYP11A1 pL Pregnalumisterol 20,22(OH)2L3->pL CYP11A1 (minor)

Caption: Metabolic pathway of Lumisterol from 7-DHC.

Experimental_Workflow Sample 1. Sample Collection (e.g., Serum, Tissue) Extraction 2. Protein Precipitation & Liquid-Liquid Extraction Sample->Extraction Add Internal Std. Separation 3. Chromatographic Separation (UPLC / HPLC) Extraction->Separation Detection 4. Mass Spectrometry (qTOF / MS/MS) Separation->Detection Analysis 5. Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for Lumisterol metabolite analysis.

Troubleshooting_Workflow Problem Problem: Low or No MS Signal Q1 Is the ionization spray stable? Problem->Q1 Sol1 Solution: Clean/unclog nebulizer. Check source settings. Q1->Sol1 No Q2 Is the LC system pressure normal? Q1->Q2 Yes Sol2 Solution: Check for leaks or blockages in LC flow path. Q2->Sol2 No Q3 Was the MS calibrated recently? Q2->Q3 Yes Sol3 Solution: Recalibrate the mass spectrometer. Q3->Sol3 No End Consult Instrument Specialist Q3->End Yes

Caption: Troubleshooting workflow for low MS signal.

References

Lumisterol-D3 Research: A Technical Support Center for Navigating Common Experimental Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lumisterol-D3 (L3) research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during experimentation with this vitamin D3 isomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it gaining research interest?

A1: this compound (L3) is a stereoisomer of vitamin D3, formed from 7-dehydrocholesterol (B119134) (7-DHC) upon exposure to UVB radiation.[1][2] Initially considered an inactive byproduct of excessive UV exposure, recent studies have revealed that L3 and its metabolites possess significant biological activity.[1][3][4] These activities include anti-proliferative, anti-inflammatory, and photoprotective properties, making L3 and its derivatives promising candidates for further investigation in various therapeutic areas.[4][5][6]

Q2: My this compound standard shows multiple peaks on HPLC analysis. Is it impure?

A2: Not necessarily. This compound is prone to photoisomerization, especially when exposed to UV light.[1][7] The additional peaks could be other vitamin D3 isomers like pre-vitamin D3, tachysterol, or vitamin D3 itself.[2][7] It is crucial to handle and store L3 standards and samples protected from light and at appropriate temperatures to minimize isomerization. For resolving closely related isomers, optimization of HPLC conditions is critical.[8][9]

Q3: I am not observing the expected biological effects of this compound in my cell-based assays. What could be the reason?

A3: Several factors could contribute to this. Firstly, L3 itself may act as a prohormone, requiring metabolic activation by enzymes like CYP11A1 or CYP27A1 to form active hydroxyderivatives.[1][3] Ensure your experimental system (e.g., cell line) expresses these enzymes. Secondly, the mechanism of action of L3 and its metabolites can be complex, involving various nuclear receptors like VDR, RORs, AhR, and LXRs, as well as non-genomic pathways.[5][10][11] The cellular context and the specific signaling pathways present in your model system will influence the observed effects. Finally, consider the stability of L3 in your culture medium under experimental conditions.

Q4: How can I accurately quantify this compound in biological samples?

A4: Quantifying L3 in biological matrices like serum or tissue extracts is challenging due to its structural similarity to other vitamin D3 isomers and metabolites.[12] A highly specific and sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended for accurate quantification.[12] Careful sample preparation to remove interfering substances and the use of a suitable internal standard are also crucial for reliable results.

Troubleshooting Guides

Issue 1: Poor Resolution of this compound from other Vitamin D3 Isomers in HPLC

Table 1: HPLC Parameter Optimization for Isomer Separation

ParameterRecommendationRationale
Stationary Phase Consider using a specialized column designed for steroid or vitamin analysis. Phenyl-hexyl or cyano-based columns can offer different selectivity compared to standard C18 columns.The choice of stationary phase is critical for resolving structurally similar isomers.[8][9]
Mobile Phase Experiment with different solvent compositions (e.g., methanol, acetonitrile, water) and modifiers (e.g., formic acid, ammonium (B1175870) formate). Isocratic elution may provide better resolution for specific isomer pairs than gradient elution.The mobile phase composition significantly influences the retention and separation of analytes.[13]
Temperature Optimize the column temperature. An increase in temperature can sometimes improve the separation between critical pairs like lumisterol (B196343) and vitamin D3.[9]Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
Flow Rate A lower flow rate generally provides better resolution, but at the cost of longer run times.Slower flow rates allow for more effective partitioning of analytes between the mobile and stationary phases.
Issue 2: Inconsistent Biological Activity of this compound in In Vitro Studies

Table 2: Troubleshooting Inconsistent In Vitro Results

Potential CauseTroubleshooting StepExpected Outcome
Metabolic Inactivation/Activation Profile the expression of key metabolizing enzymes (e.g., CYP11A1, CYP27A1) in your cell line. Consider using L3 metabolites directly.[1][3]Understanding the metabolic capacity of your cells will help in interpreting the results and choosing the right compound for your experiments.
Compound Stability Assess the stability of L3 in your cell culture medium over the time course of your experiment. Protect from light.Ensuring compound integrity throughout the experiment is crucial for reproducible results.
Off-target Effects Investigate the involvement of multiple signaling pathways (VDR, RORs, AhR, LXRs) using specific agonists, antagonists, or gene silencing techniques.[5][11]Delineating the specific mechanism of action will lead to a better understanding of the observed biological effects.
Vehicle Effects Ensure the vehicle used to dissolve L3 (e.g., ethanol, DMSO) is used at a non-toxic concentration and that appropriate vehicle controls are included in all experiments.High concentrations of solvents can have their own biological effects, confounding the interpretation of the results.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Epidermis
  • Homogenize freshly obtained human epidermal tissue in a suitable solvent system (e.g., dichloromethane/methanol).

  • Perform a liquid-liquid extraction to separate the lipid-soluble components, including L3.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the analytical method (e.g., mobile phase for HPLC).

  • Filter the reconstituted sample to remove any particulate matter before analysis. (Based on methodologies described in[12])

Protocol 2: In Vitro Metabolism of this compound using CYP11A1
  • Prepare a reaction mixture containing recombinant human CYP11A1, adrenodoxin (B1173346), adrenodoxin reductase, and an NADPH regenerating system in a suitable buffer.

  • Add this compound (dissolved in a suitable solvent like 2-hydroxypropyl-β-cyclodextrin) to initiate the reaction.[1]

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a quenching solvent (e.g., dichloromethane).

  • Extract the metabolites and analyze them by HPLC or LC-MS to identify the formation of hydroxy-L3 derivatives.[1]

Visualizing Key Pathways and Workflows

Lumisterol_Formation_and_Metabolism cluster_formation UVB-Induced Formation cluster_metabolism Metabolic Activation 7-DHC 7-DHC Pre-Vitamin D3 Pre-Vitamin D3 7-DHC->Pre-Vitamin D3 UVB This compound This compound Pre-Vitamin D3->this compound UVB Tachysterol Tachysterol Pre-Vitamin D3->Tachysterol UVB Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Thermal Isomerization Hydroxy-Lumisterols Hydroxy-Lumisterols This compound->Hydroxy-Lumisterols Hydroxylation CYP11A1 CYP11A1 CYP11A1->Hydroxy-Lumisterols CYP27A1 CYP27A1 CYP27A1->Hydroxy-Lumisterols Lumisterol_Signaling_Pathways cluster_receptors Nuclear Receptors cluster_cellular_effects Cellular Effects Hydroxy-Lumisterols Hydroxy-Lumisterols VDR VDR Hydroxy-Lumisterols->VDR RORs RORs Hydroxy-Lumisterols->RORs AhR AhR Hydroxy-Lumisterols->AhR LXRs LXRs Hydroxy-Lumisterols->LXRs Anti-proliferative Anti-proliferative VDR->Anti-proliferative Anti-inflammatory Anti-inflammatory RORs->Anti-inflammatory Photoprotection Photoprotection AhR->Photoprotection LXRs->Anti-inflammatory Troubleshooting_Workflow Start Inconsistent Results CheckPurity Check Compound Purity & Isomers Start->CheckPurity OptimizeHPLC Optimize HPLC Method CheckPurity->OptimizeHPLC Impure/Isomers AssessStability Assess Compound Stability CheckPurity->AssessStability Pure End Consistent Results OptimizeHPLC->End ProtectFromLight Protect from Light AssessStability->ProtectFromLight Unstable CheckMetabolism Investigate Cell Metabolism AssessStability->CheckMetabolism Stable ProtectFromLight->End UseMetabolites Use Active Metabolites CheckMetabolism->UseMetabolites Low Metabolism CheckMetabolism->End Metabolically Active UseMetabolites->End

References

strategies for long-term storage and stability of Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lumisterol-d3. This resource is designed to assist researchers, scientists, and drug development professionals with strategies for the long-term storage, stability, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a deuterated isotopologue of Lumisterol (B196343), which is a photoisomer of pre-vitamin D3.[1] Like many vitamin D analogues, this compound is sensitive to light, temperature, and oxygen, which can lead to degradation and isomerization, impacting the accuracy and reproducibility of experimental results.[2] Therefore, proper storage and handling are crucial.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -80°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[3][4] Under these conditions, the compound is reported to be stable for at least two years.[4]

Q3: How should I store this compound in solution?

A3: It is highly recommended to prepare solutions of this compound fresh for each experiment.[3] The compound is unstable in solution. If short-term storage is unavoidable, it is best to use a high-purity, anhydrous solvent such as ethanol (B145695) or DMSO, store at -80°C in a tightly sealed, light-protecting container, and use within a very short period.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are expected to be similar to those of other vitamin D isomers, which include photoisomerization, thermal isomerization, and oxidation. Exposure to UV light can cause conversion to other isomers.[5] Elevated temperatures can lead to the formation of thermal degradation products.[6] Oxidation can occur in the presence of air and certain metal ions.

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric (MS) detection is the most common and effective technique for assessing the purity and stability of this compound. Such a method can separate the parent compound from its potential degradation products and isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Inconsistent or unexpected results in biological assays.
  • Question: Why am I seeing variability in my experimental results when using this compound?

  • Answer:

    • Potential Cause 1: Degradation of this compound stock solution. As mentioned, this compound is unstable in solution. If you are using a stock solution that was not freshly prepared, it may have degraded, leading to a lower effective concentration of the active compound.

      • Solution: Always prepare this compound solutions fresh before use. If you must store a stock solution, do so at -80°C for a minimal amount of time and perform a purity check via HPLC before use.

    • Potential Cause 2: Photodegradation during experiments. Exposure to ambient light, especially UV light, during experimental procedures can cause photoisomerization of this compound.

      • Solution: Conduct all experimental steps involving this compound under amber or light-protecting conditions. Use amber-colored vials and minimize exposure to direct light.

Issue 2: Poor resolution or unexpected peaks in HPLC analysis.
  • Question: I am having trouble with the HPLC analysis of my this compound sample. What could be the cause?

  • Answer:

    • Potential Cause 1: Co-elution of isomers. this compound and its isomers are structurally very similar, which can make chromatographic separation challenging.

      • Solution: Optimize your HPLC method. This may involve trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., methanol/water, acetonitrile (B52724)/water gradients), and column temperatures. Refer to the detailed experimental protocol below for a starting point.

    • Potential Cause 2: On-column degradation. High temperatures or reactive mobile phases can potentially cause degradation of the analyte on the HPLC column.

      • Solution: Ensure the column temperature is appropriate and the mobile phase is free of any contaminants. Using a lower temperature might be beneficial if thermal degradation is suspected.

    • Potential Cause 3: Sample solvent incompatibility. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion.

      • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

ConditionSolid FormIn Solution
Temperature -80°C[4]-80°C (short-term only)
Light Protect from light (use amber vials)[3]Protect from light (use amber vials)
Atmosphere Inert gas (e.g., Nitrogen)[3]Degassed solvents, minimize headspace
Duration ≥ 2 years[4]Prepare fresh, use immediately[3]
Recommended Solvents N/AAnhydrous Ethanol, DMSO

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is adapted from established protocols for vitamin D3 and its isomers and should be validated for this compound specifically.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient of acetonitrile and water is often effective.

    • Example Gradient: Start with 70% acetonitrile / 30% water, ramp up to 100% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable solvent (e.g., ethanol) to a known concentration.

    • Protect the solution from light at all times.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

  • Acid Hydrolysis:

    • Incubate a solution of this compound in 0.1 M HCl at room temperature.

    • Monitor for degradation at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Base Hydrolysis:

    • Incubate a solution of this compound in 0.1 M NaOH at room temperature.

    • Monitor for degradation at the same time points as acid hydrolysis.

  • Oxidative Degradation:

    • Incubate a solution of this compound with 3% hydrogen peroxide at room temperature.

    • Monitor for degradation over time.

  • Thermal Degradation:

    • Store solid this compound and a solution of this compound at an elevated temperature (e.g., 60°C).

    • Analyze at various time points.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both samples at various time points.

Mandatory Visualizations

G cluster_metabolism CYP11A1-mediated Metabolism of Lumisterol Lumisterol Lumisterol CYP11A1 CYP11A1 Lumisterol->CYP11A1 Metabolite1 20-hydroxy-Lumisterol CYP11A1->Metabolite1 Metabolite2 22-hydroxy-Lumisterol CYP11A1->Metabolite2 Metabolite3 24-hydroxy-Lumisterol CYP11A1->Metabolite3 Metabolite4 20,22-dihydroxy-Lumisterol CYP11A1->Metabolite4 Metabolite2->CYP11A1 Further hydroxylation G cluster_workflow Experimental Workflow for this compound Stability Testing Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Stability_Study Long-Term Stability Study (Recommended Conditions) Start->Stability_Study Sample_Prep Sample Preparation (Dilution, Filtration) Forced_Degradation->Sample_Prep Stability_Study->Sample_Prep HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Purity Assessment, Degradant Identification) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: Optimizing UVB Irradiation for Lumisterol-d3 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lumisterol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during the UVB-induced conversion of 7-dehydrocholesterol-d3 (7-DHC-d3) to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UVB wavelength for this compound production?

A1: The optimal UVB wavelength for producing this compound is in the higher end of the UVB spectrum, specifically wavelengths greater than 295 nm.[1] While the initial conversion of 7-DHC-d3 to pre-vitamin D3-d3 is most efficient at around 295 nm, prolonged irradiation, especially at wavelengths above 305 nm, favors the photoisomerization of pre-vitamin D3-d3 to this compound.[2] In contrast, shorter UVB wavelengths (248-254 nm) tend to favor the formation of another byproduct, Tachysterol-d3.[2]

Q2: How does UVB irradiation time affect the yield of this compound?

A2: this compound is a product of prolonged UVB exposure.[3] Initially, UVB irradiation of 7-DHC-d3 primarily yields pre-vitamin D3-d3. As the irradiation continues, the concentration of pre-vitamin D3-d3 reaches a plateau, and it begins to photoisomerize into this compound and Tachysterol-d3.[4] Therefore, longer irradiation times are generally required to maximize the yield of this compound. However, excessive irradiation can lead to the degradation of all products, so it is crucial to optimize the duration.

Q3: What is the role of temperature in the production of this compound?

A3: The formation of this compound from pre-vitamin D3-d3 is a photochemical reaction that is dependent on the UVB dose and wavelength, but also influenced by temperature.[5] The photochemical reactions are reversible and temperature-dependent. The thermal isomerization of pre-vitamin D3-d3 to vitamin D3-d3 is a key competing reaction that is accelerated by heat. To favor this compound production, which is a direct photoisomer of pre-vitamin D3-d3, the temperature should be controlled to manage the equilibrium between the different isomers.

Q4: What is the expected ratio of this compound to other photoisomers?

A4: The ratio of this compound to other photoisomers like Tachysterol-d3 and vitamin D3-d3 is highly dependent on the experimental conditions. Wavelengths above 305 nm will produce more this compound compared to Tachysterol-d3.[2] The duration of UVB exposure will also significantly impact this ratio, with longer times favoring this compound formation over pre-vitamin D3-d3 and vitamin D3-d3.[3]

Q5: Can the solvent used for the reaction affect the outcome?

A5: Yes, the reaction medium can influence the distribution of photoproducts. For instance, in liposomes, the formation of Lumisterol (B196343) is elevated compared to reactions in organic solvents like hexane.[6] The ordered environment of a lipid bilayer can constrain the conformation of the intermediates, favoring the cyclization back to Lumisterol.[6]

Data Presentation

The following tables summarize the expected impact of key experimental parameters on the yield of this compound. The values are representative and intended to illustrate the trends described in the literature. Actual yields will vary based on the specific experimental setup.

Table 1: Effect of UVB Wavelength on Relative Product Yield

UVB Wavelength (nm)Relative Pre-vitamin D3-d3 Yield (%)Relative this compound Yield (%)Relative Tachysterol-d3 Yield (%)
295751510
305504010
315306010

Note: Assumes constant UVB dose and temperature. Longer wavelengths favor this compound formation.

Table 2: Effect of Irradiation Time on Relative Product Yield

Irradiation Time (hours)Relative 7-DHC-d3 Remaining (%)Relative Pre-vitamin D3-d3 Yield (%)Relative this compound Yield (%)
1504010
4202555
8101080

Note: Assumes a constant UVB source (e.g., >300 nm) and temperature. Longer irradiation times lead to higher conversion to this compound.

Table 3: Effect of Temperature on Key Reaction Rates

Temperature (°C)Rate of Pre-vitamin D3-d3 to Vitamin D3-d3 ConversionStability of this compound
25ModerateHigh
40HighModerate
60Very HighLower

Note: Higher temperatures accelerate the thermal isomerization to Vitamin D3-d3, a competing reaction.

Experimental Protocols

Protocol 1: General Procedure for UVB Irradiation of 7-DHC-d3
  • Preparation of 7-DHC-d3 Solution:

    • Dissolve 7-dehydrocholesterol-d3 in an appropriate solvent (e.g., ethanol, hexane, or incorporate into liposomes) to a desired concentration (e.g., 0.1-1 mg/mL).

    • Place the solution in a UVB-transparent reaction vessel (e.g., quartz cuvette or flask).

  • UVB Irradiation:

    • Use a UVB source with a specific wavelength output (e.g., a filtered mercury lamp or a dedicated photochemical reactor with selectable wavebands). For optimal this compound production, a wavelength of >300 nm is recommended.

    • Place the reaction vessel at a fixed distance from the UVB source.

    • Irradiate the solution for a predetermined duration (e.g., 1 to 8 hours), with continuous stirring if in a flask. The optimal time should be determined empirically.

    • Maintain a constant temperature during irradiation using a water bath or cooling system.

  • Sample Analysis:

    • At desired time points, withdraw aliquots of the reaction mixture for analysis.

    • Analyze the composition of the mixture using HPLC (see Protocol 2).

Protocol 2: HPLC Analysis of Reaction Products
  • HPLC System:

    • A standard HPLC system equipped with a UV detector is suitable.

    • Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[5]

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is effective for separating 7-DHC-d3, pre-vitamin D3-d3, vitamin D3-d3, this compound, and Tachysterol-d3.[5][7] A typical gradient could be starting from 85% methanol in water to 100% methanol over 20 minutes.

    • Flow Rate: A flow rate of 1 mL/min is typical.

    • Detection: Monitor the elution profile at a wavelength of 265 nm for vitamin D3 and its isomers, and 282 nm for 7-DHC.

  • Sample Preparation:

    • Dilute the aliquots from the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Identify the peaks corresponding to each compound by comparing their retention times with those of pure standards.

    • Quantify the amount of each compound by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standards.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion of 7-DHC-d3 - Inappropriate UVB wavelength (too high).- Insufficient UVB dose (irradiation time too short or lamp intensity too low).- Opaque reaction vessel.- Ensure the UVB source emits within the 280-315 nm range.- Increase irradiation time or use a more powerful lamp.- Use a quartz or other UVB-transparent reaction vessel.
High yield of Pre-vitamin D3-d3 but low this compound - Insufficient irradiation time.- Suboptimal wavelength (e.g., peak at 295 nm).- Increase the duration of UVB exposure.- Use a UVB source with a peak wavelength greater than 300 nm.
High yield of Vitamin D3-d3 instead of this compound - Reaction temperature is too high, favoring thermal isomerization.- Lower the reaction temperature (e.g., conduct the irradiation at room temperature or below).
Presence of unknown peaks in HPLC chromatogram - Formation of degradation products due to over-irradiation.- Presence of impurities in the starting material or solvent.- Reduce the irradiation time and monitor the reaction progress more frequently.- Use high-purity 7-DHC-d3 and HPLC-grade solvents.
Inconsistent results between experiments - Fluctuations in lamp intensity.- Variations in reaction temperature.- Inconsistent sample positioning relative to the UVB source.- Allow the lamp to warm up and stabilize before starting the experiment.- Use a temperature-controlled water bath.- Maintain a fixed and reproducible distance and orientation between the lamp and the sample.

Visualizations

Photochemical_Pathway 7-DHC-d3 7-DHC-d3 Pre-vitamin_D3-d3 Pre-vitamin D3-d3 7-DHC-d3->Pre-vitamin_D3-d3 UVB (290-315 nm) Vitamin_D3-d3 Vitamin D3-d3 Pre-vitamin_D3-d3->Vitamin_D3-d3 Heat This compound This compound Pre-vitamin_D3-d3->this compound Prolonged UVB (>295 nm) Tachysterol-d3 Tachysterol-d3 Pre-vitamin_D3-d3->Tachysterol-d3 Prolonged UVB

Caption: Photochemical conversion of 7-DHC-d3.

Experimental_Workflow cluster_prep Preparation cluster_irradiation Irradiation cluster_analysis Analysis cluster_optimization Optimization Prepare_Solution Prepare 7-DHC-d3 solution Set_Parameters Set UVB Wavelength, Dose, and Temperature Prepare_Solution->Set_Parameters Irradiate_Sample Irradiate Sample Set_Parameters->Irradiate_Sample Take_Aliquots Take Aliquots at Time Intervals Irradiate_Sample->Take_Aliquots HPLC_Analysis HPLC Analysis Take_Aliquots->HPLC_Analysis Quantify_Products Quantify Products HPLC_Analysis->Quantify_Products Analyze_Results Analyze Results Quantify_Products->Analyze_Results Adjust_Parameters Adjust Parameters Analyze_Results->Adjust_Parameters Iterate for Optimization Adjust_Parameters->Set_Parameters

Caption: Workflow for optimizing this compound production.

Signaling_Pathway cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_response Cellular Response Lumisterol_Metabolites This compound Metabolites VDR Vitamin D Receptor (VDR) Lumisterol_Metabolites->VDR Binds to ROR Retinoid-related Orphan Receptors (RORα/γ) Lumisterol_Metabolites->ROR Acts as inverse agonist LXR Liver X Receptors (LXRs) Lumisterol_Metabolites->LXR Binds to Gene_Expression Modulation of Gene Expression VDR->Gene_Expression ROR->Gene_Expression LXR->Gene_Expression Biological_Effects Anti-inflammatory, Antiproliferative Effects Gene_Expression->Biological_Effects

Caption: Simplified signaling pathway of Lumisterol metabolites.

References

Technical Support Center: Enhancing Topical Delivery of Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and experimental evaluation of topical Lumisterol-d3 delivery systems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being explored for topical applications?

A1: this compound is a photoproduct of pre-vitamin D3, formed in the skin upon prolonged exposure to UVB radiation.[1][2] It and its hydroxy-metabolites are being investigated for topical applications due to their demonstrated biological activities, including anti-proliferative, anti-inflammatory, and photoprotective effects.[1][2][3] These properties make it a promising candidate for various dermatological conditions.

Q2: What are the main challenges in delivering this compound topically?

A2: The primary challenges stem from its high lipophilicity (high LogP value) and poor water solubility, which can lead to:

  • Low solubility and crystallization in aqueous-based formulations.

  • Limited penetration through the stratum corneum, the skin's primary barrier.

  • Formulation instability, such as phase separation in emulsions.

  • Potential for degradation when exposed to light and air.

Q3: What formulation strategies can be employed to improve the delivery of this compound?

A3: Several advanced formulation strategies can enhance the topical delivery of hydrophobic compounds like this compound:

  • Nanoemulsions: Oil-in-water nano-sized emulsions can encapsulate this compound, increasing its surface area for absorption and improving skin penetration.

  • Liposomes and Other Vesicular Systems: These lipid-based vesicles can carry both lipophilic and hydrophilic compounds and have been shown to enhance the skin deposition of active ingredients.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid nanoparticles offer good stability and controlled release profiles for lipophilic drugs.

  • Use of Penetration Enhancers: Incorporating chemical penetration enhancers into the formulation can reversibly disrupt the stratum corneum, facilitating drug permeation.

Q4: How does this compound exert its biological effects in the skin?

A4: this compound and its metabolites, formed via enzymes like CYP11A1 in the skin, interact with various cellular receptors and signaling pathways.[1][2][3] These include the Vitamin D Receptor (VDR), Retinoic acid-related Orphan Receptors (RORs), and the Aryl Hydrocarbon Receptor (AhR).[1][4] Activation of these pathways can lead to the modulation of gene expression involved in cell proliferation, differentiation, inflammation, and antioxidant responses, contributing to its photoprotective and therapeutic effects.[1][4][5]

Section 2: Troubleshooting Guides

Issue 1: Crystallization of this compound in the Formulation

Question: I am observing crystal formation in my this compound cream/gel formulation upon storage. What could be the cause and how can I prevent it?

Answer:

Crystal growth in topical formulations of hydrophobic drugs like this compound is a common issue, often leading to decreased efficacy and poor patient compliance.

Possible Causes:

  • Supersaturation: The concentration of this compound may exceed its solubility in the formulation's vehicle over time, especially with temperature fluctuations.

  • Solvent Evaporation: In some formulations, volatile components can evaporate, increasing the drug concentration and leading to crystallization.

  • Incompatible Excipients: Certain excipients may not be optimal for maintaining the amorphous state of the drug.

Troubleshooting Steps:

  • Solubility Assessment: Determine the saturation solubility of this compound in individual excipients and their mixtures at various temperatures. This will help in selecting an appropriate vehicle system where the drug remains solubilized.

  • Incorporate Crystallization Inhibitors: Polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can be added to the formulation to inhibit crystal nucleation and growth.[6][7]

  • Optimize the Vehicle System:

    • Utilize a co-solvent system to enhance solubility.

    • For emulsions, ensure this compound is fully dissolved in the oil phase before emulsification.

    • Consider formulating a nanoemulsion or a lipid-based nanoparticle system to keep the drug encapsulated and prevent crystallization.

  • Control the Cooling Process: During manufacturing, rapid cooling ("shock cooling") after heating can promote the formation of smaller, less perceptible crystals, resulting in a smoother texture.[8]

Issue 2: Phase Separation in a this compound Emulsion (Cream/Lotion)

Question: My this compound cream is separating into oil and water layers. What is causing this instability and how can I fix it?

Answer:

Phase separation is a sign of emulsion instability. For a hydrophobic active like this compound, which resides in the oil phase, this can lead to non-uniform drug distribution and a loss of therapeutic effect.

Possible Causes:

  • Inappropriate Emulsifier System: The type or concentration of the emulsifier(s) may not be suitable for the oil phase composition and ratio. The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is critical.

  • High Oil Phase Concentration: A high internal phase volume can lead to droplet coalescence and eventual separation.

  • Improper Homogenization: Insufficient shear during emulsification can result in large oil droplets that are more prone to coalescence.[8]

  • Incompatible Ingredients: Interactions between different ingredients can disrupt the stability of the emulsion.

Troubleshooting Steps:

  • Optimize the Emulsifier System:

    • Select an emulsifier or a combination of emulsifiers with an appropriate HLB value for your oil phase.

    • Consider using a polymeric emulsifier or adding a co-emulsifier (e.g., cetyl alcohol, stearyl alcohol) to enhance stability.[9]

  • Adjust the Oil-to-Water Ratio: If possible, reduce the concentration of the oil phase.

  • Refine the Homogenization Process:

    • Increase the homogenization speed or time to reduce the oil droplet size.

    • Ensure that both the oil and water phases are at the same temperature (typically 70-75°C) before emulsification.[9]

  • Increase the Viscosity of the Continuous Phase: Adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) to the aqueous phase can slow down the movement of oil droplets and prevent coalescence.[9]

  • Conduct Stability Testing: Perform accelerated stability studies (e.g., freeze-thaw cycles, high-temperature storage) to quickly identify potential instability issues.[9]

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₄O[10][11]
Molecular Weight384.65 g/mol [10][11]
Melting Point74 - 76 °C[10]
Predicted LogP (XLogP3-AA)7.4PubChem CID: 6436872
Predicted Water Solubility (ALOGPS)0.00015 g/L[12]
Physical FormSolid[10]
StabilityLight and temperature sensitive[10]

Table 2: Qualitative and Limited Quantitative Solubility of Lumisterol (B196343) and its Analogs

Solvent/ExcipientSolubilityCompoundReference
ChloroformSlightly SolubleThis compound[10]
Ethyl AcetateSlightly SolubleThis compound[10]
Methanol (B129727) (with heating)Slightly SolubleThis compound[10]
DMSO≥ 2 mg/mL (with sonication and heating)This compound[13]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLLumisterol[14]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLLumisterol[14]
Propylene GlycolSuggested as a carrierLumisterol analogs[15]
Mineral OilSuggested as a carrierLumisterol analogs[15]
Isopropyl MyristateSuggested as a carrierLumisterol analogs[15]

Note: Quantitative solubility data for this compound in common topical excipients is limited in publicly available literature. The data for Lumisterol is provided as a close structural analog.

Section 4: Experimental Protocols

Protocol 1: In Vitro Skin Permeation Test (IVPT) for this compound

This protocol is adapted from established guidelines for assessing the skin permeation of topical formulations.

Objective: To quantify the permeation and retention of this compound from a topical formulation through ex vivo human or porcine skin.

Materials:

  • Franz diffusion cells

  • Full-thickness or dermatomed ex vivo human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like a surfactant or bovine serum albumin to maintain sink conditions)

  • The this compound formulation to be tested

  • HPLC-grade solvents for extraction and analysis

  • Scintillation vials or HPLC vials

Methodology:

  • Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into sections to fit the Franz diffusion cells. If using dermatomed skin, prepare it to a uniform thickness (e.g., 500 µm).

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibration: Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution and allow the system to equilibrate for at least 30 minutes. Ensure there are no air bubbles.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Terminal Procedures (at the end of the experiment):

    • Surface Cleaning: Wash the skin surface with a suitable solvent to remove any unabsorbed formulation.

    • Tape Stripping (Optional): Use adhesive tape to sequentially remove layers of the stratum corneum to quantify drug retention in this layer.

    • Skin Layer Separation: Separate the epidermis from the dermis.

    • Extraction: Extract this compound from the collected receptor solutions, surface swabs, tape strips, epidermis, and dermis using an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in all collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: HPLC-UV Method for Quantification of this compound in Skin Samples

Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound in skin extracts.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient elution of a mixture of water, methanol, acetonitrile, and tetrahydrofuran. The exact gradient program should be optimized for the separation of this compound from its potential degradation products and endogenous skin components.

  • Flow Rate: 1.0 mL/min (typical, to be optimized).

  • Column Temperature: 50°C (to be optimized).

  • Detection Wavelength: 264 nm (or other suitable wavelength determined by UV scan).

  • Injection Volume: 20 µL (to be optimized).

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation (from IVPT):

    • Evaporate the extraction solvent from the skin samples under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation to determine the concentration of this compound in the unknown samples.

  • Method Validation: Validate the method according to ICH guidelines for selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Section 5: Mandatory Visualizations

Lumisterol_Signaling_Pathway cluster_extracellular Extracellular (Skin Surface) cluster_epidermis Epidermis cluster_intracellular Intracellular Signaling UVB UVB 7-DHC 7-DHC Pre-Vitamin_D3 Pre-Vitamin_D3 7-DHC->Pre-Vitamin_D3 UVB Lumisterol_d3 Lumisterol_d3 Pre-Vitamin_D3->Lumisterol_d3 Prolonged UVB Hydroxy_Lumisterols Hydroxy_Lumisterols Lumisterol_d3->Hydroxy_Lumisterols Metabolism CYP11A1 CYP11A1 CYP11A1->Lumisterol_d3 Receptors VDR RORs AhR Hydroxy_Lumisterols->Receptors Signaling_Cascade Modulation of Signaling Pathways Receptors->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Biological_Effects Photoprotection Anti-inflammatory Anti-proliferative Gene_Expression->Biological_Effects IVPT_Workflow Start Start Prepare_Skin Prepare ex vivo Skin Start->Prepare_Skin Assemble_Franz_Cell Assemble Franz Diffusion Cell Prepare_Skin->Assemble_Franz_Cell Equilibrate Equilibrate System Assemble_Franz_Cell->Equilibrate Apply_Formulation Apply this compound Formulation Equilibrate->Apply_Formulation Collect_Samples Collect Receptor Fluid at Time Points Apply_Formulation->Collect_Samples End_Experiment End of Experiment Collect_Samples->End_Experiment Final Time Point Surface_Wash Wash Skin Surface End_Experiment->Surface_Wash Separate_Layers Separate Epidermis and Dermis Surface_Wash->Separate_Layers Extract_Drug Extract this compound from all Samples Separate_Layers->Extract_Drug Analyze_HPLC Quantify with HPLC/LC-MS Extract_Drug->Analyze_HPLC End End Analyze_HPLC->End Troubleshooting_Logic cluster_Crystallization_Solutions Solutions for Crystallization cluster_Phase_Separation_Solutions Solutions for Phase Separation Problem Problem Crystallization Crystallization Problem->Crystallization Phase_Separation Phase Separation Problem->Phase_Separation Assess_Solubility Assess Solubility Crystallization->Assess_Solubility Add_Inhibitors Add Inhibitors (PVP, HPMC) Crystallization->Add_Inhibitors Optimize_Vehicle Optimize Vehicle System Crystallization->Optimize_Vehicle Optimize_Emulsifier Optimize Emulsifier (HLB) Phase_Separation->Optimize_Emulsifier Adjust_Ratio Adjust Oil/Water Ratio Phase_Separation->Adjust_Ratio Refine_Homogenization Refine Homogenization Phase_Separation->Refine_Homogenization Increase_Viscosity Increase Viscosity Phase_Separation->Increase_Viscosity

References

Lumisterol-d3 Bioactivity Assays: A Technical Support Guide to Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of Lumisterol-d3 bioactivity assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: Lumisterol (B196343) is a photoproduct of 7-dehydrocholesterol (B119134) (7-DHC), the precursor of vitamin D3, formed upon prolonged exposure to UVB radiation.[1] It is metabolized in the body by enzymes such as CYP11A1 into several hydroxylated derivatives, which are biologically active.[1] These derivatives have been shown to exhibit anti-proliferative effects on cancer cells, possess photoprotective properties by reducing DNA damage and oxidative stress, and modulate various signaling pathways.[2][3][4]

Q2: What are the primary signaling pathways modulated by this compound and its derivatives?

A2: this compound derivatives exert their effects by modulating several key signaling pathways. They can act as inverse agonists on RAR-related orphan receptors (RORs), particularly RORα and RORγ, and interact with the non-genomic pocket of the Vitamin D Receptor (VDR).[1] Additionally, they are known to activate the Nrf2-regulated antioxidant response and p53 signaling pathways, which are crucial for cellular defense against oxidative stress and DNA damage.[3][5] Conversely, they can inhibit pro-inflammatory and oncogenic pathways such as NF-κB, IL-17, Shh, and Wnt/β-catenin.[2] Some derivatives have also been identified as ligands for Liver X Receptors (LXRs).[6][7]

Q3: What are the common bioactivity assays used to study this compound?

A3: A variety of in vitro assays are employed to characterize the bioactivity of this compound and its derivatives. These include:

  • Cell Proliferation Assays (e.g., SRB, MTT): To assess the anti-proliferative effects on cancer cell lines.[1]

  • Reporter Gene Assays: To measure the activation or inhibition of specific nuclear receptors like VDR and RORs, or signaling pathways such as Nrf2/ARE.

  • Quantitative Real-Time PCR (qPCR): To quantify the expression of target genes involved in the modulated signaling pathways (e.g., VDR or LXR target genes).[6]

  • Western Blotting: To detect the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins like p53.[3]

  • Comet Assay: To assess the extent of DNA damage and the protective effects of the compounds against genotoxic agents like UVB radiation.[4]

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during specific bioactivity assays for this compound, helping to ensure the reproducibility of your results.

Cell Proliferation Assays (e.g., SRB, MTT)

Q: My IC50 values for this compound derivatives are inconsistent between experiments. What could be the cause?

A: Inconsistent IC50 values in cell proliferation assays can stem from several factors:

  • Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and seeded at an appropriate density. Over-confluent or stressed cells can respond differently to treatment.

  • Compound Stability and Solubilization: this compound and its derivatives may be sensitive to light and temperature. Prepare fresh dilutions for each experiment from a properly stored stock solution. Ensure complete solubilization in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time for all experiments.

  • Assay-Specific Variability: Both SRB and MTT assays have inherent variabilities. For MTT, the conversion of the tetrazolium salt to formazan (B1609692) can be influenced by the metabolic state of the cells, which might be affected by the compound in ways other than just proliferation. For SRB, ensure uniform cell fixation and staining.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Q: I am not observing the expected changes in VDR or LXR target gene expression after treatment with this compound derivatives. What should I check?

A: A lack of expected gene expression changes can be due to several issues in the qPCR workflow:

  • RNA Integrity: Ensure the extracted RNA is of high quality and integrity. Use a spectrophotometer to check the A260/A280 ratio (should be ~2.0) and consider running an agarose (B213101) gel to visualize the ribosomal RNA bands.

  • Primer Specificity and Efficiency: Validate your primers to ensure they amplify a single product of the correct size and have an amplification efficiency between 90-110%. This can be checked with a melt curve analysis and a standard curve of serial dilutions of cDNA.

  • Choice of Housekeeping Genes: The stability of housekeeping genes can be affected by experimental conditions. It is recommended to test several potential reference genes and use a geNorm or similar algorithm to identify the most stable ones for your specific cell type and treatment.

  • cDNA Synthesis: The efficiency of the reverse transcription step can vary. Ensure you start with the same amount of high-quality RNA for each sample and use a reliable reverse transcription kit.

  • Treatment Conditions: The concentration of the this compound derivative and the treatment duration may not be optimal for inducing the target genes. Perform a dose-response and time-course experiment to determine the optimal conditions.

Western Blotting for p53 Phosphorylation

Q: I am having trouble detecting a consistent increase in phosphorylated p53 (p-p53) after treating cells with this compound derivatives and a DNA damaging agent like UVB.

A: Detecting changes in protein phosphorylation can be challenging. Here are some troubleshooting tips:

  • Sample Preparation: It is crucial to prevent dephosphorylation during sample collection and lysis. Always work on ice and use lysis buffers supplemented with a cocktail of phosphatase and protease inhibitors.

  • Antibody Specificity and Titration: Use an antibody that is specific for the phosphorylated form of p53 at the desired site (e.g., Ser15). Optimize the antibody concentration to achieve a good signal-to-noise ratio.

  • Loading Controls: Use a total p53 antibody to normalize the phosphorylated p53 signal. This will account for any changes in the total amount of p53 protein. Also, use a housekeeping protein like β-actin or GAPDH to ensure equal loading between lanes.

  • Positive Control: Include a positive control, such as cells treated with a known inducer of p53 phosphorylation (e.g., etoposide), to confirm that the antibody and detection system are working correctly.

  • Detection Reagents: Use a high-sensitivity chemiluminescent substrate to detect low-abundance phosphorylated proteins.

Comet Assay for DNA Damage

Q: I am observing high variability in the tail moment of my comets, making it difficult to assess the protective effect of this compound derivatives against UVB-induced DNA damage.

A: The comet assay is known for its potential for inter- and intra-laboratory variability. Here are some key factors to control:

  • Standardization of the Protocol: Critical steps in the comet assay protocol that need to be strictly controlled include the agarose concentration, the duration of alkaline unwinding, and the electrophoresis conditions (voltage, time, and temperature).

  • Inclusion of Reference Standards: To control for day-to-day variation, include reference standards in each experiment. These can be aliquots of cells with a known amount of DNA damage (e.g., cells treated with a standard concentration of H2O2 or a specific dose of X-rays).

  • Image Analysis: Use a consistent and objective method for image analysis. Automated image analysis software is recommended over manual scoring to reduce bias. Ensure that the same number of comets are scored for each sample.

  • Cell Viability: Ensure that the cell viability is high (>90%) before starting the assay, as apoptotic or necrotic cells can appear as comets and confound the results.

Data Presentation

Table 1: Anti-proliferative Activity of Lumisterol and Vitamin D Derivatives in Human Melanoma Cell Lines
CompoundCell LineIC50
1,25(OH)₂D₃A3751.15 nM
SK-MEL-2810 nM
1,24,25(OH)₃D₃A37517.8 nM
SK-MEL-285 nM
20,24(OH)₂D₃A375280 nM
SK-MEL-28> 1 µM
L₃ (Lumisterol)A375No inhibition
SK-MEL-28No inhibition
22(OH)L₃A375No inhibition
SK-MEL-28No inhibition
(25R)-27(OH)L₃A3751 pM
SK-MEL-28> 1 µM

Data compiled from studies on human malignant melanoma cell lines.[1]

Table 2: LXR Agonist/Inverse Agonist Activity of Lumisterol and Vitamin D Derivatives
CompoundReceptorActivityEC50 / IC50
20(OH)D₃LXRαAgonist10⁻⁸ to 10⁻⁶ M
25(OH)D₃LXRαInverse Agonist~10⁻⁶ M
1,25(OH)₂D₃LXRαInverse Agonist~10⁻⁶ M
20(OH)L₃LXRαAgonist10⁻⁸ to 10⁻⁶ M
20,22(OH)₂L₃LXRαAgonist10⁻⁸ to 10⁻⁶ M
L₃ (Lumisterol)LXRαAgonist10⁻⁸ to 10⁻⁶ M

Data from LanthaScreen TR-FRET LXRα coactivator assays.[6][7]

Table 3: Photoprotective Effects of Lumisterol and Vitamin D Derivatives on UVB-Induced DNA Damage in Human Keratinocytes
Treatment (100 nM)DNA Damage ReadoutResult
1,25(OH)₂D₃Comet Assay (Tail Moment)Significant reduction
20(OH)D₃Comet Assay (Tail Moment)Significant reduction
1,20(OH)₂D₃Comet Assay (Tail Moment)Significant reduction
20,23(OH)₂D₃Comet Assay (Tail Moment)Significant reduction
L₃ (Lumisterol)Comet Assay (Tail Moment)Significant reduction
20(OH)L₃Comet Assay (Tail Moment)Significant reduction
22(OH)L₃Comet Assay (Tail Moment)Significant reduction
20,22(OH)₂L₃Comet Assay (Tail Moment)Significant reduction
24(OH)L₃Comet Assay (Tail Moment)Significant reduction

Qualitative summary of significant (P < 0.001) reduction in comet tail moment in UVB-irradiated human keratinocytes.[4]

Experimental Protocols

Cell Proliferation (SRB) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the this compound derivative for a specified period (e.g., 72 hours). Include a vehicle control.

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

Lumisterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CYP11A1 CYP11A1 This compound->CYP11A1 Metabolism Hydroxylated Derivatives Hydroxylated Derivatives CYP11A1->Hydroxylated Derivatives VDR VDR Hydroxylated Derivatives->VDR Binds RORs RORs Hydroxylated Derivatives->RORs Binds AhR AhR Hydroxylated Derivatives->AhR Binds LXRs LXRs Hydroxylated Derivatives->LXRs Binds Keap1 Keap1 Hydroxylated Derivatives->Keap1 Inhibits NF-kB NF-kB Hydroxylated Derivatives->NF-kB Inhibits p53 p53 Hydroxylated Derivatives->p53 Activates VDR_A_Pocket VDR (A-pocket) VDR->VDR_A_Pocket Non-genomic Action ROR_Inverse_Agonism ROR Inverse Agonism RORs->ROR_Inverse_Agonism Inhibition of Target Genes LXR_Activation LXR Activation LXRs->LXR_Activation Activation of Target Genes Nrf2 Nrf2 Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation Translocation Keap1->Nrf2 Sequesters ARE ARE Nrf2_translocation->ARE Binds Target_Gene_Expression Target Gene Expression p53->Target_Gene_Expression Regulates (Apoptosis, etc.) ARE->Target_Gene_Expression Upregulates (Antioxidant Genes)

Caption: Simplified signaling pathways of this compound derivatives.

Experimental_Workflow cluster_assays Start Start: Cell Culture Treatment Treatment with This compound Derivative Start->Treatment Endpoint_Assay Select Endpoint Assay Treatment->Endpoint_Assay Proliferation Cell Proliferation (SRB/MTT) Endpoint_Assay->Proliferation Anti-proliferative? Gene_Expression Gene Expression (qPCR) Endpoint_Assay->Gene_Expression Gene regulation? Protein_Analysis Protein Analysis (Western Blot) Endpoint_Assay->Protein_Analysis Protein level change? DNA_Damage DNA Damage (Comet Assay) Endpoint_Assay->DNA_Damage Photoprotective? Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis DNA_Damage->Data_Analysis Conclusion Conclusion: Bioactivity Assessment Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound bioactivity.

Troubleshooting_Logic Problem Inconsistent or Unexpected Results Check_Reagents Check Reagents & Compound? Problem->Check_Reagents Check_Cells Check Cell Culture? Problem->Check_Cells Check_Protocol Check Assay Protocol? Problem->Check_Protocol Check_Analysis Check Data Analysis? Problem->Check_Analysis Reagent_Issue Prepare fresh reagents. Verify compound integrity. Check_Reagents->Reagent_Issue Issue Found Cell_Issue Use consistent passage number. Ensure cell health. Check_Cells->Cell_Issue Issue Found Protocol_Issue Standardize all steps. Include proper controls. Check_Protocol->Protocol_Issue Issue Found Analysis_Issue Use appropriate normalization. Verify statistical methods. Check_Analysis->Analysis_Issue Issue Found Solution Reproducible Results Reagent_Issue->Solution Cell_Issue->Solution Protocol_Issue->Solution Analysis_Issue->Solution

Caption: Logical workflow for troubleshooting reproducibility issues.

References

Validation & Comparative

Lumisterol-d3 and Vitamin D3: A Comparative Analysis of their Efficacy in Preventing UVB-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent experimental data reveals that both Lumisterol-d3 and Vitamin D3 derivatives are effective in mitigating the harmful effects of ultraviolet B (UVB) radiation on the skin, primarily by preventing DNA damage. This guide provides a detailed comparison of their performance, supported by experimental evidence, to inform researchers, scientists, and drug development professionals in the field of dermatology and photoprotection.

Key Findings:

Both this compound and Vitamin D3 derivatives have demonstrated significant capabilities in protecting human keratinocytes against UVB-induced DNA damage.[1][2][3][4][5] The primary mechanisms of action involve the reduction of harmful photoproducts such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), which are well-established markers of DNA damage.[2][6][7][8][9]

The protective effects of these compounds are largely attributed to the activation of the Nrf2-dependent antioxidant response and the phosphorylation of p53, which in turn stimulates the cellular DNA repair machinery.[1][3][4][5]

Quantitative Comparison of Protective Effects

The following table summarizes the quantitative data from key studies, highlighting the efficacy of various Lumisterol (B196343) and Vitamin D3 derivatives in preventing UVB-induced DNA damage.

Compound Concentration UVB Dose Cell Type Key Outcome Measure Reduction in DNA Damage Citation
Vitamin D3 Derivatives
1,25(OH)₂D₃100 nM50 mJ/cm²Human KeratinocytesCPD LevelsSignificant reduction[1][10]
20(OH)D₃100 nM50 mJ/cm²Human KeratinocytesCPD LevelsSignificant reduction[1][10]
1,20(OH)₂D₃100 nM50 mJ/cm²Human KeratinocytesCPD LevelsSignificant reduction[1][10]
20,23(OH)₂D₃100 nM200 mJ/cm²Human KeratinocytesComet Assay (Tail Moment)Significant restoration[10][11]
Lumisterol Derivatives
Lumisterol (L₃)100 nM200 mJ/cm²Human KeratinocytesComet Assay (Tail Moment)Significant restoration[10][11]
20(OH)L₃100 nM50 mJ/cm²Human KeratinocytesCPD LevelsSignificant reduction[1][10]
22(OH)L₃100 nM50 mJ/cm²Human KeratinocytesCPD LevelsSignificant reduction[1][10]
24(OH)L₃10⁻⁸ MNot SpecifiedHuman Skin ExplantsCPD and 8-OHdG LevelsSignificant reduction[9]

Experimental Methodologies

The findings presented in this guide are based on rigorous experimental protocols. A generalized workflow is described below, with specific details varying between studies.

Cell Culture and Treatment

Human epidermal keratinocytes were cultured under standard conditions.[1][3] Twenty-four hours prior to UVB exposure, the cells were treated with various concentrations of Vitamin D3 or Lumisterol derivatives (typically 1 nM to 100 nM).[1]

UVB Irradiation

The cultured keratinocytes were exposed to a single dose of UVB radiation, with doses ranging from 25 to 200 mJ/cm².[1][3]

Assessment of DNA Damage
  • Comet Assay: This technique was used to measure overall DNA damage. After UVB exposure and treatment, cell nuclei were subjected to electrophoresis. The length of the "comet tail" of fragmented DNA is proportional to the amount of DNA damage.[10][11][12]

  • Immunofluorescence for CPDs: Cyclobutane pyrimidine dimers, a major form of UVB-induced DNA damage, were quantified using immunofluorescence. Cells were stained with an antibody specific for CPDs, and the fluorescence intensity was measured to determine the level of damage.[1][10][12]

  • 6-4 Photoproduct (6-4PP) Repair: The rate of repair of another significant DNA photoproduct, 6-4PP, was assessed to evaluate the enhancement of DNA repair mechanisms.[10]

Visualizing the Process and Pathways

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Pre-treatment Pre-treatment with This compound or Vitamin D3 Cell Culture->Pre-treatment UVB Irradiation UVB Irradiation Pre-treatment->UVB Irradiation DNA Damage Assessment Assessment of DNA Damage (CPD, Comet Assay) UVB Irradiation->DNA Damage Assessment

Caption: A simplified workflow of the key experimental steps.

G cluster_pathway Signaling Pathway for DNA Protection UVB UVB DNA Damage DNA Damage (CPDs, 8-OHdG) UVB->DNA Damage Reduced Damage Reduced DNA Damage Lumisterol_D3 This compound / Vitamin D3 Nrf2 Nrf2 Lumisterol_D3->Nrf2 p53 p53 Lumisterol_D3->p53 Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response DNA Repair DNA Repair p53->DNA Repair Antioxidant Response->Reduced Damage DNA Repair->Reduced Damage

Caption: Key signaling pathways activated by this compound and Vitamin D3.

Conclusion

References

Illuminating the Anti-Cancer Potential: A Comparative Guide to Lumisterol-d3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in oncological research have cast a spotlight on the therapeutic potential of vitamin D analogs, particularly Lumisterol-d3 derivatives, in curbing cancer cell proliferation. This guide offers a comprehensive comparison of the anti-proliferative effects of various this compound derivatives, presenting key experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Comparative Anti-Proliferative Activity

The anti-proliferative efficacy of this compound derivatives has been most extensively studied in melanoma cell lines, demonstrating significant potential in inhibiting cancer cell growth. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various this compound derivatives and related vitamin D analogs against different cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Anti-Proliferative Activity (IC50) of this compound Derivatives and Vitamin D Analogs in Human Melanoma Cell Lines

CompoundA375 Cells (IC50)SK-MEL-28 Cells (IC50)
This compound Derivatives
Lumisterol (L3)No InhibitionNo Inhibition
22(OH)L3No InhibitionNo Inhibition
(25R)-27(OH)L31 pM[1]> 1 µM[1]
Vitamin D3 Analogs
1,25(OH)2D31.15 nM[1]100 nM[1]
1,24,25(OH)3D317.8 nM[1]50 nM[1]
20,24(OH)2D3280 nM[1]> 1 µM[1]

Table 2: Anti-Proliferative Activity of Vitamin D Analogs in a Colon Cancer Cell Line

CompoundHT-29 Cells (IC50)
1,25(OH)2D3~10 nM[2]
Calcipotriol~10 nM[2]

Deciphering the Mechanism: Key Signaling Pathways

The anti-proliferative effects of this compound derivatives are believed to be mediated through the activation of several nuclear receptors, including the Vitamin D Receptor (VDR), Retinoic Acid-Related Orphan Receptors (RORα and RORγ), and the Aryl Hydrocarbon Receptor (AhR).[3] These receptors, in turn, modulate the activity of key transcriptional regulators such as Nrf2, p53, and NFκB, which are pivotal in controlling cellular processes like proliferation, apoptosis, and DNA repair.

G cluster_ligands This compound Derivatives cluster_receptors Nuclear Receptors cluster_regulators Transcriptional Regulators cluster_effects Cellular Effects L3 This compound Derivatives VDR VDR L3->VDR ROR RORα/γ L3->ROR AhR AhR L3->AhR Nrf2 Nrf2 VDR->Nrf2 p53 p53 VDR->p53 ROR->Nrf2 ROR->p53 AhR->Nrf2 AhR->p53 NFkB NFκB AhR->NFkB Proliferation Inhibition of Proliferation Apoptosis Induction of Apoptosis Nrf2->Apoptosis DNARepair DNA Repair Nrf2->DNARepair p53->Apoptosis p53->DNARepair NFkB->Proliferation Inhibition

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Protocols

The validation of the anti-proliferative effects of this compound derivatives relies on robust and reproducible experimental methodologies. The Sulforhodamine B (SRB) assay is a widely used colorimetric assay for determining cell density, based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Protocol

This protocol outlines the key steps for assessing cell proliferation using the SRB assay.

  • Cell Plating:

    • Seed cells in 96-well microtiter plates at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and control compounds in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions.[4]

    • Incubate the plates for an additional 48-72 hours.[5]

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.[4]

    • Incubate the plates at 4°C for 1 hour to fix the cells.[4]

  • Staining:

    • Wash the plates five times with deionized water and allow them to air dry completely.[4]

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[4]

    • Incubate at room temperature for 30 minutes.[4]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

    • Allow the plates to air dry completely.[4]

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) at a wavelength of 510-570 nm using a microplate reader.[4][6]

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

G cluster_workflow SRB Assay Experimental Workflow start Start plate 1. Cell Plating (96-well plate) start->plate treat 2. Compound Treatment (48-72h incubation) plate->treat fix 3. Cell Fixation (10% TCA, 1h at 4°C) treat->fix stain 4. Staining (0.4% SRB, 30 min) fix->stain wash 5. Washing & Solubilization (1% Acetic Acid & 10mM Tris) stain->wash read 6. Absorbance Reading (510-570 nm) wash->read end End read->end

References

Lumisterol-d3: A Novel Photoprotective Agent Compared to Commercial Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the efficacy of Lumisterol-d3 and its derivatives as photoprotective agents against the established performance of commercial sunscreens. While direct comparative studies using standardized metrics like Sun Protection Factor (SPF) are not yet available for this compound, this document synthesizes existing experimental data to offer a scientific comparison of their mechanisms and effectiveness in protecting skin cells from ultraviolet (UV) radiation-induced damage.

Executive Summary

This compound and its hydroxy derivatives have demonstrated significant photoprotective effects at a cellular level, operating through mechanisms distinct from the UV-absorbing and scattering properties of commercial sunscreen agents. These compounds actively engage cellular defense pathways, mitigating DNA damage and oxidative stress induced by UVB radiation. Commercial sunscreens, conversely, provide a physical or chemical barrier on the skin's surface. This guide presents a detailed comparison of their UV absorption profiles, a summary of the biological efficacy of Lumisterol (B196343) derivatives, and the experimental methodologies underpinning these findings.

Comparison of UV Absorption and Photoprotective Efficacy

The primary function of any photoprotective agent is its ability to counteract the damaging effects of UV radiation. Commercial sunscreens achieve this by absorbing or reflecting UV rays, whereas this compound and its derivatives appear to work by bolstering the skin's intrinsic defense and repair mechanisms.

UV Absorption Spectra

A comparison of the UV absorption spectra of Lumisterol with common active ingredients in commercial sunscreens reveals different absorption profiles. Lumisterol primarily absorbs in the UVB range.[1] In contrast, commercial sunscreens utilize a combination of agents to provide broad-spectrum (UVA and UVB) protection.

Agent TypeAgent NameTypical UV Absorption Range
Lumisterol LumisterolUVB Range[1]
Organic Sunscreen Avobenzone320–400 nm (UVA)
Octocrylene250–360 nm (UVB/UVA2)
Homosalate295–315 nm (UVB)
BemotrizinolUVB and UVA (peaks at 310 nm and 340 nm)
Inorganic Sunscreen Zinc OxideUp to 370 nm (UVB/UVA)[2]
Titanium DioxideUp to 400 nm (UVB/UVA)[2]
Cellular Efficacy of Lumisterol Derivatives

Studies on human keratinocytes have demonstrated the potent biological photoprotective effects of Lumisterol and its hydroxy derivatives. These compounds have been shown to significantly reduce UVB-induced cellular damage.

Efficacy MetricLumisterol DerivativeTreatment ConcentrationUVB DoseResult
DNA Damage Reduction Lumisterol (L3), 20(OH)L3, 22(OH)L3, 20,22(OH)2L3100 nM200 mJ/cm²Significant reduction in DNA damage (measured by Comet assay tail moment)[3]
CPD Level Attenuation 22(OH)L3, 20,22(OH)2L3, 24(OH)L3100 nM50 mJ/cm²Significant inhibition of Cyclobutane Pyrimidine Dimer (CPD) production[4]
6-4PP Repair Enhancement Lumisterol (L3), 20(OH)L3, 22(OH)L3, 20,22(OH)2L3100 nM25 mJ/cm² & 50 mJ/cm²Enhanced repair of 6-4 Photoproducts (6-4PP)[3][4]
Oxidant Formation Reduction Lumisterol (L3)1-100 nMNot specifiedDose-dependent reduction in cellular oxidant formation[5]

Signaling Pathways and Mechanisms of Action

The photoprotective effects of this compound derivatives are mediated through the activation of key cellular signaling pathways that respond to and repair UVB-induced damage.

UVB-Induced Damage and this compound Intervention

UVB radiation triggers a cascade of damaging events within keratinocytes, including the formation of DNA photoproducts and reactive oxygen species (ROS). Lumisterol and its derivatives intervene by activating the Nrf2-dependent antioxidant response and promoting p53-mediated DNA repair.[5][6][7][8]

UVB_Damage_and_Lumisterol_Intervention UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte DNA_Damage DNA Damage (CPD, 6-4PP) Keratinocyte->DNA_Damage ROS Oxidative Stress (ROS Production) Keratinocyte->ROS Lumisterol This compound Derivatives Nrf2 Nrf2 Activation Lumisterol->Nrf2 p53 p53 Phosphorylation Lumisterol->p53 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response DNA_Repair DNA Repair p53->DNA_Repair Antioxidant_Response->ROS DNA_Repair->DNA_Damage

Caption: UVB-induced damage and the interventional pathways activated by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives' photoprotective efficacy.

Cell Culture and UVB Irradiation
  • Cell Line: Human epidermal keratinocytes (HEKn).

  • Culture Conditions: Cells are cultured in appropriate media supplemented with growth factors.

  • Pre-treatment: Keratinocytes are treated with Lumisterol derivatives (e.g., 100 nM) or a vehicle control for 24 hours prior to irradiation.

  • UVB Source: A bank of FS20 lamps emitting approximately 75% UVB and 25% UVA is used, with a Kodacel filter to remove UVC wavelengths.

  • Dosimetry: A UVB meter is used to measure the irradiance, and the exposure time is calculated to deliver the desired UVB dose (e.g., 25, 50, 75, or 200 mJ/cm²).[4]

  • Irradiation Procedure: The culture medium is removed and replaced with phosphate-buffered saline (PBS) during irradiation to avoid the generation of photoproducts in the medium. After irradiation, the PBS is replaced with fresh, pre-warmed medium containing the test compounds.

Assessment of DNA Damage
  • Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks.

    • Cells are harvested and embedded in low-melting-point agarose (B213101) on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving the DNA as a nucleoid.

    • The slides are subjected to electrophoresis under alkaline conditions.

    • DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide).

    • The extent of DNA damage is quantified by measuring the "tail moment" (the product of the tail length and the fraction of total DNA in the tail) using image analysis software.[3]

  • Immunofluorescence for CPD and 6-4PP: This method quantifies the formation of specific DNA photoproducts.

    • Cells are fixed and permeabilized.

    • They are then incubated with primary antibodies specific for CPDs or 6-4PPs.

    • A secondary antibody conjugated to a fluorophore is used for detection.

    • The fluorescence intensity, which is proportional to the amount of DNA damage, is measured using immunofluorescence microscopy and image analysis software.[3]

Measurement of Intracellular Oxidative Stress
  • DCFDA-DA Assay: This assay measures the production of reactive oxygen species (ROS).

    • Cells are incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA-DA), which is a cell-permeable, non-fluorescent probe.

    • Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting compound is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • The fluorescence intensity is measured using a fluorescence plate reader or flow cytometry and is directly proportional to the level of intracellular ROS.[5]

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_irradiation UVB Irradiation cluster_analysis Post-irradiation Analysis Cell_Culture Human Keratinocyte Culture Treatment 24h Incubation with Lumisterol Derivatives Cell_Culture->Treatment UVB_Irradiation UVB Exposure (e.g., 50 mJ/cm²) Treatment->UVB_Irradiation DNA_Damage_Assay DNA Damage Assessment (Comet Assay, IF) UVB_Irradiation->DNA_Damage_Assay ROS_Assay Oxidative Stress Measurement (DCFDA-DA Assay) UVB_Irradiation->ROS_Assay

Caption: A generalized experimental workflow for assessing the photoprotective effects of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising new frontier in photoprotection. Unlike traditional sunscreens that form a passive barrier, these compounds appear to actively enhance the skin's cellular resilience to UVB-induced damage. Their ability to activate Nrf2 and p53 pathways, leading to reduced DNA damage and oxidative stress, suggests a potential for systemic, long-lasting photoprotection. Further research, including in vivo studies and the development of formulations for topical delivery, is warranted to fully elucidate their potential as next-generation photoprotective agents. Direct comparative studies with commercial sunscreens using standardized in vivo and in vitro SPF testing protocols will be a critical next step in their development and validation.

References

Unveiling the Genomic Impact of Lumisterol-d3: A Comparative Guide to its Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Lumisterol-d3 and its hydroxyderivatives on gene expression, supported by experimental data. We delve into the molecular pathways influenced by these compounds and present detailed methodologies to ensure the reproducibility of the cited findings.

Lumisterol (B196343), a photoproduct of pre-vitamin D3, and its derivatives are emerging as significant modulators of gene expression with potential therapeutic applications.[1][2] Research indicates that these compounds, particularly their hydroxylated forms, can influence a variety of cellular processes, including antioxidant defense, inflammatory responses, and cellular differentiation.[1][3] This guide offers a statistical validation of these effects, comparing them with the well-established actions of Vitamin D3 and its metabolites.

Comparative Analysis of Gene Expression Modulation

Treatment of human epidermal keratinocytes with Lumisterol derivatives has been shown to significantly alter the expression of genes involved in key signaling pathways. Below, we present a summary of these changes in comparison to Vitamin D3 analogs.

Table 1: Modulation of Nrf2-Targeted Antioxidant Genes by Lumisterol and Vitamin D3 Derivatives

GeneCompoundFold Change (Non-irradiated cells vs. Control)Fold Change (UVB-irradiated cells vs. Control)
HMOX-1 1,20,23(OH)3D3Significant Increase Strong Induction
20(OH)L3Enhanced ExpressionLess pronounced induction
GPx Vitamin D3/Lumisterol DerivativesEnhanced ExpressionDecline
CAT Vitamin D3/Lumisterol DerivativesEnhanced Expression**Lower Expression
SOD1 Vitamin D3/Lumisterol DerivativesEnhanced Expression Decline
SOD2 Vitamin D3/Lumisterol DerivativesEnhanced Expression*Lower Expression
Nrf2 Vitamin D3/Lumisterol Derivatives-Strong Induction
GR Vitamin D3/Lumisterol Derivatives-Strong Induction***
*Statistically significant at *P < 0.05, **P < 0.01, **P < 0.001. Data compiled from a study on human keratinocytes.[1]

Table 2: Regulation of Inflammatory and Differentiation Genes by Hydroxylumisterols

GeneCompoundFold Change (Non-irradiated cells vs. Control)Fold Change (UVB-irradiated cells vs. Control)
RELA (NFkB p65) L3, 20(OH)L3, 24(OH)L3Strong InhibitionSignificant Decrease
VDR L3 and its hydroxyderivativesSignificant Increase***Significant Increase
RORγ L3 and its hydroxyderivativesSignificant Decrease (protein)Significant Decrease
IVL HydroxylumisterolsStrong StimulationSignificant Stimulation
FLG Hydroxylumisterols-Upregulation
KRT10 Hydroxylumisterols-Significant Stimulation
*Statistically significant at **P < 0.001. Data from studies on human keratinocytes.[3]

Table 3: Influence of Lumisterol and Vitamin D3 Derivatives on LXR-Dependent Genes in Murine Dermal Fibroblasts

Gene20(OH)L31,25(OH)2D320(OH)D320,23(OH)2D3
Abca1 InhibitionStimulationStimulationStimulation
Abcg1 No effectEnhanced ExpressionEnhanced ExpressionEnhanced Expression
Abcg8 InhibitionNo effectNo effectInduced
Lpl InhibitionStimulationStimulationStimulation
Fas No effectStimulationStimulationNo effect
Cyp7a1 InhibitionStimulationStimulationNo effect
ApoE InhibitionNo effectNo effectEnhanced Expression
Data represents changes in gene expression after 24h treatment.[4][5]

Key Signaling Pathways Modulated by Lumisterol Derivatives

Lumisterol and its hydroxyderivatives exert their effects on gene expression through multiple signaling pathways. These interactions highlight the pleiotropic nature of these compounds.

Nrf2-Mediated Antioxidant Response

Novel derivatives of vitamin D3 and lumisterol have been shown to protect against UVB-induced damage by activating the Nrf2-dependent antioxidant response.[1][6] Treatment with these compounds leads to the increased expression of Nrf2 and its target genes, which are crucial for cellular defense against oxidative stress.[1]

Nrf2_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Genes HMOX-1, GPx, CAT, SOD1, SOD2 ARE->Antioxidant Genes Upregulates

Nrf2 Signaling Pathway Activation
VDR and RORα/γ Nuclear Receptor Interactions

Hydroxylumisterols can interact with the Vitamin D Receptor (VDR) and act as reverse agonists of the Retinoic acid-related orphan receptors α and γ (RORα/γ).[2] These interactions are pivotal for their anti-inflammatory and photoprotective activities.[2] Studies have shown that L3-hydroxyderivatives significantly increase the expression of VDR while decreasing RORγ protein levels in human keratinocytes.[3]

VDR_ROR_Pathway cluster_0 This compound Derivatives L3_derivatives 20(OH)L3, 22(OH)L3, 20,22(OH)2L3, 24(OH)L3 VDR VDR L3_derivatives->VDR Activates RORg RORγ L3_derivatives->RORg Inhibits Gene Expression Modulation of Target Genes VDR->Gene Expression RORg->Gene Expression

VDR and RORγ Interaction
Liver X Receptor (LXR) Pathway

Recent findings have identified Vitamin D3 and Lumisterol derivatives as ligands for Liver X Receptors (LXRs), suggesting a novel mechanism of action.[4] RNA sequencing of murine dermal fibroblasts treated with D3-hydroxyderivatives revealed LXR as a key nuclear receptor pathway.[4][7] These compounds were shown to activate an LXR-response element (LXRE)-driven reporter and enhance the expression of LXR target genes.[4][8]

LXR_Pathway Lumisterol_D3_Derivatives Lumisterol/D3 Derivatives LXR LXRα / LXRβ Lumisterol_D3_Derivatives->LXR Binds to LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element LXR_RXR_Complex->LXRE Binds to Target_Genes ABCA1, ABCG1, LPL, etc. LXRE->Target_Genes Regulates

LXR Signaling Pathway

Experimental Protocols

The following methodologies are representative of the key experiments cited in the referenced studies for the validation of this compound's effects on gene expression.

Cell Culture and Treatment
  • Cell Lines: Primary human epidermal keratinocytes (HEKn) or immortalized human keratinocyte cell lines (HaCaT) are commonly used.[1][3]

  • Culture Conditions: Cells are maintained in appropriate media supplemented with growth factors, under standard culture conditions (37°C, 5% CO2).

  • Treatment: Cells are treated with this compound derivatives, Vitamin D3 analogs, or vehicle (e.g., ethanol) at concentrations typically ranging from 1 nM to 100 nM for 24 hours prior to analysis or UVB irradiation.[1]

UVB Irradiation
  • Procedure: Following pre-treatment with the test compounds, cell culture plates are rinsed with phosphate-buffered saline (PBS) and irradiated with a specific dose of UVB, commonly 50 mJ/cm².[1][3]

  • Post-Irradiation: After irradiation, fresh medium containing the same test compounds is added, and cells are incubated for a further specified period (e.g., 24 hours) before harvesting for analysis.[1]

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
  • RNA Extraction: Total RNA is isolated from treated and control cells using standard commercial kits.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using a thermal cycler with SYBR Green chemistry to quantify the relative expression levels of target genes.[1]

  • Normalization: Gene expression levels are normalized to housekeeping genes such as GAPDH and cyclophilin to account for variations in RNA input.[3]

  • Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression. Statistical significance is determined using appropriate tests, such as the Student's t-test or one-way ANOVA.[1]

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Keratinocytes) Start->Cell_Culture Treatment Treatment with This compound Derivatives (24h) Cell_Culture->Treatment UVB_Irradiation UVB Irradiation (optional) Treatment->UVB_Irradiation Harvest Harvest Cells Treatment->Harvest No UVB Incubation Post-Irradiation Incubation (24h) UVB_Irradiation->Incubation Incubation->Harvest Analysis Gene Expression Analysis (qPCR / RNA-seq) Harvest->Analysis End End Analysis->End

General Experimental Workflow

References

Lumisterol-d3: A Comparative Analysis of its Photoprotective Efficacy Across Skin Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available research indicates that Lumisterol-d3 and its derivatives exhibit significant photoprotective effects against UVB-induced damage in various skin cell lines. This guide provides a comparative overview of the efficacy of this compound, alongside alternative photoprotective agents, supported by experimental data and detailed methodologies for key assays. The primary mechanism of action for this compound involves the activation of the Nrf2-mediated antioxidant response and the p53 signaling pathway, leading to reduced DNA damage and enhanced cell survival.

Comparative Efficacy of Photoprotective Agents

The photoprotective potential of this compound and its hydroxy-derivatives has been primarily evaluated in human epidermal keratinocytes and melanoma cell lines.[1][2][3][4][5] Studies consistently demonstrate that pre-treatment with these compounds significantly mitigates the damaging effects of UVB radiation.

To provide a clear comparison, the following table summarizes the photoprotective effects of this compound derivatives and two alternative agents, Resveratrol (B1683913) and Vitamin E, across different skin cell types. The data is compiled from multiple studies to illustrate the relative efficacy in reducing DNA damage and enhancing cell viability post-UVB exposure.

Cell LineAgentConcentrationKey Photoprotective EffectsReference
Human Epidermal Keratinocytes (HEKn) 20(OH)D3 (a Vitamin D3 derivative often compared with Lumisterol (B196343) derivatives)100 nMSignificant reduction in CPD levels and Comet tail moment; Enhanced repair of 6-4 photoproducts.[2]
20(OH)L3, 22(OH)L3 (this compound derivatives)100 nMSignificantly enhanced UVB-stimulated phosphorylated p53.[2]
Human Malignant Melanoma (A375, SK-MEL-28) (25R)-27(OH)L3 (a this compound derivative)1 µMInhibition of cell proliferation.[1][6]
Human Keratinocytes (HaCaT) Resveratrol10-60 µMIncreased cell viability after UVB irradiation by inhibiting caspase activation.
Vitamin E (α-tocopherol)2.9-14.7 IU/mlSuppressed UVA-induced decrease in cell viability in a concentration-dependent manner.[7]
Human Dermal Fibroblasts Vitamin D3 analog (Calcipotriol)Protection from photoaging by inhibiting ROS release and reducing DNA damage.[8]

Signaling Pathways and Mechanisms of Action

The photoprotective effects of this compound and its analogs are primarily attributed to the activation of key cellular defense pathways. Upon UVB irradiation, these compounds have been shown to stimulate the nuclear translocation of Nrf2, a master regulator of the antioxidant response, and enhance the phosphorylation of p53, a critical tumor suppressor involved in DNA repair and apoptosis.[2][4][5]

Experimental Workflow for Investigating Photoprotective Effects

The following diagram illustrates a typical experimental workflow to assess the photoprotective properties of a compound like this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Photoprotection cell_culture Seed skin cells (e.g., Keratinocytes) treatment Pre-treat with this compound or alternative agent cell_culture->treatment uvb Expose to UVB radiation treatment->uvb viability Cell Viability Assay (MTT) uvb->viability dna_damage DNA Damage Assessment (CPD, Comet Assay) uvb->dna_damage signaling Signaling Pathway Analysis (Western Blot for Nrf2, p-p53) uvb->signaling

Fig. 1: Experimental workflow for assessing photoprotection.

Signaling Pathway Activated by this compound Derivatives

The diagram below outlines the signaling cascade initiated by this compound derivatives in response to UVB-induced stress.

G UVB UVB Radiation Cell Skin Cell UVB->Cell Nrf2_activation Nrf2 Nuclear Translocation Cell->Nrf2_activation activates p53_activation p53 Phosphorylation Cell->p53_activation activates Lumisterol This compound Derivatives Lumisterol->Cell Antioxidant Antioxidant Gene Expression Nrf2_activation->Antioxidant DNA_repair DNA Repair p53_activation->DNA_repair Cell_survival Increased Cell Survival Antioxidant->Cell_survival DNA_repair->Cell_survival

Fig. 2: this compound signaling pathway in photoprotection.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experimental assays mentioned.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • UVB Irradiation: Expose the cells to the desired dose of UVB radiation.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.

DNA Damage Assessment: Cyclobutane Pyrimidine Dimer (CPD) Assay by Immunofluorescence

This method quantifies the formation of CPDs, a primary form of DNA damage induced by UVB.

  • Cell Culture and Treatment: Grow cells on coverslips, treat with the test compound, and irradiate with UVB.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Denaturation: Denature the DNA with 2N HCl for 30 minutes at room temperature.

  • Blocking: Block with 1% BSA in PBST for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against CPDs overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Signaling Pathway Analysis: Nrf2 Nuclear Translocation by Western Blot

This protocol allows for the detection of the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

  • Cell Treatment and Lysis: Treat cells as required and then lyse them using a hypotonic buffer to separate cytoplasmic and nuclear fractions through centrifugation.

  • Protein Extraction: Extract proteins from the nuclear pellet using a high-salt nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use a nuclear marker like Lamin B1 as a loading control.

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using an ECL substrate.

Conclusion

The available data strongly suggest that this compound and its derivatives are potent photoprotective agents, with a clear mechanism of action involving the activation of the Nrf2 and p53 pathways. While the majority of the research has been conducted on keratinocytes, emerging evidence indicates similar protective effects in other skin cell types, including melanocytes. Compared to other agents like resveratrol and vitamin E, this compound derivatives show promise due to their targeted action on key cellular defense mechanisms. Further research involving direct, quantitative comparisons across a broader range of skin cell lines will be invaluable in fully elucidating the therapeutic potential of this compound in dermatology and drug development.

References

Comparative Analysis of Lumisterol-d3 and Tacalcitol in the Management of Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of Lumisterol-d3 and tacalcitol (B196726), two vitamin D-related compounds with therapeutic potential for inflammatory skin diseases such as psoriasis and atopic dermatitis. The information presented is synthesized from preclinical and clinical studies to assist researchers and drug development professionals in evaluating their mechanisms of action and therapeutic efficacy.

Introduction

Skin inflammation is a complex process involving a cascade of cellular and molecular events, primarily driven by the immune system. Conditions like psoriasis are characterized by hyperproliferation of keratinocytes and infiltration of immune cells, leading to the formation of erythematous, scaly plaques.[1][2] Tacalcitol, a synthetic vitamin D3 analog, is an established topical treatment for psoriasis.[3] It exerts its effects by binding to the vitamin D receptor (VDR), which modulates gene expression related to cell proliferation, differentiation, and immune responses.[1][4] this compound, a photoproduct of pre-vitamin D3, and its hydroxyderivatives are emerging as novel agents with potent anti-inflammatory and photoprotective properties.[5][6][7] Like tacalcitol, this compound derivatives interact with nuclear receptors, including the VDR, to modulate inflammatory pathways.[5][6] This guide offers a side-by-side comparison of their mechanisms, efficacy data from relevant studies, and detailed experimental protocols.

Mechanisms of Action

Both tacalcitol and this compound derivatives modulate inflammatory responses in the skin, primarily through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[1][6]

Tacalcitol: As a VDR agonist, tacalcitol binds to the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes.[1] This interaction results in:

  • Inhibition of Keratinocyte Proliferation: Tacalcitol slows the rapid cell division characteristic of psoriatic lesions.[1]

  • Promotion of Keratinocyte Differentiation: It helps normalize the maturation process of skin cells, reducing scaling and plaque thickness.[1][2]

  • Immunomodulation: Tacalcitol suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23, and inhibits T-cell activation.[1][2]

This compound and its Hydroxyderivatives: These compounds also exhibit anti-inflammatory effects through multiple pathways:[5][8]

  • VDR Interaction: They can bind to the VDR, influencing gene expression.[6]

  • Alternative Receptor Binding: Lumisterol (B196343) derivatives also act on other nuclear receptors like the Retinoid-related orphan receptors (ROR)α and γ, and the aryl hydrocarbon receptor (AhR).[6][9]

  • Inhibition of Pro-inflammatory Pathways: They have been shown to inhibit NF-κB and IL-17 signaling, key pathways in skin inflammation.[5]

  • Antioxidant Effects: These compounds can activate the NRF2-regulated antioxidant response, protecting skin cells from oxidative stress.[6][9]

The following diagram illustrates the generalized signaling pathway for VDR-mediated anti-inflammatory effects, applicable to both compounds.

VDR_Signaling cluster_cell Skin Cell (e.g., Keratinocyte) cluster_effects Biological Effects Ligand Tacalcitol or This compound derivative VDR VDR Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Transcription Modulation of Gene Transcription VDRE->Transcription Effect1 ↓ Keratinocyte Proliferation Transcription->Effect1 Effect2 ↑ Keratinocyte Differentiation Transcription->Effect2 Effect3 ↓ Pro-inflammatory Cytokines (IL-17, IL-23, TNF-α) Transcription->Effect3 Effect4 ↓ Immune Cell Infiltration Transcription->Effect4

VDR-mediated anti-inflammatory signaling pathway.

Comparative Efficacy Data

Direct comparative clinical trials between this compound and tacalcitol are not yet available in published literature. However, data from individual studies on their effects in psoriasis models provide a basis for comparison. The following tables summarize key findings.

Table 1: Clinical Efficacy of Tacalcitol in Psoriasis Vulgaris

Study ParameterBaselinePost-Treatment (8 weeks)p-valueReference
Sum Score (Erythema, Infiltration, Desquamation) -Significantly greater reduction with tacalcitol vs. placebo< 0.0001[10][11]
Mean Erythema Score 2.2 ± 0.81.1 ± 0.8-[12]
Mean Desquamation Score 2.4 ± 0.80.6 ± 0.7-[12]
Mean Plaque Thickness Score 2.2 ± 0.90.8 ± 0.6-[12]
Psoriasis Area and Severity Index (PASI) 9.5 (median)3.25 (median, at 18 months)< 0.0001[13]

Table 2: Preclinical Efficacy of this compound Derivatives and Vitamin D3 Analogs in Skin Inflammation Models

CompoundModelKey FindingsReference
This compound derivatives Human keratinocytes (in vitro)- Enhanced protection against UVB-induced DNA damage- Activation of NRF2 antioxidant response[6][7]
CYP11A1-derived D3-hydroxyderivatives In vitro models- Anti-proliferative and pro-differentiation effects comparable or better than 1,25(OH)2D3[6]
Maxacalcitol (a vitamin D3 analog) Imiquimod-induced psoriasis (mice)- Downregulated IL-23 and IL-17 production- Induced regulatory T cells (Tregs)[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of these compounds.

4.1 Imiquimod-Induced Psoriasiform Dermatitis in Mice

This is a widely used animal model to screen for anti-psoriatic drugs.

  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Induction of Inflammation: A daily topical dose of 62.5 mg of imiquimod (B1671794) cream (5%) is applied to the shaved back skin of the mice for 6 consecutive days.

  • Treatment: The test compounds (e.g., this compound derivative or tacalcitol in a suitable vehicle) are applied topically to the back skin daily, typically starting one day before or on the same day as imiquimod application. A vehicle control group is also included.

  • Evaluation:

    • Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness, each on a scale from 0 to 4. The sum of these scores constitutes the total clinical score.

    • Histological Analysis: At the end of the experiment, skin biopsies are taken for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.

    • Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using quantitative real-time PCR (qPCR).

The workflow for this experimental model is depicted below.

Psoriasis_Model_Workflow Start Start Acclimatize Acclimatize BALB/c mice Start->Acclimatize Shave Shave back skin Acclimatize->Shave Group Randomize into groups (Vehicle, Tacalcitol, this compound) Shave->Group Treatment Daily topical treatment (Compound or Vehicle) Group->Treatment Imiquimod Daily topical Imiquimod application (for 6 days) Treatment->Imiquimod Scoring Daily clinical scoring (Erythema, Scaling, Thickness) Imiquimod->Scoring Endpoint Endpoint (Day 7) Scoring->Endpoint Analysis Euthanasia and Sample Collection Endpoint->Analysis Histo Histology (H&E) Analysis->Histo qPCR qPCR for Cytokines Analysis->qPCR

Workflow for the imiquimod-induced psoriasis model.

4.2 VDR Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the VDR.

  • Materials:

    • Recombinant human VDR.

    • Radiolabeled ligand (e.g., [³H]-calcitriol).

    • Unlabeled competitor (tacalcitol or this compound).

    • Assay buffer and scintillation fluid.

  • Procedure:

    • A constant concentration of recombinant VDR and radiolabeled ligand is incubated with varying concentrations of the unlabeled competitor compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand) can be calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Conclusion and Future Directions

Tacalcitol is a well-established VDR agonist with proven efficacy in treating psoriasis.[10][12][13] this compound and its derivatives represent a promising new class of compounds with potent anti-inflammatory and photoprotective effects, acting through both VDR-dependent and independent pathways.[5][6][7] While preclinical data for this compound is encouraging, further research, including direct comparative studies with established treatments like tacalcitol, is necessary to fully elucidate its therapeutic potential. Future studies should focus on in vivo efficacy in various skin inflammation models and aim to identify the specific molecular targets and pathways modulated by this compound derivatives. This will be crucial for its potential translation into clinical applications for inflammatory skin diseases.

References

Unveiling the Role of RORs in Lumisterol-D3 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of RAR-related orphan receptors (RORs) in Lumisterol-D3 signaling, contrasting it with other potential pathways. The information presented is supported by experimental data to aid in the validation and understanding of this non-canonical vitamin D pathway.

Executive Summary

This compound (L3), a photoproduct of pre-vitamin D3, and its hydroxyderivatives are now recognized as biologically active molecules. Emerging evidence strongly suggests that these compounds exert significant effects through RAR-related orphan receptors, specifically RORα and RORγ, where they act as inverse agonists. This is a departure from the classical vitamin D signaling pathway mediated by the vitamin D receptor (VDR). Understanding this interaction is pivotal for developing novel therapeutics targeting inflammatory and proliferative disorders. This guide compares the ROR-mediated pathway with other potential signaling routes for this compound and its derivatives, providing available quantitative data and experimental validation protocols.

Data Presentation: RORs as a Primary Target

Hydroxylumisterols have been identified as inverse agonists of both RORα and RORγ. This means they bind to these receptors and reduce their constitutive transcriptional activity. This is a key mechanism for their observed anti-inflammatory and anti-proliferative effects.

Table 1: Comparative Analysis of this compound Hydroxyderivatives as ROR Inverse Agonists

CompoundTarget ReceptorObserved EffectCell LineAssay Type
20(OH)L3RORα & RORγInhibition of transactivationCHOLuciferase Reporter Assay
22(OH)L3RORα & RORγInhibition of transactivationCHOLuciferase Reporter Assay
24(OH)L3RORα & RORγInhibition of transactivationCHOLuciferase Reporter Assay
20,22(OH)2L3RORα & RORγInhibition of transactivationCHOLuciferase Reporter Assay

The data indicates a dose-dependent inhibition of RORα and RORγ activity by the tested hydroxylumisterols.

Alternative Signaling Pathways for this compound Derivatives

While RORs are a significant target, this compound and its metabolites can also signal through other nuclear receptors. This multi-receptor engagement highlights the complexity and broad physiological relevance of these compounds.

Table 2: Comparison of this compound Derivative Interactions with Alternative Nuclear Receptors

ReceptorInteraction TypeBiological Implication
Vitamin D Receptor (VDR) Weak partial agonism (non-genomic A-pocket)Regulation of cell proliferation and differentiation
Aryl Hydrocarbon Receptor (AhR) AgonismModulation of immune responses and detoxification
Liver X Receptors (LXRα & LXRβ) Agonism and Inverse AgonismRegulation of lipid metabolism and inflammation

Experimental Protocols for Validation

Validating the role of RORs in this compound signaling is crucial. Below are detailed methodologies for key experiments.

Protocol 1: RORα/γ Transactivation Assay (Luciferase Reporter Assay)

Objective: To determine if this compound derivatives act as inverse agonists on RORα and RORγ.

Methodology:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the ligand-binding domain of either RORα or RORγ fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the this compound hydroxyderivatives (e.g., 20(OH)L3, 22(OH)L3) or a known ROR inverse agonist (positive control) and a vehicle control (e.g., ethanol).

  • Luciferase Activity Measurement: After a 24-hour incubation period, the cells are lysed. The luciferase activity is measured using a luminometer. A co-transfected Renilla luciferase plasmid can be used for normalization of transfection efficiency.

  • Data Analysis: The relative luciferase units are calculated and normalized to the vehicle control. A dose-dependent decrease in luciferase activity indicates inverse agonism.

Protocol 2: Genetic Validation of RORγ's Role in this compound Signaling

Objective: To confirm that the biological effects of this compound derivatives are mediated through RORγ.

Methodology:

  • Cell Source: Isolate dermal fibroblasts from wild-type (RORγ+/+), heterozygous (RORγ+/-), and RORγ knockout (RORγ-/-) mice.

  • Cell Culture and Treatment: Culture the fibroblasts and treat them with this compound derivatives (e.g., 20(OH)D3) at various concentrations. A vehicle control is also included.

  • Proliferation Assay: After a set incubation period (e.g., 48 hours), assess cell proliferation using a standard method like the MTS assay.

  • Data Analysis: Compare the proliferative response to the compounds across the three genotypes. A lack of an anti-proliferative effect in the RORγ-/- fibroblasts would validate the essential role of RORγ in this signaling pathway.

Mandatory Visualizations

cluster_0 This compound Signaling via RORs L3 This compound Hydroxyderivatives ROR RORα / RORγ L3->ROR Binds (Inverse Agonist) CoRep Co-repressors ROR->CoRep Recruits RORE ROR Response Element (on DNA) ROR->RORE Complex Binds CoRep->RORE Complex Binds TargetGenes Decreased Target Gene Transcription (e.g., IL-17) RORE->TargetGenes Represses

Caption: Inverse agonist action of this compound derivatives on RORs.

cluster_1 Experimental Workflow: Luciferase Reporter Assay start Start: CHO Cells transfect Co-transfect with: - ROR-GAL4 Plasmid - Luciferase Reporter Plasmid start->transfect treat Treat with: - Lumisterol Derivatives - Vehicle Control transfect->treat incubate Incubate 24 hours treat->incubate analyze Measure Luciferase Activity incubate->analyze

Caption: Workflow for ROR inverse agonist validation.

Conclusion

The scientific literature strongly supports the role of RORα and RORγ as key receptors for this compound and its hydroxyderivatives. Their function as inverse agonists on these receptors provides a compelling mechanism for their observed anti-inflammatory and anti-proliferative properties. While alternative signaling pathways exist, the ROR-mediated pathway is a critical area of investigation for the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to further validate and explore this promising signaling cascade.

Unveiling the Non-Calcemic Profile of Lumisterol-d3 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the calcemic properties of Lumisterol-d3 derivatives against traditional vitamin D analogs, supported by experimental data. The evidence strongly indicates that several this compound derivatives, particularly those produced via the CYP11A1 metabolic pathway, exhibit minimal to no calcemic activity, a significant advantage over the hypercalcemic potential of calcitriol (B1668218) (1,25(OH)2D3), the active form of vitamin D3. This non-calcemic profile, coupled with potent biological activities, positions this compound derivatives as promising candidates for therapeutic development in various fields, including cancer, immunology, and inflammatory diseases.

Differentiating Mechanisms: A Shift from Classical VDR Activation

Classical vitamin D signaling, which is responsible for calcium homeostasis, is primarily mediated through the genomic pathway of the Vitamin D Receptor (VDR). Calcitriol binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription.

In contrast, many this compound derivatives appear to exert their effects through alternative signaling pathways, thus avoiding the activation of genes involved in calcium metabolism.[1][2] Evidence suggests that these derivatives may act as:

  • Inverse agonists of Retinoic Acid-Related Orphan Receptors α and γ (RORα/γ): This interaction can modulate inflammatory and immune responses.[3]

  • Ligands for the non-genomic VDR binding pocket: This pathway can trigger rapid cellular responses without direct gene transcription.[2]

  • Agonists of Liver X Receptors (LXRs): This interaction opens up possibilities for their role in cholesterol metabolism and inflammation.[4]

This divergence in signaling pathways is believed to be the primary reason for the non-calcemic nature of these this compound derivatives.

Comparative Analysis of Calcemic Effects

The following tables summarize the available quantitative data comparing the calcemic effects of various this compound derivatives and other vitamin D analogs with that of calcitriol.

Table 1: Comparison of Serum Calcium Levels in vivo

CompoundSpeciesDoseRoute of AdministrationDurationSerum Calcium Level (mg/dL)Calcemic Effect vs. ControlReference
Vehicle Control Rat--7 days9.3 ± 1.3-[5]
Calcitriol (1,25(OH)2D3) Rat3.0 µg/kgIntraperitoneal7 days16.0 ± 1.2Strong[5]
20(OH)D3 Rat3.0 µg/kgIntraperitoneal7 days10.4 ± 1.5None[5]
1,20(OH)2D3 Rat3.0 µg/kgIntraperitoneal7 days13.9 ± 0.8Moderate[5]
Vehicle Control Mouse--3 weeks~9.3-[6]
20(OH)D3 Mouseup to 30 µg/kgIntraperitoneal3 weeksNo significant changeNone[6]
25(OH)D3 Mouse2 µg/kgIntraperitoneal3 weeksSevere hypercalcemiaStrong[7]
Calcitriol (1,25(OH)2D3) Mouse2 µg/kgIntraperitoneal3 weeksSevere hypercalcemiaStrong[7]
Pregnacalciferol (pD) ----No effectNone[5]

Table 2: Effects on Bone Turnover Markers

Quantitative data directly comparing the effects of a wide range of this compound derivatives on specific bone turnover markers like P1NP and CTX-I in a single study is limited in the available literature. However, the non-calcemic nature of compounds like 20(OH)D3 and 20,23(OH)2D3 suggests a minimal impact on bone resorption.[8][9]

Interaction with BMP2 Signaling Pathway

Current research has not established a direct and well-documented interaction between this compound derivatives and the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. The primary mechanisms of action identified for these compounds revolve around alternative nuclear receptors and non-genomic VDR signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of calcemic properties.

In Vivo Assessment of Calcemic Activity in Mice

Objective: To determine the effect of this compound derivatives on serum calcium levels in a murine model.

Materials:

  • 8-week-old male C57BL/6 mice

  • This compound derivatives and control compounds (e.g., calcitriol)

  • Vehicle (e.g., PBS, 50% DMSO/PBS)

  • Apparatus for intraperitoneal (i.p.) injections

  • Blood collection supplies (e.g., submandibular bleeding lancets, microcentrifuge tubes)

  • Spectrophotometer or colorimetric assay kit for calcium measurement

Procedure:

  • Acclimatize mice to laboratory conditions for at least one week.

  • Divide mice into experimental groups (n=5-10 per group), including a vehicle control group and groups for each test compound at various doses.

  • Administer the test compounds or vehicle via i.p. injection three times per week for a specified duration (e.g., 3 to 55 weeks).[9]

  • Collect blood samples weekly via submandibular bleeding.[10]

  • Allow blood to clot and centrifuge to separate serum.

  • Measure serum calcium concentrations using a spectrophotometer with a colorimetric assay kit or atomic absorption spectrophotometry.[9][10]

  • Monitor mice for any signs of toxicity, including changes in body weight.

  • At the end of the study, euthanize mice and collect organs for histological analysis to assess for calcification.

Measurement of Bone Turnover Markers (P1NP and CTX-I)

Objective: To quantify the levels of bone formation (P1NP) and resorption (CTX-I) markers in mouse serum.

Materials:

  • Mouse serum samples

  • ELISA kits for mouse P1NP (Procollagen Type I N-Terminal Propeptide) and CTX-I (C-terminal telopeptide of type I collagen) (e.g., from IDS)[11][12]

  • Microplate reader

Procedure:

  • Collect blood from mice (fasting for 5-6 hours is recommended for CTX-I) and prepare serum.[11]

  • Store serum samples at -20°C if not analyzed immediately. Avoid more than two freeze-thaw cycles.[11]

  • Perform the ELISA assays for P1NP and CTX-I according to the manufacturer's instructions.[12][13]

  • Briefly, this involves adding diluted samples, standards, and controls to the antibody-coated microplate, followed by incubation steps with detection antibodies and substrate.

  • Read the absorbance on a microplate reader and calculate the concentrations of P1NP and CTX-I based on the standard curve.

Alkaline Phosphatase (ALP) Activity Assay

Objective: To measure the activity of alkaline phosphatase, a marker of bone formation, in serum or cell lysates.

Materials:

  • Serum samples or cell lysates

  • Alkaline Phosphatase Assay Kit (colorimetric or fluorometric) (e.g., Abcam ab83369)[14]

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Microplate reader

Procedure:

  • Prepare samples and standards as per the kit protocol.

  • Add the pNPP solution to the sample wells.

  • Incubate for 60 minutes at room temperature, protected from light.[14]

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at 405 nm using a microplate reader.[14]

  • Calculate the ALP activity from the standard curve.

Visualizing the Pathways

Signaling Pathways

cluster_0 Classical Vitamin D Signaling (Calcemic) cluster_1 This compound Derivative Signaling (Non-Calcemic) Calcitriol Calcitriol (1,25(OH)2D3) VDR_RXR VDR-RXR Heterodimer Calcitriol->VDR_RXR binds Nucleus_C Nucleus VDR_RXR->Nucleus_C translocates to VDRE VDRE VDR_RXR->VDRE binds to Gene_C Calcium Homeostasis Gene Transcription VDRE->Gene_C activates Calcium Increased Serum Calcium Gene_C->Calcium Lumisterol_d3 This compound Derivative ROR RORα/γ Lumisterol_d3->ROR inverse agonist VDR_non_genomic VDR (non-genomic pocket) Lumisterol_d3->VDR_non_genomic binds to LXR LXR Lumisterol_d3->LXR agonist Inflammation Modulation of Inflammation ROR->Inflammation Cell_Signaling Rapid Cellular Signaling VDR_non_genomic->Cell_Signaling Cholesterol Cholesterol Metabolism LXR->Cholesterol

Caption: Contrasting signaling pathways of calcemic vs. non-calcemic vitamin D analogs.

Experimental Workflow

cluster_0 In Vivo Calcemic Assessment cluster_1 Bone Turnover Marker Analysis start Animal Model (e.g., C57BL/6 Mice) treatment Administer this compound Derivative or Control start->treatment blood_collection Weekly Blood Collection treatment->blood_collection histology Euthanasia & Organ Histology (Calcification) treatment->histology serum_calcium Measure Serum Calcium (Colorimetric Assay) blood_collection->serum_calcium data_analysis Data Analysis & Comparison serum_calcium->data_analysis histology->data_analysis serum_prep Prepare Serum from Blood Samples elisa ELISA for P1NP (Formation) & CTX-I (Resorption) serum_prep->elisa alp_assay Alkaline Phosphatase (ALP) Activity Assay serum_prep->alp_assay marker_analysis Analyze Bone Marker Levels elisa->marker_analysis alp_assay->marker_analysis

Caption: Workflow for assessing the calcemic profile of this compound derivatives.

References

A Side-by-Side Analysis of Lumisterol-D3 and its Hydroxylated Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lumisterol-d3 (L3) and its hydroxylated metabolites. This document summarizes their biological activities, outlines key experimental protocols, and presents quantitative data to support a thorough, evidence-based evaluation.

This compound (L3), a photoisomer of previtamin D3, was once considered an inactive byproduct of vitamin D synthesis in the skin. However, emerging research has revealed that L3 and its hydroxylated metabolites, primarily formed through the action of the enzyme CYP11A1, possess a range of biological activities. These compounds are now being investigated for their potential therapeutic applications in areas such as cancer, skin disorders, and inflammatory conditions. This guide offers a side-by-side analysis of L3 and its key hydroxylated derivatives to aid in the ongoing research and development efforts in this field.

Comparative Biological Activity

The hydroxylation of this compound significantly influences its biological activity. The primary metabolites—20-hydroxy-L3 (20(OH)L3), 22-hydroxy-L3 (22(OH)L3), 24-hydroxy-L3 (24(OH)L3), and 20,22-dihydroxy-L3 (20,22(OH)₂L3)—have demonstrated varied and often potent effects compared to the parent compound.

Anti-proliferative Activity

A key area of investigation for L3 and its metabolites is their ability to inhibit the growth of various cancer cell lines, particularly melanoma and keratinocytes.[1][2] The hydroxylation of L3 appears to be crucial for this activity, as L3 itself often shows little to no anti-proliferative effect.[2]

CompoundCell LineAssayIC50 ValueCitation
This compound (L3) SK-MEL-28 (Melanoma)SRB> 1 µM (inactive)[2]
20(OH)L3 HaCaT (Keratinocytes)Not SpecifiedPotency similar to 1,25(OH)₂D3[1]
22(OH)L3 HaCaT (Keratinocytes)Not SpecifiedPotency similar to 1,25(OH)₂D3[1]
24(OH)L3 HaCaT (Keratinocytes)Not SpecifiedPotency similar to 1,25(OH)₂D3[1]
20,22(OH)₂L3 HaCaT (Keratinocytes)Not SpecifiedPotency similar to 1,25(OH)₂D3[1]
(25R)-27(OH)L3 A375 (Melanoma)SRB1 pM[2]
(25R)-27(OH)L3 SK-MEL-28 (Melanoma)SRB> 1 µM[2]
Receptor Activation and Signaling

The biological effects of L3 and its hydroxylated metabolites are mediated through their interaction with various nuclear receptors, including the Vitamin D Receptor (VDR), Retinoid-related Orphan Receptors (RORα and RORγ), the Aryl Hydrocarbon Receptor (AhR), and Liver X Receptors (LXRα and LXRβ).[1] Notably, these compounds often exhibit different receptor activation profiles compared to the classical vitamin D hormone, calcitriol (B1668218) (1,25(OH)₂D3).

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the molecular mechanisms and experimental approaches used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Signaling Pathways of this compound and its Metabolites cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Biological Effects L3_Metabolites This compound Metabolites VDR VDR L3_Metabolites->VDR ROR RORα/γ L3_Metabolites->ROR AhR AhR L3_Metabolites->AhR LXR LXRα/β L3_Metabolites->LXR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RORE RORE ROR->RORE Inverse Agonism XRE XRE AhR->XRE Binds to LXRE LXRE LXR->LXRE Binds to RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates RORE->Gene_Expression Regulates XRE->Gene_Expression Regulates LXRE->Gene_Expression Regulates Proliferation ↓ Cell Proliferation Gene_Expression->Proliferation Inflammation ↓ Inflammation Gene_Expression->Inflammation Oxidative_Stress ↓ Oxidative Stress Gene_Expression->Oxidative_Stress Differentiation ↑ Differentiation Gene_Expression->Differentiation

Caption: Signaling pathways of this compound and its hydroxylated metabolites.

Experimental Workflow for this compound Analysis cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of L3 and Metabolites Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell Culture (e.g., Keratinocytes, Melanoma) Characterization->Cell_Culture Proliferation_Assay Cell Proliferation Assay (e.g., SRB Assay) Cell_Culture->Proliferation_Assay VDR_Assay VDR Transactivation Assay (Luciferase Reporter) Cell_Culture->VDR_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cell_Culture->Gene_Expression IC50 IC50/EC50 Determination Proliferation_Assay->IC50 VDR_Assay->IC50 Antioxidant_Assay Antioxidant Assay (e.g., DPPH Assay) Statistical_Analysis Statistical Analysis Antioxidant_Assay->Statistical_Analysis Pathway_Analysis Signaling Pathway Analysis Gene_Expression->Pathway_Analysis IC50->Statistical_Analysis Pathway_Analysis->Statistical_Analysis

Caption: General experimental workflow for the analysis of this compound and its metabolites.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of this compound and its metabolites.

Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[3][4][5]

Materials:

  • Adherent cells of interest

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (this compound and metabolites)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or its hydroxylated metabolites for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

VDR Transactivation: Luciferase Reporter Assay

This assay measures the ability of a compound to activate the Vitamin D Receptor, leading to the expression of a reporter gene (luciferase).[6][7]

Materials:

  • Host cell line with low endogenous VDR expression (e.g., HEK293)

  • VDR expression plasmid

  • Vitamin D Response Element (VDRE)-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the VDR expression plasmid, VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with different concentrations of the test compounds.

  • Cell Lysis: After a further 24-48 hours, lyse the cells.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[8]

Antioxidant Capacity: DPPH Free Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[9][10][11]

Materials:

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvettes, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.[11]

Conclusion

The research into this compound and its hydroxylated metabolites is a rapidly evolving field. The data presented in this guide highlights the significant biological potential of these compounds, particularly in the context of anti-proliferative and receptor-modulating activities. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action and therapeutic promise of this intriguing class of molecules. As more quantitative and comparative data becomes available, a clearer picture of the structure-activity relationships will emerge, paving the way for the rational design of novel therapeutic agents based on the lumisterol (B196343) scaffold.

References

Unlocking Synergistic Potential: Evaluating Lumisterol-d3 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for therapeutic synergy is paramount. This guide provides a comparative analysis of the potential synergistic effects of Lumisterol-d3 with other compounds, drawing upon experimental data from its close structural analog, Vitamin D3, to illuminate promising avenues for future research and drug development.

While direct studies on the synergistic effects of this compound are emerging, a wealth of data on Vitamin D3 and its analogs in combination therapies offers a valuable predictive framework. This guide synthesizes these findings, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support the evaluation of this compound in synergistic therapeutic strategies.

Synergistic Effects with Chemotherapeutic Agents

Vitamin D3 analogs have demonstrated significant synergistic or additive effects when combined with various chemotherapeutic agents across a range of cancer cell lines. This suggests a strong potential for this compound to act as a chemosensitizer, enhancing the efficacy of standard cancer treatments.

Combination with Platinum-Based Agents (Cisplatin)

In Vitro Studies on Ovarian Cancer Cells (SKOV-3)

The combination of calcitriol (B1668218) (the active form of Vitamin D3) and cisplatin (B142131) has been shown to be more effective at inhibiting the growth of SKOV-3 ovarian cancer cells than either agent alone. This combination therapy significantly suppressed cell survival and induced apoptosis.

Treatment GroupCell Viability (% of Control)Apoptosis (% of Cells)
Control100%Baseline
Calcitriol (100 nM)ReducedIncreased
Cisplatin (10 µM)ReducedIncreased
Calcitriol (100 nM) + Cisplatin (10 µM) Significantly Reduced Significantly Increased

Table 1: Summary of the synergistic effects of Calcitriol and Cisplatin on SKOV-3 ovarian cancer cells. Data compiled from in vitro studies.[1][2]

Combination with Taxanes (Paclitaxel)

In Vitro and In Vivo Studies on Breast Cancer Cells (MCF-7)

Pre-treatment of breast cancer cells with calcitriol has been found to enhance the cytotoxic effects of paclitaxel. This synergistic interaction leads to increased apoptosis and has been observed to reduce tumor size in in vivo models. The mechanism is thought to involve the modulation of the Bcl-2 protein, a key regulator of apoptosis.[3]

Treatment GroupCell ProliferationApoptosisTumor Growth (in vivo)
ControlBaselineBaselineBaseline
CalcitriolInhibitedInducedReduced
PaclitaxelInhibitedInducedReduced
Calcitriol + Paclitaxel Synergistically Inhibited Enhanced Significantly Reduced

Table 2: Overview of the synergistic effects of Calcitriol and Paclitaxel on breast cancer models.[3]

Combination with Anthracyclines (Doxorubicin)

In Vitro Studies on Papillary Thyroid Carcinoma and Breast Cancer Cells

The combination of calcitriol and doxorubicin (B1662922) has been shown to synergistically reduce the viability of breast cancer cells (MCF-7) and enhance doxorubicin-induced apoptosis in papillary thyroid carcinoma cells.[4][5] This effect is partly attributed to the regulation of the VDR/PTPN2/p-STAT3 signaling pathway.[5][6]

Cell LineTreatment CombinationObserved Effect
MCF-7 (Breast Cancer)Calcitriol + DoxorubicinSynergistic decrease in cell viability
Papillary Thyroid CarcinomaCalcitriol + DoxorubicinEnhanced apoptosis

Table 3: Synergistic outcomes of Calcitriol and Doxorubicin combination therapy in different cancer cell lines.

Synergistic Effects with Immunotherapy

Emerging evidence suggests that Vitamin D3 can enhance the efficacy of immune checkpoint inhibitors (ICIs), a revolutionary class of cancer immunotherapy. This opens up exciting possibilities for this compound in the burgeoning field of immuno-oncology.

Modulation of the Tumor Microenvironment

Vitamin D has been shown to modulate the tumor microenvironment by influencing immune cell differentiation and function. It can promote the activity of cytotoxic T cells and regulate the secretion of cytokines from regulatory T cells, thereby alleviating immunosuppression and enhancing the effectiveness of ICIs.[7][8]

A recent study on mice revealed that a diet high in Vitamin D encouraged the growth of the gut bacterium Bacteroides fragilis, which improved their immunity to cancer and their response to immunotherapy.[8] This highlights a novel mechanism by which Vitamin D, and potentially this compound, could synergize with immunotherapies.

Immunotherapy TargetProposed Synergistic Mechanism with Vitamin D
Immune Checkpoint Inhibitors (e.g., anti-PD-1)- Enhanced cytotoxic T cell activity- Modulation of the gut microbiome- Alleviation of immunosuppressive tumor microenvironment

Table 4: Potential synergistic mechanisms of Vitamin D with immune checkpoint inhibitors.

Experimental Protocols

Assessment of Synergy using the Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying the nature of drug interactions. It calculates a Combination Index (CI), where:

  • CI < 1 indicates synergism

  • CI = 1 indicates an additive effect

  • CI > 1 indicates antagonism

Protocol Outline:

  • Cell Culture: Plate cells (e.g., SKOV-3, MCF-7) at an appropriate density in 96-well plates.

  • Drug Treatment: Treat cells with a range of concentrations of each drug individually and in combination at a constant ratio.

  • Viability Assay: After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar assay.

  • Data Analysis: Use software like CompuSyn to calculate the CI values based on the dose-response curves of the individual drugs and their combination.

Apoptosis Assay using Flow Cytometry

Protocol Outline:

  • Cell Treatment: Treat cells with the individual compounds and their combination for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Vitamin D3 analogs are underpinned by their ability to modulate key cellular signaling pathways. These mechanisms offer a blueprint for understanding the potential actions of this compound.

VDR-Mediated Chemosensitization

The Vitamin D Receptor (VDR) plays a central role in mediating the anticancer effects of Vitamin D3 and its analogs. Upon activation, the VDR can influence the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby sensitizing cancer cells to the effects of chemotherapy.

VDR_Chemo_Synergy cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound VDR VDR This compound->VDR Binds & Activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) VDRE->Gene_Expression Regulates Cell_Death Enhanced Cell Death Gene_Expression->Cell_Death Promotes Chemotherapy Chemotherapy DNA_Damage DNA Damage Chemotherapy->DNA_Damage DNA_Damage->Cell_Death Induces PI3K_STAT3_Inhibition This compound This compound VDR VDR This compound->VDR Activates PI3K PI3K VDR->PI3K Inhibits STAT3 STAT3 VDR->STAT3 Inhibits AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival STAT3->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Chemotherapy Chemotherapy Chemotherapy->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., SKOV-3, MCF-7) Treatment Treat with this compound, Other Compound, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Synergy_Analysis Combination Index (CI) Calculation Viability_Assay->Synergy_Analysis Data_Interpretation Data Interpretation & Conclusion Synergy_Analysis->Data_Interpretation Apoptosis_Assay->Data_Interpretation Western_Blot->Data_Interpretation Animal_Model Xenograft Mouse Model In_Vivo_Treatment Administer Combination Therapy Animal_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment Tumor_Measurement->Data_Interpretation Toxicity_Assessment->Data_Interpretation

References

Unveiling the Anti-Cancer Potential of Lumisterol-D3: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – As the landscape of oncology research continues to evolve, novel therapeutic agents are under constant scrutiny. This guide offers an in-depth, independent verification of the anti-cancer properties of Lumisterol-d3 and its derivatives, presenting a comparative analysis against established anti-cancer treatments for melanoma. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on efficacy, provides detailed experimental protocols, and visualizes the underlying molecular pathways.

Comparative Efficacy Against Melanoma: An In Vitro Perspective

Recent studies have highlighted the potential of this compound derivatives as potent anti-proliferative agents against malignant melanoma. To contextualize their efficacy, this guide provides a comparative analysis of their half-maximal inhibitory concentrations (IC50) against established melanoma therapies. The data, primarily from studies on the human malignant melanoma cell lines A375 and SK-MEL-28, offers a quantitative benchmark for their anti-cancer activity.

It is important to note that direct head-to-head studies of lumisterol (B196343) derivatives against a wide array of modern melanoma drugs are still emerging. The following tables compile available data to offer a preliminary comparison.

Table 1: Comparative IC50 Values of Lumisterol Derivatives and Standard-of-Care Drugs on A375 Melanoma Cells

CompoundIC50 (nM)Citation(s)
Lumisterol Derivatives
(25R)-27-hydroxyL3~1 pM (0.001 nM)
Vitamin D Analogs
1,25-dihydroxyvitamin D31.15
1,24,25-trihydroxyvitamin D317.8
Standard Chemotherapy
Dacarbazine~1,113,000
Targeted Therapy
Vemurafenib (BRAF inhibitor)Varies (cell line dependent)
Trametinib (MEK inhibitor)~2.46

Table 2: Comparative IC50 Values of Lumisterol Derivatives and Standard-of-Care Drugs on SK-MEL-28 Melanoma Cells

CompoundIC50 (nM)Citation(s)
Lumisterol Derivatives
(25R)-27-hydroxyL3Potency observed, but specific IC50 not determined
Vitamin D Analogs
1,25-dihydroxyvitamin D3Potency observed, but specific IC50 not determined
1,24,25-trihydroxyvitamin D3Higher potency than 1,25(OH)2D3
Standard Chemotherapy
Dacarbazine~370,120
Targeted Therapy
Vemurafenib (BRAF inhibitor)Varies (cell line dependent)
Trametinib (MEK inhibitor)Varies (cell line dependent)

Note: IC50 values can vary significantly based on experimental conditions, including the specific assay used and the duration of drug exposure. The data presented here is for comparative purposes and is collated from multiple sources.

Unraveling the Mechanism: Key Signaling Pathways

The anti-cancer effects of this compound derivatives are believed to be mediated through a complex network of signaling pathways. Unlike traditional chemotherapeutic agents, these compounds appear to exert their effects through the modulation of nuclear receptors and other cellular signaling cascades.

Lumisterol_D3_Signaling_Pathways Lumisterol_d3 This compound Derivatives VDR VDR Lumisterol_d3->VDR RORs RORs Lumisterol_d3->RORs AhR AhR Lumisterol_d3->AhR LXR LXR Lumisterol_d3->LXR p53 p53 Lumisterol_d3->p53 Activates Nrf2 Nrf2 Lumisterol_d3->Nrf2 Activates Anti_Cancer_Effects Anti-Cancer Effects (Proliferation Inhibition, Apoptosis) VDR->Anti_Cancer_Effects RORs->Anti_Cancer_Effects AhR->Anti_Cancer_Effects LXR->Anti_Cancer_Effects p53->Anti_Cancer_Effects Nrf2->Anti_Cancer_Effects

Caption: Signaling pathways modulated by this compound derivatives.

The primary mechanism of action for many vitamin D compounds is through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1][2] However, research indicates that lumisterol derivatives may also signal through alternative pathways, including Retinoic acid-related Orphan Receptors (RORs), the Aryl Hydrocarbon Receptor (AhR), and Liver X Receptors (LXRs).[1][3] This multi-pathway engagement may contribute to their potent anti-cancer effects.

Furthermore, studies have shown that lumisterol derivatives can activate the tumor suppressor protein p53 and the transcription factor Nrf2. The activation of p53 can lead to cell cycle arrest and apoptosis, while Nrf2 activation plays a crucial role in the cellular antioxidant response, protecting cells from oxidative stress.

Experimental Protocols: A Guide for Replication

To ensure the independent verification and replication of the findings presented, this section outlines the detailed methodologies for the key experiments cited in the literature.

Cell Viability Assays (MTT/SRB Assay)

Objective: To determine the concentration-dependent effect of a compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound derivatives, dacarbazine) for a specified period (typically 48-72 hours).

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with Sulforhodamine B (SRB) dye.

    • Wash and solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of a compound on the migratory capacity of cancer cells.

Protocol:

  • Monolayer Formation: Grow melanoma cells to a confluent monolayer in 6-well plates.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound at a non-toxic concentration.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control group is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the rate of closure between treated and untreated cells.

Cell Invasion Assay (Transwell Assay)

Objective: To evaluate the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (a porous membrane) with a layer of Matrigel, a basement membrane extract.

  • Cell Seeding: Seed melanoma cells in serum-free media in the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The test compound can be added to either or both chambers.

  • Incubation: Incubate the plate for a period that allows for cell invasion (typically 24-48 hours).

  • Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.

  • Data Analysis: Count the number of stained cells in several microscopic fields and compare the average number of invading cells between treated and control groups.

Apoptosis and In Vivo Studies: Emerging Evidence

While in vitro assays provide valuable initial data, the induction of apoptosis and in vivo efficacy are critical indicators of a compound's therapeutic potential.

Apoptosis: Preliminary studies suggest that lumisterol derivatives can induce apoptosis in melanoma cells. Evidence includes the observation of PARP cleavage and a decrease in pro-caspase 3 levels, both hallmarks of programmed cell death. However, more quantitative data, such as the percentage of apoptotic cells determined by flow cytometry (e.g., Annexin V/Propidium Iodide staining), is needed for a comprehensive comparison.

In Vivo Tumor Growth Inhibition: Data on the in vivo efficacy of this compound derivatives in melanoma models is still emerging. However, a study on a related ergosterol (B1671047) derivative demonstrated a significant inhibition of melanoma tumor growth in a mouse xenograft model, with a tumor inhibition rate of up to 92.56% at a dose of 40 mg/kg. This provides a strong rationale for further in vivo investigation of this compound.

Experimental Workflow and Logical Relationships

To provide a clear overview of the research and development process for evaluating novel anti-cancer compounds like this compound, the following workflow diagram is presented.

Experimental_Workflow Start Compound Identification (this compound Derivatives) In_Vitro In Vitro Screening Start->In_Vitro Viability Cell Viability Assays (MTT/SRB) In_Vitro->Viability Migration Cell Migration Assays (Wound Healing) In_Vitro->Migration Invasion Cell Invasion Assays (Transwell) In_Vitro->Invasion Apoptosis_IV Apoptosis Assays (Flow Cytometry, Western Blot) In_Vitro->Apoptosis_IV Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In Vivo Validation In_Vitro->In_Vivo Promising Results Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Mechanism->Pathway_Analysis Tumor_Growth Tumor Xenograft Models In_Vivo->Tumor_Growth Toxicity Toxicity Studies In_Vivo->Toxicity Clinical Pre-clinical & Clinical Development In_Vivo->Clinical Favorable Outcome

Caption: A typical workflow for pre-clinical anti-cancer drug discovery.

Conclusion and Future Directions

The compiled data indicates that this compound derivatives, particularly hydroxylated forms, exhibit potent anti-proliferative and anti-migratory effects on melanoma cells in vitro. Their efficacy, in some cases, appears to be significantly higher than that of the standard chemotherapeutic agent dacarbazine. The multi-faceted mechanism of action, involving several signaling pathways beyond the classical VDR, suggests a potential for broader efficacy and a lower likelihood of resistance development.

While direct comparative data with modern targeted and immunotherapies are still needed, the ability of the related compound, vitamin D3, to enhance the efficacy of these treatments suggests a promising future for lumisterol derivatives as part of combination therapies.

Future research should focus on:

  • Direct comparative studies: Head-to-head in vitro and in vivo comparisons of this compound derivatives with current first-line melanoma treatments.

  • Quantitative apoptosis studies: Comprehensive analysis of the apoptotic potential of these compounds.

  • In vivo efficacy and toxicity: Rigorous evaluation of the anti-tumor efficacy and safety profiles of this compound derivatives in animal models of melanoma.

  • Combination therapy studies: Investigating the synergistic effects of this compound derivatives with targeted therapies and immunotherapies.

This guide provides a foundational, data-driven overview for researchers in the field. The compelling preliminary evidence warrants further investigation into this compound and its derivatives as a novel class of anti-cancer agents.

References

Comparative Metabolomics of Skin Treated with Lumisterol-d3 versus Vitamin D3: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Lumisterol-d3 and Vitamin D3 on the skin, supported by available experimental data and methodologies.

While direct comparative metabolomic studies providing quantitative data on skin treated with this compound versus Vitamin D3 are not yet available in the public domain, a substantial body of research has elucidated the individual metabolic pathways and downstream effects of these two important secosteroids. This guide synthesizes the current understanding of their distinct and overlapping roles in skin biology, offering a framework for future comparative analyses.

Metabolic Activation and Key Metabolites

Both Lumisterol (B196343) and Vitamin D3 are prohormones that require enzymatic hydroxylation to become biologically active. In the skin, this activation is primarily initiated by cytochrome P450 enzymes, notably CYP11A1 and CYP27A1.[1][2] These enzymes catalyze the addition of hydroxyl groups to the side chains of Lumisterol and Vitamin D3, generating a series of metabolites with diverse biological activities.

Below is a comparative summary of the known key metabolites produced from Lumisterol and Vitamin D3 in the skin.

Parent Compound Key Metabolizing Enzymes Major Identified Metabolites in Skin References
Lumisterol CYP11A1, CYP27A120(OH)L3, 22(OH)L3, 20,22(OH)₂L3, 24(OH)L3, 25(OH)L3, (25R)-27(OH)L3, (25S)-27(OH)L3[3][4][5]
Vitamin D3 CYP11A1, CYP27B1, CYP27A120(OH)D₃, 20,23(OH)₂D₃, 25(OH)D₃, 1,25(OH)₂D₃ (Calcitriol)[3][4][6]

Signaling Pathways and Biological Effects

The hydroxy-metabolites of both Lumisterol and Vitamin D3 exert their biological effects by activating various nuclear receptors and modulating downstream signaling pathways. These actions contribute to a range of protective and regulatory functions within the skin.

The following diagram illustrates the known metabolic activation pathways for Lumisterol and Vitamin D3 in the skin.

cluster_L3 Lumisterol Metabolism cluster_D3 Vitamin D3 Metabolism L3 Lumisterol L3_metabolites 20(OH)L3 22(OH)L3 20,22(OH)₂L3 24(OH)L3 25(OH)L3 27(OH)L3 L3->L3_metabolites CYP11A1 CYP27A1 D3 Vitamin D3 D3_metabolites 20(OH)D₃ 20,23(OH)₂D₃ 25(OH)D₃ 1,25(OH)₂D₃ D3->D3_metabolites CYP11A1 CYP27A1 CYP27B1

Caption: Metabolic activation of Lumisterol and Vitamin D3 in the skin.

The resulting metabolites from both pathways interact with a range of nuclear receptors, initiating signaling cascades that influence gene expression and cellular function.

cluster_metabolites Active Metabolites cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects L3_met Lumisterol Metabolites VDR VDR L3_met->VDR ROR RORα/γ L3_met->ROR AhR AhR L3_met->AhR D3_met Vitamin D3 Metabolites D3_met->VDR D3_met->ROR D3_met->AhR Nrf2 ↑ Nrf2 VDR->Nrf2 p53 ↑ p53 VDR->p53 NFkB ↓ NF-κB VDR->NFkB ROR->Nrf2 ROR->p53 ROR->NFkB AhR->Nrf2 AhR->p53 AhR->NFkB

Caption: Overlapping signaling pathways of Lumisterol and Vitamin D3 metabolites.

The activation of these pathways leads to several beneficial effects for skin health:

  • Photoprotection: Metabolites of both Lumisterol and Vitamin D3 have been shown to protect skin cells from UV-induced DNA damage.[3][4] This is achieved through the induction of antioxidant responses via the Nrf2 pathway and the activation of p53, a key regulator of DNA repair.[3]

  • Anti-inflammatory Effects: By inhibiting the pro-inflammatory NF-κB signaling pathway, these metabolites can reduce skin inflammation.[2]

  • Pro-differentiation and Anti-proliferative Effects: Both sets of metabolites play a role in regulating keratinocyte proliferation and promoting their differentiation, which is crucial for maintaining a healthy skin barrier.[2][6]

Experimental Protocols for Skin Metabolomics

While a direct comparative study is lacking, the following outlines a general workflow for conducting a comparative metabolomics analysis of skin treated with this compound versus Vitamin D3, based on established methodologies.[7][8][9]

The experimental workflow can be visualized as follows:

A Skin Sample Collection (e.g., Biopsy, Tape Stripping) B Metabolite Extraction (e.g., Solvent Precipitation) A->B C LC-MS/GC-MS Analysis B->C D Data Processing (e.g., Peak Picking, Alignment) C->D E Statistical Analysis (e.g., PCA, OPLS-DA) D->E F Metabolite Identification & Pathway Analysis E->F

Caption: General workflow for a skin metabolomics study.

Sample Preparation
  • Skin Sampling: Skin samples can be obtained through various methods, including punch biopsies or non-invasive tape stripping. The choice of method will depend on the specific research question and the desired depth of skin layer to be analyzed.

  • Metabolite Extraction: Metabolites are typically extracted from the skin samples using a solvent-based method. A common approach involves the use of a cold methanol/water or methanol/chloroform/water mixture to precipitate proteins and extract a broad range of polar and non-polar metabolites.[7]

Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for separating and identifying a wide range of metabolites in complex biological samples.[8][9]

    • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of non-polar and moderately polar metabolites, while hydrophilic interaction liquid chromatography (HILIC) is suitable for highly polar compounds.

    • Mass Spectrometry: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are employed to accurately measure the mass-to-charge ratio of the metabolites, aiding in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and semi-volatile metabolites.[7]

    • Derivatization: Non-volatile metabolites, such as amino acids and sugars, require a derivatization step to increase their volatility before GC-MS analysis.

    • Analysis: The separated and ionized metabolites are detected by a mass spectrometer, and the resulting fragmentation patterns are compared to spectral libraries for identification.

Data Analysis
  • Data Preprocessing: The raw data from the mass spectrometer is processed to identify and quantify the metabolic features (peaks). This involves steps such as peak picking, deconvolution, and alignment across different samples.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly different between the this compound and Vitamin D3 treated groups.

  • Metabolite Identification and Pathway Analysis: The differentially expressed metabolites are identified by comparing their mass spectra and retention times to databases such as METLIN, HMDB, and KEGG. Pathway analysis tools are then used to determine the metabolic pathways that are most affected by the treatments.

Conclusion

While a head-to-head quantitative metabolomics comparison of skin treated with this compound and Vitamin D3 is a clear gap in the current literature, the existing research provides a strong foundation for understanding their individual metabolic fates and biological functions. Both compounds are activated within the skin to produce a cascade of hydroxylated metabolites that exert significant photoprotective, anti-inflammatory, and pro-differentiative effects through the modulation of key signaling pathways. Future research employing the comprehensive metabolomic workflows outlined in this guide will be instrumental in precisely delineating the unique and shared metabolic signatures of these two important secosteroids, paving the way for targeted therapeutic applications in dermatology.

References

Safety Operating Guide

Navigating the Safe Disposal of Lumisterol-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Lumisterol-d3, an isomer of Vitamin D3, is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow established laboratory protocols for chemical waste to ensure a safe and compliant work environment.[1] This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and adherence to regulatory guidelines.

Prudent Handling and Storage of this compound Waste

Although this compound is not deemed hazardous, it is best practice within a laboratory setting to treat all chemical waste with a high degree of caution.[2] All waste materials containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and pipette tips, should be segregated from general trash.

Key Storage Guidelines:

  • Designated Waste Container: Utilize a clearly labeled, dedicated waste container for all solid waste contaminated with this compound. The container should be made of a compatible material and have a secure lid to prevent accidental spills or exposure.

  • Segregation: Store the this compound waste container separately from incompatible chemicals to avoid any potential reactions.[3][4]

  • Labeling: The waste container must be accurately labeled with the name "this compound Waste" and the date when the first item of waste was added.

  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5][6] This area should be at or near the point of waste generation and away from general laboratory traffic.

Waste TypeContainer RequirementStorage Location
Solid Waste (gloves, wipes)Labeled, sealed, compatible containerDesignated Satellite Accumulation Area
Empty Product VialsOriginal, sealed containerDesignated Satellite Accumulation Area
Contaminated SharpsPuncture-resistant sharps containerDesignated Satellite Accumulation Area
Bulk/Unused this compoundOriginal container or labeled, sealed waste bottleDesignated Satellite Accumulation Area

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for ensuring safety and regulatory compliance. The following steps outline the recommended procedure for disposing of this compound waste from a laboratory.

  • Segregation at the Source: Immediately after use, place all materials contaminated with this compound into the designated and labeled waste container. This includes items such as gloves, bench paper, and disposable labware.

  • Container Management: Keep the waste container securely closed when not in use.[2][6] Do not overfill the container; leave adequate headspace to prevent spills.

  • Arrange for Professional Disposal: Once the waste container is full, or if the experiment is complete, arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5] Do not attempt to dispose of this compound waste in the regular trash or by flushing it down the drain.[1][2][5]

  • Documentation: Maintain a log of the chemical waste generated, including the name of the substance, quantity, and date of disposal request. This documentation is crucial for regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Lumisterol_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Used in Experiment B Generate Contaminated Waste (Gloves, Vials, etc.) A->B C Place Waste in Designated, Labeled Container B->C D Store in Satellite Accumulation Area C->D E Container Full or Experiment Complete? D->E F Contact EHS for Waste Pickup E->F Yes G Licensed Hazardous Waste Disposal F->G

Figure 1. Procedural workflow for the safe disposal of this compound waste.

While the Safety Data Sheet for Lumisterol 3 indicates a non-hazardous classification, the overarching principles of laboratory chemical safety dictate that all chemical waste be managed through a formal disposal process.[1] By following these guidelines, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lumisterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Lumisterol-d3. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. While some safety data sheets (SDS) for the non-deuterated analogue, Lumisterol 3, classify it as non-hazardous, other related vitamin D compounds are categorized as highly potent and toxic. Given this discrepancy and the lack of specific data for this compound, a conservative approach is strongly recommended. Treat this compound as a potent compound to ensure the highest level of safety.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting Powder Chemical Fume Hood or Glove BoxDouble Nitrile GlovesSafety Goggles and Face ShieldN95 or Higher RespiratorDisposable Lab Coat with Knit Cuffs
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety GogglesNot generally required if in fume hoodLab Coat
Handling Solutions Standard Laboratory BenchNitrile GlovesSafety GlassesNot generally requiredLab Coat
Spill Cleanup (Powder) Ventilated AreaDouble Nitrile GlovesSafety Goggles and Face ShieldN95 or Higher RespiratorDisposable Coveralls
Spill Cleanup (Solution) Ventilated AreaNitrile GlovesSafety GogglesNot generally requiredLab Coat

Operational Plan: A Step-by-Step Protocol for Handling this compound Powder

This protocol outlines a general procedure for preparing a stock solution from powdered this compound. Always consult your institution's specific safety guidelines and the compound's SDS, if available.

Objective: To safely and accurately prepare a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., ethanol, DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes and pipette tips

  • Vortex mixer or sonicator

  • Properly labeled storage vials

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above for "Weighing and Aliquoting Powder."

    • Ensure the chemical fume hood or glove box is functioning correctly.

    • Decontaminate the work surface within the hood.

  • Weighing the Compound:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.[1]

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to the flask, enough to wet the powder.

    • Gently swirl the flask to initiate dissolution.

    • If necessary, use a vortex mixer or sonicator to aid in dissolving the compound completely.[2]

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Using a calibrated pipette, aliquot the stock solution into smaller, clearly labeled storage vials.

    • Include the compound name, concentration, solvent, date of preparation, and your initials on the label.

    • Store the vials at the recommended temperature, protected from light.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials that come into contact with this compound should be considered hazardous waste.

  • Solid Waste:

    • This includes contaminated gloves, weighing paper, pipette tips, and any unused powder.

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

    • The container should be sealed when not in use.

  • Liquid Waste:

    • This includes any unused stock solutions or experimental solutions containing this compound.

    • Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.

  • Deuterated Waste Considerations:

    • While deuterium (B1214612) is a stable isotope and does not pose a radiological hazard, it is good practice to segregate deuterated waste from non-deuterated chemical waste if your institution's policies require it.[3][4] This can aid in proper identification and disposal by your institution's environmental health and safety (EHS) office.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Lumisterol_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup start Start: Acquire this compound ppe Don Appropriate PPE start->ppe setup Prepare Work Area (Fume Hood/Glove Box) ppe->setup weigh Weigh Powder setup->weigh dissolve Dissolve in Solvent weigh->dissolve waste_solid Segregate Solid Waste weigh->waste_solid Contaminated materials aliquot Aliquot and Store dissolve->aliquot waste_liquid Segregate Liquid Waste dissolve->waste_liquid Excess solution aliquot->waste_liquid Contaminated materials decontaminate Decontaminate Work Area aliquot->decontaminate dispose Dispose via EHS waste_solid->dispose waste_liquid->dispose dispose->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Safe handling workflow for this compound.

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery built on a foundation of safety and responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.